molecular formula C11H12N2 B069742 3-Pyrrolidin-1-ylbenzonitrile CAS No. 175696-73-8

3-Pyrrolidin-1-ylbenzonitrile

Cat. No.: B069742
CAS No.: 175696-73-8
M. Wt: 172.23 g/mol
InChI Key: UMJBSSQWHKPDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidin-1-ylbenzonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of targeted therapies. Its structure, featuring a benzonitrile group linked to a pyrrolidine ring, is frequently explored as a core component in designing novel bioactive molecules. Research indicates that benzonitrile derivatives containing pyrrolidine or related saturated heterocycles are significant in developing Selective Androgen Receptor Modulators (SARMs) . These compounds are investigated for their potential to treat conditions like muscle wasting and osteoporosis, with the benzonitrile-pyrrolidine motif contributing to high receptor binding affinity and selectivity . Furthermore, the pyrrolidine ring is a privileged structure in drug design, and its incorporation into molecular hybrids is a strategy to create multi-targeting ligands. Recent studies on pyrrolidine-based hybrid compounds show they can be designed as dual inhibitors for enzymes like human carbonic anhydrase (hCA) and acetylcholinesterase (AChE), indicating broad potential in neurobiological and anticancer research . This compound also serves as a critical synthetic intermediate. It is used in condensation reactions, such as in the synthesis of complex structures via Betti-type reactions, to generate compounds with defined stereocenters for further biological evaluation . As such, this compound provides researchers with a versatile building block for synthesizing and optimizing new chemical entities for a wide range of pharmacological applications.

Properties

IUPAC Name

3-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJBSSQWHKPDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428157
Record name 3-pyrrolidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175696-73-8
Record name 3-(1-Pyrrolidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175696-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-pyrrolidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyrrolidin-1-ylbenzonitrile: Chemical Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrrolidin-1-ylbenzonitrile is a substituted aromatic nitrile containing a pyrrolidine moiety. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications in drug discovery and development. While specific experimental data for this particular isomer is limited in publicly available literature, this guide synthesizes information on closely related analogs and general synthetic methodologies to provide a thorough understanding of this compound. The pyrrolidine and benzonitrile scaffolds are prevalent in medicinal chemistry, suggesting the potential for this compound as a valuable building block for the synthesis of novel therapeutic agents.

Chemical Structure and Identification

This compound possesses a central benzene ring substituted with a cyano group and a pyrrolidin-1-yl group at positions 1 and 3, respectively.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 3-(Pyrrolidin-1-yl)benzonitrile
CAS Number 175696-73-8
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES C1CCN(C1)c2cccc(c2)C#N

Physicochemical Properties

PropertyPredicted/Reported ValueCitation
Physical State Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents
pKa Not available

Note: The physical state is inferred from the properties of the 4-isomer.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data. The expected spectral features are outlined below.

  • ¹H NMR: Resonances corresponding to the protons on the pyrrolidine ring and the aromatic protons of the benzonitrile ring are expected. The aromatic protons would likely appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The pyrrolidine protons would appear as multiplets in the aliphatic region (δ 2.0-4.0 ppm).

  • ¹³C NMR: Signals for the carbon atoms of the benzonitrile ring, including the quaternary carbon of the cyano group, and the carbon atoms of the pyrrolidine ring would be observed.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions, as well as C-N stretching vibrations, would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 172.23.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for N-aryl pyrrolidines, a plausible and efficient route is the Buchwald-Hartwig amination of 3-bromobenzonitrile with pyrrolidine.

Proposed Synthetic Route: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known Buchwald-Hartwig amination reactions. Optimization of specific parameters would be necessary.

Materials:

  • 3-Bromobenzonitrile

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the addition of sodium tert-butoxide (1.4 eq).

  • Reactant Addition: Add pyrrolidine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried Schlenk flask reactants Add 3-Bromobenzonitrile, Pd(OAc)2, XPhos start->reactants solvent_base Add Toluene and NaOtBu reactants->solvent_base amine Add Pyrrolidine solvent_base->amine heat Heat at 100-110 °C (12-24 h) amine->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc, filter through Celite cool->filter extract Wash with H2O and Brine filter->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While no direct biological activity or signaling pathway has been reported for this compound, extensive research on its structural isomers provides strong rationale for its potential pharmacological relevance.

Potential as a Selective Androgen Receptor Modulator (SARM)

Derivatives of the isomeric 4-Pyrrolidin-1-ylbenzonitrile have been extensively studied as non-steroidal Selective Androgen Receptor Modulators (SARMs).[2][3][4] SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects on tissues like the prostate.[5] These compounds act as agonists at the androgen receptor (AR), a ligand-dependent transcription factor that regulates gene expression.[4] The development of 4-(pyrrolidin-1-yl)benzonitrile derivatives has focused on improving metabolic stability and pharmacokinetic profiles while maintaining potent AR agonistic activity.[2] Given the structural similarity, it is plausible that this compound could also exhibit SARM activity, though this would require experimental validation.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][6] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is a validated target in oncology, particularly for acute myeloid leukemia (AML).[1][7] These inhibitors function by binding to the active site of LSD1, with the benzonitrile moiety often forming a key hydrogen bond with Lys661 in the catalytic center.[1][8][9] The discovery of this class of inhibitors demonstrates that the pyrrolidinylbenzonitrile scaffold can be effectively utilized to target epigenetic enzymes. The 3-substituted isomer could potentially adopt a different binding mode within the LSD1 active site, offering a different selectivity or potency profile.

Signaling Pathway Diagram (Hypothetical, based on SARM activity)

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ligand This compound (Hypothetical SARM) AR Androgen Receptor (AR) (inactive) ligand->AR binds to AR_active AR-Ligand Complex (active) AR->AR_active conformational change HSP Heat Shock Proteins AR->HSP stabilized by nucleus Nucleus AR_active->nucleus translocates to HSP->AR_active dissociates ARE Androgen Response Element (ARE) on DNA transcription Gene Transcription ARE->transcription initiates translation mRNA Translation transcription->translation leads to proteins Anabolic Proteins translation->proteins effects Anabolic Effects (e.g., Muscle Growth) proteins->effects

Caption: Hypothetical signaling pathway of this compound as a SARM.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery. While specific experimental data for this isomer is currently sparse, the well-documented biological activities of its structural analogs as SARMs and LSD1 inhibitors highlight the value of the pyrrolidinylbenzonitrile scaffold. The synthetic accessibility of this compound via established methods like the Buchwald-Hartwig amination makes it an attractive candidate for inclusion in screening libraries and for further chemical derivatization. Future research should focus on the detailed synthesis and characterization of this compound, followed by comprehensive biological evaluation to explore its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of 3-Pyrrolidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 3-Pyrrolidin-1-ylbenzonitrile, a valuable building block in medicinal chemistry and drug discovery. The document outlines two principal methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each section includes detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and workflow diagrams to facilitate comprehension and implementation in a laboratory setting.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct approach for the synthesis of this compound, typically involving the reaction of an aryl halide with pyrrolidine. For this reaction to proceed, the aromatic ring is ideally activated by a strong electron-withdrawing group. In the case of 3-halobenzonitriles, the nitrile group, while meta-directing, can still facilitate substitution under appropriate conditions, particularly with a good leaving group like fluorine.[1]

A common approach involves the reaction of 3-fluorobenzonitrile with pyrrolidine in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a base to neutralize the generated hydrofluoric acid.[1]

Experimental Protocol for SNAr

This protocol is adapted from a similar reaction involving p-fluorobenzaldehyde and pyrrolidine.[1]

Materials:

  • 3-Fluorobenzonitrile

  • Pyrrolidine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of 3-fluorobenzonitrile (1.0 eq.) in DMSO, add potassium carbonate (2.0 eq.).

  • Add pyrrolidine (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data for SNAr

The following table summarizes representative quantitative data for the SNAr synthesis, based on analogous reactions.[1]

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
3-FluorobenzonitrilePyrrolidine, K2CO3DMSO12024>90
2-FluorobenzonitrilePiperidine, DIPEA/Na2CO3WaterReflux3~40

SNAr Synthesis Workflow

SNAr_Workflow reagents 3-Fluorobenzonitrile + Pyrrolidine + K2CO3 reaction Reaction in DMSO 120 °C, 24h reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the SNAr synthesis of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is highly versatile and tolerates a wide range of functional groups, making it a preferred method in modern organic synthesis.[2][3] The reaction couples an aryl halide, such as 3-bromobenzonitrile, with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the specific synthesis of this compound.[4]

Materials:

  • 3-Bromobenzonitrile

  • Pyrrolidine

  • (SIPr)Pd(methallyl)Cl (or other suitable Pd-catalyst/ligand system)

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (1M in THF)

  • Toluene or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Silica Gel

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzonitrile (1.0 eq.), the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 3.0 mol%), and a magnetic stir bar.

  • Seal the tube with a septum.

  • Add pyrrolidine (1.2 eq.) via syringe.

  • Add the solvent (e.g., toluene or THF).

  • Add the LHMDS solution (1.5 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 70 °C), monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short plug of silica gel, washing with ethyl acetate.

  • Remove the solvent in vacuo and purify the crude material by flash column chromatography on silica gel to afford this compound.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents representative quantitative data for the Buchwald-Hartwig amination, based on analogous reactions.

Aryl HalideAmineCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
3-BromobenzonitrilePyrrolidine(SIPr)Pd(methallyl)Cl (3)LHMDSTHF22 - 705 - 1878-95 (est.)
4-BromotolueneMorpholine(SIPr)Pd(methallyl)Cl (3)LHMDSTHF22<1 min99
2-BromotolueneMorpholine(SIPr)Pd(methallyl)Cl (3)LHMDSTHF221 min99

Buchwald-Hartwig Amination Synthesis Workflow

Buchwald_Hartwig_Workflow reagents 3-Bromobenzonitrile + Pyrrolidine + Pd-Catalyst/Ligand + Base (LHMDS) reaction Reaction in THF 22-70 °C reagents->reaction workup Filtration through Silica Gel reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

References

The Cellular Mechanism of Action of Pyrrolidinylbenzonitrile-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the cellular mechanism of action of 4-(pyrrolidin-3-yl)benzonitrile derivatives due to a lack of available scientific literature on the biological activity of 3-Pyrrolidin-1-ylbenzonitrile. It is presumed that the interest lies in the pharmacologically active scaffold for which extensive research is available.

Introduction

The pyrrolidinylbenzonitrile scaffold has emerged as a promising framework in the development of targeted therapeutics, particularly in the realm of oncology. Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme playing a crucial role in epigenetic regulation and oncogenesis.[1][2][3] This guide provides an in-depth overview of the mechanism of action, cellular effects, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

The primary molecular target of the 4-(pyrrolidin-3-yl)benzonitrile series of compounds is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] By doing so, LSD1 can act as either a transcriptional repressor or co-activator, depending on the specific protein complex it is a part of.[4][6]

The 4-(pyrrolidin-3-yl)benzonitrile derivatives act as reversible inhibitors of LSD1.[1][2][3] The predicted binding mode of the most potent derivative, compound 21g , reveals key interactions within the LSD1 active site. The nitrile group of the benzonitrile moiety forms a crucial hydrogen bond with Lys661, a key residue in the demethylation reaction. The basic center of the pyrrolidine ring is oriented towards the acidic residues Asp555 and Asp556.[1] The p-tolyl group of the molecule occupies a hydrophobic channel formed by Ile356, Leu677, Leu693, and Trp695.[1]

cluster_LSD1 LSD1 Active Site LSD1 LSD1 Enzyme Hydrophobic_Pocket Hydrophobic Pocket (Ile356, Leu677, Leu693, Trp695) Key_Residues Active Site Residues (Lys661, Asp555, Asp556) Inhibitor 4-(pyrrolidin-3-yl)benzonitrile Derivative (e.g., 21g) Inhibitor->LSD1 reversibly binds to p_tolyl p-tolyl group Inhibitor->p_tolyl contains Pyrrolidine Pyrrolidine Ring Inhibitor->Pyrrolidine contains Nitrile Nitrile Group Inhibitor->Nitrile contains p_tolyl->Hydrophobic_Pocket occupies Pyrrolidine->Key_Residues interacts with (Asp555, Asp556) Nitrile->Key_Residues H-bonds with (Lys661)

Fig. 1: Binding of 4-(pyrrolidin-3-yl)benzonitrile to LSD1.

Quantitative Data on Inhibitory Activity

The inhibitory potency of the 4-(pyrrolidin-3-yl)benzonitrile derivatives has been quantified through various biochemical and biophysical assays. The most active compound reported is designated as 21g .

CompoundTargetAssay TypeKd (nM)IC50 (nM)SelectivityReference
21gLSD1Surface Plasmon Resonance (SPR)22-MAO-A/B IC50 > 25 µM[1][2][3]
21gLSD1Biochemical Assay-57hERG IC50 = 12.1 µM[1][2][3]

Cellular Effects and Signaling Pathways

Inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives leads to a cascade of downstream cellular events. In human THP-1 acute myeloid leukemia cells, treatment with compound 21g resulted in an increased expression of the cell surface marker CD86, a surrogate biomarker for LSD1 inhibition.[1][2][3]

LSD1 is known to be a component of several regulatory complexes, including the CoREST and NuRD complexes, which are involved in gene transcription.[4] By inhibiting LSD1, these compounds can modulate the expression of genes involved in various signaling pathways. LSD1 has been shown to regulate:

  • TGFβ Signaling: LSD1, as part of the NuRD complex, can regulate the TGFβ signaling pathway.[4]

  • mTOR Signaling: LSD1 can negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[7]

  • PI3K/AKT Signaling: In prostate cancer cells, LSD1 can activate the PI3K/AKT pathway by regulating the expression of the p85 subunit of PI3K.[6]

  • Immune Response: LSD1 inhibitors can upregulate genes associated with immune response and cytokine-signaling pathways.[4]

Inhibitor 4-(pyrrolidin-3-yl)benzonitrile LSD1 LSD1 Inhibitor->LSD1 inhibits CD86 CD86 Expression Inhibitor->CD86 increases H3K4me12 H3K4me1/2 LSD1->H3K4me12 demethylates Gene_Activation Transcriptional Activation LSD1->Gene_Activation can lead to TGFb TGFβ Pathway LSD1->TGFb regulates mTOR mTOR Pathway LSD1->mTOR regulates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT regulates Immune_Response Immune Response Genes LSD1->Immune_Response regulates Gene_Repression Transcriptional Repression H3K4me12->Gene_Repression leads to cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B_Start Prepare Reagents B_Dilute Serial Dilution of Inhibitor B_Start->B_Dilute B_Preincubate Pre-incubate LSD1 with Inhibitor B_Dilute->B_Preincubate B_React Add Substrate & Detection Mix B_Preincubate->B_React B_Incubate Incubate at RT B_React->B_Incubate B_Read Measure Fluorescence B_Incubate->B_Read B_Analyze Calculate IC50 B_Read->B_Analyze C_Start Seed THP-1 Cells C_Treat Treat with Inhibitor C_Start->C_Treat C_Harvest Harvest & Wash Cells C_Treat->C_Harvest C_Stain Stain with anti-CD86 Antibody C_Harvest->C_Stain C_Wash Wash Unbound Antibody C_Stain->C_Wash C_Analyze Flow Cytometry Analysis C_Wash->C_Analyze C_Quantify Quantify CD86 Expression C_Analyze->C_Quantify

References

Spectroscopic and Synthetic Profile of 3-Pyrrolidin-1-ylbenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound 3-Pyrrolidin-1-ylbenzonitrile. Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this document collates predicted data, characteristic spectral features of its constituent functional groups, and relevant synthetic protocols. This information is intended to serve as a valuable resource for the characterization, synthesis, and analysis of this compound and structurally related compounds.

Molecular Structure and Properties

Molecular Formula: C₁₁H₁₂N₂ Molecular Weight: 172.23 g/mol CAS Number: 175696-73-8

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyrrolidine H (α to N)3.2 - 3.4t
Pyrrolidine H (β to N)1.9 - 2.1p
Aromatic H (ortho to CN)~7.4d
Aromatic H (meta to CN)~7.2t
Aromatic H (para to CN)~6.8d
Aromatic H (ortho to Pyrrolidine)~6.7s

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
Pyrrolidine C (α to N)~47
Pyrrolidine C (β to N)~25
Aromatic C (ipso-CN)~112
Aromatic C (ipso-Pyrrolidine)~148
Aromatic C-H115 - 130Multiple peaks expected
Nitrile (C≡N)~119

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Bands
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N (Nitrile stretch)2220 - 2240Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C-N (Aromatic amine)1250 - 1360Strong
C=C (Aromatic)1450 - 1600Medium to Weak
Table 4: Mass Spectrometry Data
Ionm/z (Expected)Notes
[M]⁺172.10Molecular Ion
[M-H]⁺171.10
[M-C₂H₄]⁺144.08Loss of ethylene from pyrrolidine ring
[C₇H₄N]⁺102.03Fragment corresponding to cyanophenyl group

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate compound characterization. While specific published methods for this compound are scarce, the following outlines standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring both ¹H and ¹³C NMR spectra. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard one-pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where a high voltage is applied to generate charged droplets that desolvate to produce ions.

Synthesis Workflow

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 3-fluorobenzonitrile with pyrrolidine.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3-Fluorobenzonitrile Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Pyrrolidine Reactant2->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Temperature Elevated Temperature Temperature->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium carbonate (K₂CO₃) at an elevated temperature. The fluoride ion is a good leaving group, and the electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by the secondary amine, pyrrolidine.

Logical Relationship of Spectroscopic Analysis

The characterization of this compound involves a logical workflow where each spectroscopic technique provides complementary information to confirm the structure of the molecule.

SpectroscopicAnalysis cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_confirmation Structural Confirmation NMR NMR (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Presence of Functional Groups (C≡N, C-N, C-H) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Confirmed Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for structural elucidation.

This integrated analytical approach ensures a high degree of confidence in the structural assignment of the synthesized compound. Researchers and drug development professionals can utilize this compiled information as a foundational guide for their work with this compound.

Physical and chemical properties of 3-Pyrrolidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties, a proposed synthesis protocol, and potential biological relevance of 3-Pyrrolidin-1-ylbenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound, with the CAS number 175696-73-8, is an aromatic compound featuring a pyrrolidine ring attached to a benzonitrile moiety at the meta position.[1] Its structural formula is C₁₁H₁₂N₂.[1]

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data is available from commercial suppliers, many properties are predicted due to the limited amount of published experimental data for this specific compound.

Table 1: Identifiers and Molecular Properties

PropertyValueSource
CAS Number 175696-73-8[1]
Molecular Formula C₁₁H₁₂N₂[1]
Molecular Weight 172.23 g/mol [1]
MDL Number MFCD07772828[1]
SMILES N#Cc1cccc(c1)N2CCCC2[1]

Table 2: Predicted and Experimental Physical Properties

PropertyValueNotes
Appearance SolidBased on data for the isomeric 4-(Pyrrolidin-1-yl)benzonitrile.
Melting Point Not availableExperimental data is not publicly available.
Boiling Point Not availableExperimental data is not publicly available.
Solubility Not availableExpected to be soluble in organic solvents like dichloromethane and chloroform.
Purity ≥98%As offered by commercial suppliers.
Storage Sealed in dry, 2-8°CRecommended storage conditions from suppliers.[1]

Synthesis and Characterization

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

A highly plausible and modern approach for the synthesis of this compound is the Buchwald-Hartwig amination.[2][3][4][5] This method is widely used for the formation of carbon-nitrogen bonds and is known for its high efficiency and broad substrate scope.[2][3][4][5]

Reaction:

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromobenzonitrile (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), and a suitable phosphine ligand like XPhos (0.02-0.10 eq.).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a strong base, such as sodium tert-butoxide (1.2-2.0 eq.), followed by the solvent (e.g., toluene or dioxane).

  • Nucleophile Addition: Add pyrrolidine (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Synthesis_Workflow Proposed Synthesis of this compound reagents 3-Bromobenzonitrile Pyrrolidine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reaction_vessel Schlenk Tube under Inert Atmosphere reagents->reaction_vessel heating Heating (80-110°C) Reaction Monitoring (TLC/GC-MS) reaction_vessel->heating workup Aqueous Work-up (Extraction with Ethyl Acetate) heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural components: the 3-substituted benzonitrile and the pyrrolidine ring.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons (multiplets in the range of δ 6.5-7.5 ppm). Pyrrolidine protons (multiplets around δ 3.0-3.5 ppm for CH₂ next to nitrogen and δ 1.8-2.2 ppm for other CH₂ groups).
¹³C NMR Aromatic carbons (signals in the range of δ 110-150 ppm). Cyano carbon (a signal around δ 118-120 ppm). Pyrrolidine carbons (signals around δ 45-50 ppm for carbons adjacent to nitrogen and δ 25-30 ppm for other carbons).
IR Spectroscopy C≡N stretch (a sharp band around 2220-2240 cm⁻¹). C-N stretch (around 1250-1350 cm⁻¹). Aromatic C-H stretches (above 3000 cm⁻¹). Aliphatic C-H stretches (below 3000 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 172.10.

Biological Activity and Potential Applications

There is currently no specific published data on the biological activity or signaling pathways associated with this compound. However, the broader class of aminobenzonitriles has been investigated for various pharmacological activities.

Derivatives of aminobenzonitrile have shown potential as:

  • Antihypertensive Agents: Some aminobenzonitriles have been studied for their effects on the cardiovascular system.[6]

  • Anticancer Agents: Research into the effects of certain aminobenzonitrile derivatives on cancer cell lines has indicated potential therapeutic applications.[7]

  • Enzyme Inhibitors: The aminobenzonitrile scaffold may serve as a basis for the development of inhibitors for various enzymes.[7]

It is important to emphasize that these are general activities of related compounds, and specific biological screening of this compound is required to determine its pharmacological profile.

Given the absence of specific pathway information, a diagram illustrating a hypothetical drug discovery and development workflow is provided below.

Diagram of a General Drug Discovery Workflow:

Drug_Discovery_Workflow General Drug Discovery and Development Workflow compound This compound screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active preclinical Preclinical Studies (In vivo efficacy, Toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A simplified workflow for drug discovery and development.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the safety information for related compounds, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines.

References

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] The pyrrolidine nucleus is a common feature in numerous natural products, particularly alkaloids, and is present in many FDA-approved drugs.[1][3] This technical guide provides a comprehensive overview of the discovery, history, and diverse biological activities of pyrrolidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Historical Perspective and Discovery

The exploration of pyrrolidine-based compounds is deeply rooted in the study of natural products. Pyrrolizidine alkaloids, for instance, have been used in traditional medicine for centuries, although their hepatotoxic effects were only recognized in the 20th century.[4] A significant milestone in the application of the pyrrolidine scaffold in modern medicine was the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The design of captopril, one of the first marketed ACE inhibitors, was inspired by snake venom peptides, with the L-proline (a pyrrolidine-2-carboxylic acid) structure proving crucial for its activity.[5] This success spurred further interest in the pyrrolidine ring, leading to its incorporation into a wide range of therapeutic agents. Today, the pyrrolidine moiety is recognized for its ability to enhance a drug's potency, selectivity, and pharmacokinetic profile.[6]

Quantitative Data on Biological Activities

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize the quantitative data for various classes of pyrrolidine-based compounds across different therapeutic areas.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3'-oxindoles]MCF-717 - 22[3]
Spiro[pyrrolidine-3,3'-oxindoles]HeLa19 - 26[3]
Pyrrolidine SulfonamidesMCF-748.01 - 49.78[3]
(S)-Pyrrolidines (CXCR4 Antagonists)CXCR4 Receptor Binding0.079[3]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione DerivativesStaphylococcus aureus32 - 128[5]
Pyrrolidine-2,5-dione DerivativesCandida albicans32 - 64[5]
Pyrrolidine-2,3-dione DerivativesStaphylococcus aureus Biofilm2-4 (MBEC/MIC ratio)[7]
DispiropyrrolidinesBacillus subtilisReasonably good activity[8]

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

CompoundSeizure ModelED50 (mg/kg)Reference
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dioneMES62.14[9]
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione6 Hz75.59[9]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES68.30[10]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz28.20[10]
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dioneMES69.89[6]

Key Signaling Pathways and Mechanisms of Action

Pyrrolidine-based compounds exert their biological effects by modulating various signaling pathways. Two notable examples are the PI3K/Akt and TLR4 signaling pathways.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Several inhibitors targeting components of this pathway have been developed, with some incorporating the pyrrolidine scaffold. These inhibitors can act at different points in the pathway, for instance, by inhibiting the kinase activity of PI3K or Akt.[11][][13]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyrrolidineInhibitor Pyrrolidine-based PI3K/Akt Inhibitor PyrrolidineInhibitor->PI3K Inhibits PyrrolidineInhibitor->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and points of inhibition by pyrrolidine-based compounds.

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of TLR4 signaling can lead to chronic inflammatory diseases and sepsis.[14][15] Small molecule modulators, including some with a pyrrolidine core, are being investigated for their potential to inhibit this pathway and its pro-inflammatory effects.

TLR4_Signaling_Pathway LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Transfers LPS to MD2 MD-2 CD14->MD2 Presents LPS to TLR4 TLR4 MD2->TLR4 Complexes with MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces transcription of PyrrolidineModulator Pyrrolidine-based TLR4 Modulator PyrrolidineModulator->TLR4 Inhibits

Caption: The TLR4 signaling pathway and its modulation by pyrrolidine-based compounds.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Synthesis of Pyrrolidine-2,5-diones

A common method for the synthesis of N-substituted pyrrolidine-2,5-diones involves the reaction of a primary amine with a succinic anhydride derivative.

Materials:

  • Appropriate succinic anhydride derivative

  • Primary amine (e.g., aniline derivative)

  • Glacial acetic acid

  • Thionyl chloride (for some variations)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the succinic anhydride derivative (1 equivalent) and the primary amine (1 equivalent) is refluxed in glacial acetic acid for 4-6 hours.[16]

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to yield the pure N-substituted succinamic acid.

  • For cyclization to the pyrrolidine-2,5-dione, the succinamic acid can be heated at its melting point or treated with a dehydrating agent like thionyl chloride under reflux.[17]

  • The resulting pyrrolidine-2,5-dione is then purified by recrystallization.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolidine test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay is used to screen for compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Pyrrolidine test compound

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add a solution of the pyrrolidine test compound at various concentrations.

  • Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[4]

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value of the test compound.[18]

Drug Discovery and Development Workflow

The discovery and development of new pyrrolidine-based drugs typically follow a structured workflow, from initial hit identification to preclinical and clinical development. Modern drug discovery often employs innovative synthetic methodologies and high-throughput screening to accelerate this process.[19][20][21]

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_ID Target Identification & Validation Library_Synthesis Pyrrolidine Library Synthesis Target_ID->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vivo_Studies In Vivo Efficacy & Safety Studies Hit_to_Lead->In_Vivo_Studies ADMET ADMET Profiling Hit_to_Lead->ADMET Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Studies->Clinical_Trials ADMET->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: A generalized workflow for the discovery and development of pyrrolidine-based drugs.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its inherent structural features provide a robust framework for the design of novel therapeutic agents with a wide range of biological activities. The ongoing development of innovative synthetic methods and a deeper understanding of the molecular targets and signaling pathways involved will undoubtedly lead to the discovery of new and improved pyrrolidine-based drugs to address unmet medical needs. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science of drug discovery through the exploration of this remarkable heterocyclic motif.

References

Determining the Solubility Profile of 3-Pyrrolidin-1-ylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Pyrrolidin-1-ylbenzonitrile, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common laboratory solvents. Adherence to these methodologies will ensure the generation of reliable and reproducible solubility data, crucial for formulation, screening, and various analytical procedures.

Predicted Solubility Characteristics

Based on its chemical structure, this compound (C₁₁H₁₂N₂) possesses both hydrophobic (benzonitrile group) and hydrophilic (pyrrolidine ring) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. It is anticipated to exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate to low polarity. The nitrogen atom in the pyrrolidine ring may also allow for increased solubility in acidic aqueous solutions due to salt formation.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
WaterH₂O10.225
EthanolC₂H₅OH5.225
MethanolCH₃OH6.625
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.225
N,N-Dimethylformamide (DMF)(CH₃)₂NCH6.425
AcetonitrileCH₃CN5.825
Ethyl AcetateCH₃COOC₂H₅4.425
Dichloromethane (DCM)CH₂Cl₂3.125
ChloroformCHCl₃4.125

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

    • Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Finalization A Prepare Calibration Standards F Analyze by HPLC/UV-Vis A->F B Add Excess Solute to Solvent C Agitate at Constant Temperature (24-48h) B->C D Filter Supernatant C->D E Dilute Sample D->E E->F G Calculate Solubility from Calibration Curve F->G

Caption: Experimental workflow for determining the solubility of this compound.

Biological Context and Signaling Pathways

While the primary focus of this guide is on the physicochemical property of solubility, it is noteworthy that pyrrolidine-containing compounds often exhibit significant biological activity. Derivatives of this compound have been investigated for their roles in various biological processes. However, at present, there is no specific, well-defined signaling pathway that is universally attributed to this compound itself. Researchers working with this compound are encouraged to consider its potential interactions with various cellular targets based on the broader class of pyrrolidine derivatives.

The determination of solubility is a foundational step in the preclinical development of any compound. The protocols and information provided herein are intended to guide researchers in generating the necessary data to advance their studies with this compound.

An In-Depth Technical Guide on the Structure-Activity Relationship of 4-(Pyrrolidin-3-yl)benzonitrile Derivatives as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged as a promising framework in the design of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[1][2] LSD1, also known as KDM1A, plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene repression.[3][4] It can also demethylate H3K9me1/2 in an androgen receptor-dependent manner, resulting in gene activation.[3] The overexpression of LSD1 has been correlated with poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[3] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-(pyrrolidin-3-yl)benzonitrile derivatives as reversible LSD1 inhibitors, along with detailed experimental protocols and pathway visualizations.

Structure-Activity Relationship (SAR)

The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors has been advanced through systematic modifications of the core structure. These compounds have been designed as successful scaffold-hops from previously reported inhibitors.[1][2]

Key SAR insights for this class of compounds are as follows:

  • Stereochemistry of the Pyrrolidine Ring: The relative stereochemistry of the substituents on the pyrrolidine ring is crucial for activity. Cis-diastereoisomers have been found to be more active than their trans-counterparts, as they are predicted to adopt a more favorable conformation within the LSD1 active site.[1]

  • Substituents on the Pyrrolidine Nitrogen: Modifications at this position have been extensively explored to optimize potency and pharmacokinetic properties.

  • Substituents on the Benzonitrile Ring: The cyanophenyl group plays a key role in binding to the active site. The cyano group has been observed to form a hydrogen bond with Lys661, a critical residue for the demethylation reaction, deep within the catalytic center of LSD1.[5][6]

The most active compounds in this series exhibit potent inhibitory activity with Kd values in the nanomolar range.[1][2] For instance, compound 21g from a reported study demonstrated a Kd of 22 nM and a biochemical IC50 of 57 nM.[1][2] Furthermore, this compound showed improved selectivity over the hERG ion channel and no activity against the related enzymes MAO-A and B.[1][2] In cellular assays using human THP-1 acute myeloid leukaemia cells, 21g was shown to increase the expression of the surrogate cellular biomarker CD86.[1][2]

Data Presentation

The following table summarizes the in vitro activity of a selection of 4-(pyrrolidin-3-yl)benzonitrile derivatives against LSD1.

CompoundModificationsLSD1 IC50 (µM)LSD1 Kd (µM)
8 cis-diastereoisomer> 3038
10 cis-diastereoisomer> 3053
trans-isomers (8-10) trans-diastereoisomers> 30> 100
21g Optimized cis-diastereoisomer0.0570.022

Data synthesized from a study by Mould et al. (2017).[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives are crucial for reproducibility and further development.

General Synthesis of 3,4-disubstituted Pyrrolidines

Historically, 3,4-disubstituted pyrrolidines have been constructed via the 1,3-dipolar cycloaddition of alkenes with azomethine ylide precursors, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of an acid like trifluoroacetic acid.[1]

LSD1 Inhibition Assays

The inhibitory activity of the synthesized compounds against LSD1 can be evaluated using various biochemical and biophysical assays.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a common biochemical assay used to determine the IC50 values of inhibitors.[1]

  • Surface Plasmon Resonance (SPR) Assay: SPR is a biophysical technique used to measure the binding affinity (Kd) and kinetics of the inhibitors to the LSD1 enzyme.[1]

Cell-Based Assays

To assess the cellular activity of the inhibitors, various cell-based assays can be employed.

  • CD86 Expression Assay in THP-1 Cells: In human THP-1 acute myeloid leukaemia cells, potent LSD1 inhibitors have been shown to increase the expression of the cell surface marker CD86, which can be measured by flow cytometry.[1]

Mandatory Visualizations

G General Synthetic Scheme cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Stilbene Precursors Stilbene Precursors 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Stilbene Precursors->1,3-Dipolar Cycloaddition LDA, Trimethylamine oxide Azomethine Ylide Source Azomethine Ylide Source Azomethine Ylide Source->1,3-Dipolar Cycloaddition trans-Pyrrolidines trans-Pyrrolidines 1,3-Dipolar Cycloaddition->trans-Pyrrolidines

Caption: Synthetic scheme for trans-pyrrolidines.

G LSD1 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition LSD1 LSD1 H3K4 H3K4 LSD1->H3K4 Demethylation H3K4me12 H3K4me1/2 H3K4me12->LSD1 GeneRepression Gene Repression H3K4->GeneRepression Inhibitor 4-(pyrrolidin-3-yl)benzonitrile Derivative Inhibitor->LSD1 Inhibits

Caption: LSD1 demethylation and its inhibition.

G Experimental Workflow for LSD1 Inhibition Assay Start Start PrepareAssay Prepare Assay Plate with LSD1 Substrate Start->PrepareAssay AddEnzyme Add LSD1 Enzyme PrepareAssay->AddEnzyme AddInhibitor Add Test Compound (4-(pyrrolidin-3-yl)benzonitrile derivative) AddEnzyme->AddInhibitor Incubate Incubate at RT AddInhibitor->Incubate AddDetection Add Detection Reagents Incubate->AddDetection ReadSignal Read Signal (e.g., Fluorescence) AddDetection->ReadSignal AnalyzeData Data Analysis (IC50 determination) ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow of an LSD1 inhibition assay.

References

Navigating the Epigenetic Landscape: Potential Biological Targets of Pyrrolidinylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biological targets of 4-(pyrrolidin-3-yl)benzonitrile derivatives , as comprehensive data for 3-Pyrrolidin-1-ylbenzonitrile is not extensively available in the reviewed literature. The information presented is based on the significant findings for these closely related analogs, which have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).

This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic target LSD1 and the therapeutic potential of its inhibitors.

Core Finding: Lysine-Specific Demethylase 1 (LSD1/KDM1A) as the Primary Target

Research into 4-(pyrrolidin-3-yl)benzonitrile derivatives has identified Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, as their primary biological target.[1][2][3][4] These compounds act as reversible, potent inhibitors of LSD1.[3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[5] By inhibiting LSD1, these compounds prevent the demethylation of these key histone marks, leading to changes in gene expression. This has been shown to be particularly relevant in certain cancers, such as acute myeloid leukemia (AML), where LSD1 inhibition can promote differentiation of leukemic stem cells.[2]

One of the most active compounds from this series, designated as 21g , has demonstrated a dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM against LSD1.[2][3][4] This compound has served as a valuable tool for exploring the cellular effects of LSD1 inhibition.

Quantitative Data Summary

The inhibitory activity and selectivity of the lead compound 21g , a 4-(pyrrolidin-3-yl)benzonitrile derivative, are summarized below. This data highlights its potent and selective action against LSD1.

CompoundTargetAssay TypeValueReference
21g LSD1Biochemical IC5057 nM[2][3][4]
LSD1Dissociation Constant (Kd)22 nM[2][3][4]
MAO-AActivity AssayNo activity[2][3]
MAO-BActivity AssayNo activity[2][3]
hERGIon Channel AssayImproved selectivity vs GSK-690[2][3]

Signaling Pathway and Mechanism of Action

The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives initiates a cascade of cellular events. By blocking the demethylase activity of LSD1, the methylation status of histones H3K4 and H3K9 is preserved. This leads to the reactivation of silenced genes, including those involved in cell differentiation. In the context of acute myeloid leukemia (AML), this results in the upregulation of myeloid-differentiation genes. A key surrogate biomarker for this cellular activity is the increased expression of the cell surface marker CD86 in human THP-1 AML cells.[2][3][6]

LSD1_Inhibition_Pathway Compound 4-(Pyrrolidin-3-yl)benzonitrile (e.g., Compound 21g) LSD1 LSD1 (KDM1A) Compound->LSD1 Histone Methylated H3K4/H3K9 LSD1->Histone Demethylation Gene Myeloid Differentiation Gene Expression Histone->Gene Upregulation CD86 CD86 Surface Expression Gene->CD86 Increased Synthesis Differentiation Cell Differentiation Gene->Differentiation Promotion Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Validation Biochemical LSD1 Biochemical Assay (IC50 Determination) Selectivity Selectivity Assays (MAO-A/B, hERG) Biochemical->Selectivity Assess Specificity Cellular Cellular Target Engagement (CD86 Expression in THP-1) Biochemical->Cellular Confirm On-Target Effect

References

An In-depth Technical Guide on the Thermochemical Stability of the 3-Pyrrolidin-1-ylbenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical stability of the 3-Pyrrolidin-1-ylbenzonitrile scaffold. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its core constituents—benzonitrile and pyrrolidine—and related structures to provide a robust framework for its thermal analysis. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and characterization.

Introduction to the this compound Scaffold

The this compound scaffold is of significant interest in medicinal chemistry and drug discovery due to the presence of two key pharmacophores: a pyrrolidine ring and a benzonitrile group. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, while the benzonitrile group can act as a versatile synthetic handle and a key interaction motif with biological targets.[1] Understanding the thermochemical stability of this scaffold is crucial for drug development, ensuring the compound's integrity during synthesis, purification, formulation, and storage.

Predicted Thermochemical Properties

2.1. Decomposition Profile

The thermal decomposition of this compound is expected to be influenced by the degradation of both the pyrrolidine and benzonitrile rings.

  • Pyrrolidine Moiety: Studies on the pyrolysis of pyrrolidine indicate that the five-membered N-heterocycle undergoes complex decomposition reactions.[2] At elevated temperatures, ring-opening and fragmentation are likely to occur, leading to the formation of smaller volatile compounds.[2]

  • Benzonitrile Moiety: Benzonitrile is thermally stable, but at very high temperatures, it is known to decompose, emitting toxic fumes of cyanides and nitrogen oxides.[3]

  • N-Aryl Pyrrolidines: The thermal stability of N-substituted pyrrolidines can be substantial. For instance, certain N-alkyl-N-alkyl'-pyrrolidinium salts have shown thermal stability up to temperatures of 548–573 K (275-300 °C).[4]

Based on this, it is anticipated that the initial decomposition of this compound would likely be initiated by the degradation of the pyrrolidine ring, followed by the decomposition of the benzonitrile fragment at higher temperatures.

2.2. Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical parameter for assessing the thermodynamic stability of a compound. While no experimental value exists for this compound, an estimation can be made by considering the enthalpies of formation of its parent molecules.

CompoundFormulaPhaseStandard Enthalpy of Formation (kJ/mol)
BenzonitrileC₇H₅NgasData available from NIST and Active Thermochemical Tables[5][6][7]
PyrrolidineC₄H₉NgasData available in thermochemical databases

Note: Specific values for the enthalpy of formation of benzonitrile and pyrrolidine can be obtained from the cited sources. The actual enthalpy of formation for this compound would require experimental determination through methods like combustion calorimetry.

Experimental Protocols for Thermochemical Analysis

To experimentally determine the thermochemical stability of the this compound scaffold, the following standard techniques are recommended.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and kinetics.[8][9][10][11]

  • Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a suitable crucible (e.g., alumina or platinum).[12]

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard, but rates of 5, 15, and 20 °C/min can also be used for kinetic studies.[11]

    • Temperature Range: Typically from ambient temperature up to 600-800 °C.

  • Data Analysis:

    • The TGA thermogram will plot the percentage of weight loss versus temperature.

    • The onset temperature of decomposition is determined from the initial point of significant mass loss.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition for different stages.[11]

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[13][14][15][16]

  • Objective: To determine the melting point, enthalpy of fusion, and decomposition exotherms/endotherms of this compound.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-6 mg of the sample into an aluminum DSC pan.[17]

    • Hermetically seal the pan to prevent volatilization before decomposition.[17]

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Program: A heat-cool-heat cycle is often employed to remove the thermal history of the sample. The analysis is typically performed on the second heating scan.[13]

  • Data Analysis:

    • The DSC thermogram will show peaks corresponding to thermal events.

    • An endothermic peak will indicate melting, and its onset is taken as the melting point. The area under this peak corresponds to the enthalpy of fusion.[13][15]

    • Sharp exothermic peaks at higher temperatures usually indicate decomposition.

Visualization of Experimental Workflows and Potential Degradation

4.1. Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the thermochemical stability of a novel compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermochemical Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization tga Thermogravimetric Analysis (TGA) characterization->tga dsc Differential Scanning Calorimetry (DSC) characterization->dsc calorimetry Bomb Calorimetry (for Enthalpy of Formation) characterization->calorimetry tga_data Determine Decomposition Temperatures & Mass Loss tga->tga_data dsc_data Determine Melting Point, Enthalpy of Fusion & Decomposition Events dsc->dsc_data hof_data Calculate Standard Enthalpy of Formation calorimetry->hof_data report Comprehensive Stability Report tga_data->report dsc_data->report hof_data->report

Experimental workflow for thermochemical analysis.

4.2. Postulated Thermal Decomposition Pathways

Based on the known pyrolysis of pyrrolidine and the high-temperature decomposition of benzonitrile, a simplified logical diagram of potential decomposition pathways for this compound can be proposed.

G cluster_pyrrolidine Pyrrolidine Ring Degradation cluster_benzonitrile Benzonitrile Core Degradation parent This compound ring_opening Ring Opening parent->ring_opening Lower Temp. cn_cleavage C-CN Bond Cleavage parent->cn_cleavage Higher Temp. fragmentation Fragmentation ring_opening->fragmentation volatiles1 Formation of Volatile Nitrogenous Compounds fragmentation->volatiles1 ring_fragmentation Aromatic Ring Fragmentation cn_cleavage->ring_fragmentation volatiles2 Release of HCN, NOx, etc. ring_fragmentation->volatiles2

Postulated thermal decomposition pathways.

Conclusion

While direct experimental data for the thermochemical stability of the this compound scaffold is currently lacking, a comprehensive understanding can be built upon the analysis of its constituent fragments and related compounds. This guide provides a foundational understanding of its expected thermal behavior and outlines the necessary experimental protocols for its empirical determination. The provided workflows and postulated degradation pathways offer a starting point for researchers and drug development professionals to rigorously assess the stability of this important chemical scaffold. Further experimental investigation using the described TGA and DSC protocols is highly recommended to establish a definitive thermochemical profile.

References

CAS number and IUPAC name for 3-Pyrrolidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolidin-1-ylbenzonitrile is an aromatic organic compound featuring a benzonitrile moiety substituted with a pyrrolidine ring at the meta-position. Its chemical structure makes it a subject of interest in medicinal chemistry and materials science, as substituted benzonitriles are scaffolds found in a variety of biologically active molecules. This guide provides a summary of its known properties, a proposed synthetic route, and context regarding its place within chemical research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Currently, detailed experimental data such as melting point, boiling point, and spectroscopic analyses are not widely available in published literature.

PropertyValueSource
IUPAC Name 3-(Pyrrolidin-1-yl)benzonitrileN/A
CAS Number 175696-73-8[1][2]
Molecular Formula C₁₁H₁₂N₂[2]
Molecular Weight 172.23 g/mol [2]
InChI Key UMJBSSQWHKPDJF-UHFFFAOYSA-N[2]

Proposed Synthesis Pathway

While specific experimental protocols for the synthesis of this compound are not detailed in readily available literature, a plausible and common method for its preparation is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a halo-benzonitrile with pyrrolidine. An alternative approach could be a palladium-catalyzed Buchwald-Hartwig amination.

Below is a diagram illustrating the logical workflow for a proposed SNAr synthesis.

A 3-Fluorobenzonitrile C Reaction Vessel (High Temperature, Polar Aprotic Solvent e.g., DMSO) A->C B Pyrrolidine B->C D Nucleophilic Aromatic Substitution C->D + Base (e.g., K2CO3) E Work-up & Purification (e.g., Extraction, Chromatography) D->E F This compound E->F

Caption: Proposed SNAr synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

  • Reagents and Materials:

    • 3-Fluorobenzonitrile (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO) (Anhydrous)

    • Ethyl acetate

    • Brine solution

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzonitrile, potassium carbonate, and anhydrous DMSO.

    • Begin stirring the mixture and add pyrrolidine dropwise at room temperature.

    • Attach a condenser to the flask and heat the reaction mixture to 120-140 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Biological Activity and Research Context

As of this writing, there is no significant published research detailing the specific biological activities or signaling pathway involvements of This compound .

It is important to distinguish this compound from its structural isomer, 4-Pyrrolidin-1-ylbenzonitrile . Derivatives of the 4-substituted isomer have been investigated as Selective Androgen Receptor Modulators (SARMs) and as inhibitors of Lysine-Specific Demethylase 1 (LSD1), indicating that the pyrrolidinylbenzonitrile scaffold can be a valuable pharmacophore.[3][4][5] For instance, certain derivatives of 4-(pyrrolidin-1-yl)benzonitrile have shown potential anabolic effects.[3][5] However, these findings are specific to the 4-isomer and its derivatives and should not be extrapolated to the 3-isomer without experimental validation.

Researchers interested in the 3-isomer could use the known activities of the 4-isomer as a starting point for investigation, for example, in screening for similar biological targets or in comparative structure-activity relationship (SAR) studies.

Conclusion

This compound is a readily identifiable chemical entity with a known CAS number and structure. While specific experimental and biological data are sparse, its synthesis is achievable through standard organic chemistry methodologies like nucleophilic aromatic substitution. The known biological relevance of its 4-substituted isomer suggests that this compound could be a valuable molecule for screening and as a building block in the development of novel therapeutic agents. Further research is required to elucidate its physicochemical properties and potential applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Pyrrolidin-1-ylbenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-pyrrolidin-1-ylbenzonitrile scaffold is a key pharmacophore found in a variety of biologically active molecules. Analogs of this structure have shown promise as selective androgen receptor modulators (SARMs) and as inhibitors of epigenetic targets such as Lysine-Specific Demethylase 1 (LSD1). The development of efficient and robust synthetic protocols for these compounds is therefore of significant interest to the drug discovery and development community. This document provides detailed protocols for the synthesis of this compound and its analogs, primarily through the palladium-catalyzed Buchwald-Hartwig amination reaction. Additionally, it includes quantitative data on the biological activity of related analogs and visual representations of the synthetic workflow and a relevant biological signaling pathway.

Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the coupling of aryl halides with amines.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded harsher classical methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2][3] The general transformation involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(Pyrrolidin-1-yl)benzonitrile

This protocol describes the synthesis of the parent compound, 3-(pyrrolidin-1-yl)benzonitrile, via a Buchwald-Hartwig amination of 3-bromobenzonitrile with pyrrolidine.

Materials:

  • 3-Bromobenzonitrile

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon gas (repeat this three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add pyrrolidine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 3-(pyrrolidin-1-yl)benzonitrile.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for the Synthesis of this compound Analogs

This protocol can be adapted for the synthesis of various analogs by using substituted 3-halobenzonitriles and/or substituted pyrrolidines. The reaction conditions may require optimization depending on the specific substrates used.

General Procedure:

A mixture of the corresponding 3-halobenzonitrile (1.0 equiv), the desired pyrrolidine derivative (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos; 4-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄; 1.4-2.0 equiv) in an anhydrous solvent (e.g., toluene, dioxane, or DMF) is heated under an inert atmosphere (argon or nitrogen) at 80-120 °C until the starting material is consumed. The reaction is then worked up and purified as described in Protocol 1.

Data Presentation: Biological Activity of Pyrrolidinylbenzonitrile Analogs

The following table summarizes the in vitro biological activity of a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[5] This data is presented to showcase the potential of this scaffold in drug discovery and to provide a reference for structure-activity relationship (SAR) studies.

Compound IDR GroupIC₅₀ (µM)SPR Kd (µM)
21a 4-fluorophenyl4.20.61
21b 4-chlorophenyl3.00.43
21c 4-methoxyphenyl0.950.19
21d 4-(trifluoromethyl)phenyl0.160.041
21e pyridin-4-yl0.820.12
21f 2,4-difluorophenyl0.0880.024
21g 4-fluoro-2-(trifluoromethyl)phenyl0.0570.022

Data extracted from Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755–4759.[5]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reagents Reagents & Catalysts A 3-Halobenzonitrile Analog F Buchwald-Hartwig Amination A->F B Pyrrolidine Analog B->F C Pd₂(dba)₃ / Ligand C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Workup & Purification F->G H This compound Analog G->H

Caption: General workflow for the synthesis of this compound analogs.

LSD1 Signaling Pathway

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 Histone H3K4me1 (Inactive Chromatin) H3K4me2 Histone H3K4me2 (Active Chromatin) H3K4me2->H3K4me1 Demethylation Gene Target Gene H3K4me2->Gene Promotes H3K4me1->Gene Represses Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Inhibitor This compound Analog (Inhibitor) Inhibitor->LSD1 Inhibits

Caption: Inhibition of the LSD1 signaling pathway by this compound analogs.

References

Application of 3-Pyrrolidin-1-ylbenzonitrile and its Analogs in LSD1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The dysregulation of LSD1 has been implicated in the progression of various cancers, making it a compelling therapeutic target.[3][4] This document provides detailed application notes and protocols for the use of 3-Pyrrolidin-1-ylbenzonitrile and its structurally related analogs, such as 4-(pyrrolidin-3-yl)benzonitrile derivatives, in LSD1 inhibition assays. These compounds are part of a class of reversible LSD1 inhibitors that have shown significant potential in preclinical studies.[5]

Mechanism of Action

LSD1 catalyzes the demethylation of histones through an FAD-dependent oxidative reaction.[3] The process involves the transfer of a hydride from the methylated lysine to the FAD cofactor, resulting in the formation of an iminium cation and reduced FAD (FADH2). The FADH2 is then reoxidized by molecular oxygen to produce hydrogen peroxide.[6][7] Inhibitors like those based on the pyrrolidinylbenzonitrile scaffold act by binding to the catalytic site of LSD1, preventing the substrate from accessing the active site and thereby inhibiting its demethylase activity.[8]

Signaling Pathways Involving LSD1

LSD1 is a key regulator of several signaling pathways implicated in cancer progression. Its inhibition can therefore have multifaceted effects on tumor cells.

LSD1_Signaling_Pathways cluster_inhibitor This compound Analogs cluster_LSD1 LSD1 Regulation cluster_pathways Downstream Signaling Pathways Inhibitor This compound Analogs LSD1 LSD1 Inhibitor->LSD1 Inhibition Wnt Wnt/β-Catenin LSD1->Wnt Regulates PI3K PI3K/AKT LSD1->PI3K Regulates EMT EMT LSD1->EMT Regulates p53 p53 LSD1->p53 Regulates Notch Notch LSD1->Notch Regulates Proliferation Proliferation Wnt->Proliferation Survival Survival PI3K->Survival Metastasis Metastasis EMT->Metastasis Apoptosis Apoptosis p53->Apoptosis Stemness Stemness Notch->Stemness

Caption: LSD1 regulates multiple oncogenic signaling pathways.

LSD1 has been shown to regulate various signaling pathways, including the Wnt/β-Catenin, PI3K/AKT, and Notch signaling pathways.[9] It can also influence the epithelial-mesenchymal transition (EMT) and regulate the activity of tumor suppressors like p53.[3][9] By inhibiting LSD1, compounds like this compound analogs can modulate these pathways, leading to reduced cancer cell proliferation, survival, and metastasis.

Quantitative Data on LSD1 Inhibitors

The following tables summarize the inhibitory activities of several pyrrolidinylbenzonitrile derivatives and related compounds against LSD1.

Table 1: Biochemical Activity of 4-(pyrrolidin-3-yl)benzonitrile Derivatives [5]

CompoundKd (nM)Biochemical IC50 (nM)
21g 2257

Table 2: Cellular Activity of Pyrrolo[2,3-c]pyridines (GSK-354 Analogs) [1][2]

CompoundCell LineCell Growth IC50 (nM)
46 MV4;11 (AML)0.6
46 H1417 (SCLC)1.1
46 MOLM-14 (AML)31
GSK-354 MV4;11 (AML)120.6
GSK-354 H1417 (SCLC)212.3
GSK-354 MOLM-14 (AML)620

Table 3: Selectivity of 4-(pyrrolidin-3-yl)benzonitrile Derivative 21g [10]

Enzyme/ChannelIC50 (µM)
MAO-A > 25
MAO-B > 25
hERG 12.1

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of LSD1 inhibitors are provided below.

General Experimental Workflow

The evaluation of a potential LSD1 inhibitor typically follows a standardized workflow to assess its biochemical and cellular activity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Compound Synthesize & Purify This compound Analogs Biochem_Assay In vitro LSD1 Inhibition Assay (e.g., TR-FRET, HRP-coupled) Compound->Biochem_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Biochem_Assay->Cell_Viability Target_Engagement Target Engagement (Western Blot for H3K4me2) Cell_Viability->Target_Engagement Gene_Expression Gene Expression Analysis (qPCR) Target_Engagement->Gene_Expression InVivo Xenograft Models Gene_Expression->InVivo

Caption: A typical workflow for the evaluation of LSD1 inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[11]

This assay is a highly sensitive method suitable for high-throughput screening of LSD1 inhibitors.

Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 is measured. A terbium (Tb)-conjugated antibody specific for the demethylated product and a streptavidin-conjugated fluorophore are used for detection. When the antibody binds to the demethylated peptide, the Tb donor and fluorophore acceptor are brought into close proximity, resulting in a FRET signal.

Materials:

  • 384-well low-volume black assay plates

  • TR-FRET compatible plate reader

  • LSD1 enzyme

  • Biotinylated H3K4 peptide substrate

  • TR-FRET detection reagents (Tb-conjugated antibody and streptavidin-conjugated fluorophore)

  • Assay buffer

  • Test compounds (e.g., this compound analogs) and controls

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reagent Preparation:

    • Prepare a 2X solution of LSD1 enzyme in assay buffer.

    • Prepare a 2X solution of the biotinylated H3K4 peptide substrate in assay buffer.

    • Prepare a 2X solution of the TR-FRET detection reagents in detection buffer.

  • Assay Procedure:

    • Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate.

    • Add the 2X LSD1 enzyme solution to the wells.

    • Add the 2X biotinylated H3K4 peptide substrate solution to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the 2X TR-FRET detection reagents to stop the reaction and initiate signal development.

    • Incubate for a further period (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

Protocol 2: Horseradish Peroxidase (HRP) Coupled Assay[12]

This is a continuous spectrophotometric assay that measures the production of hydrogen peroxide during the LSD1-catalyzed demethylation reaction.

Principle: LSD1-mediated demethylation of a substrate produces hydrogen peroxide (H2O2). In the presence of HRP, H2O2 reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.

Materials:

  • 96-well clear assay plates

  • Spectrophotometer

  • LSD1 enzyme

  • H3K4 peptide substrate

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red or 4-aminoantipyrine/3,5-dichloro-2-hydroxybenzenesulfonate)[11]

  • Assay buffer

  • Test compounds and controls

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reagent Preparation:

    • Prepare a 2X solution of LSD1 enzyme in assay buffer.

    • Prepare a 2X solution of the H3K4 substrate in assay buffer.

    • Prepare a detection master mix containing HRP and the chromogenic substrate in assay buffer.

  • Assay Procedure:

    • Dispense the compound dilutions into the wells of the 96-well plate.

    • Add a mixture of the LSD1 enzyme and the H3K4 substrate to each well.

    • Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the HRP/chromogenic substrate detection master mix.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 515 nm for 4-AP/DHBS or 570 nm for Amplex Red).[11]

Protocol 3: Cell Viability Assay (MTT/MTS)[13]

This assay assesses the effect of LSD1 inhibitors on the proliferation and viability of cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Cell culture medium

  • MTT or MTS reagent

  • Test compounds and controls

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength.

Protocol 4: Western Blot for Histone Methylation[14]

This protocol is used to confirm the target engagement of the LSD1 inhibitor in cells by measuring the levels of H3K4me2.

Principle: Inhibition of LSD1 should lead to an accumulation of its substrate, H3K4me2. Western blotting with an antibody specific for H3K4me2 can detect this change.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specific duration.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with the primary antibody against H3K4me2.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation.

Conclusion

This compound and its analogs represent a promising class of reversible LSD1 inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to evaluate the efficacy of these and other novel LSD1 inhibitors in a systematic and robust manner. The multifaceted role of LSD1 in cancer biology underscores the therapeutic potential of targeting this enzyme, and the methodologies described will aid in the continued development of potent and selective LSD1 inhibitors for cancer therapy.

References

Application Notes: 4-(Pyrrolidin-3-yl)benzonitrile as a Scaffold for LSD1 Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct and extensive research on the 3-pyrrolidin-1-ylbenzonitrile scaffold is limited in publicly available literature, the closely related isomer, 4-(pyrrolidin-3-yl)benzonitrile, has emerged as a promising scaffold in the development of potent and selective inhibitors for Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), primarily leading to transcriptional repression.[1][2] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[2][3] This document provides detailed application notes and protocols for utilizing the 4-(pyrrolidin-3-yl)benzonitrile scaffold in the discovery and characterization of novel LSD1 inhibitors.

Quantitative Data Presentation

Derivatives of the 4-(pyrrolidin-3-yl)benzonitrile scaffold have demonstrated significant potency as reversible inhibitors of LSD1. The following table summarizes key quantitative data for representative compounds from this class, showcasing their biochemical and cellular activities.

Compound IDStructureLSD1 IC50 (nM)LSD1 Kd (nM)hERG IC50 (µM)MAO-A Inhibition (%) @ 1µMMAO-B Inhibition (%) @ 1µMCellular Activity (CD86 MFI)
21g 4-((3R,4R)-1-(4-methylbenzoyl)pyrrolidin-3-yl)benzonitrile5722>100<10<10Significant increase
GSK-690 (Reference) Not a direct derivative, but a comparator--10---

MFI: Mean Fluorescence Intensity, a measure of cellular biomarker expression.[4]

Signaling Pathways and Experimental Workflows

Understanding the biological context and experimental procedures is crucial for the development of drugs targeting LSD1. The following diagrams illustrate the relevant signaling pathways and a general workflow for inhibitor screening and validation.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling LSD1 LSD1/CoREST Complex H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylation TGFb TGFβ Signaling LSD1->TGFb Regulation PI3K_AKT PI3K/AKT Signaling LSD1->PI3K_AKT Activation mTOR mTOR Signaling LSD1->mTOR Negative Regulation H3K4me2 H3K4me2 (Active Chromatin) Gene_Expression Gene Expression (e.g., Tumor Suppressors) H3K4me1->Gene_Expression Repression Inhibitor 4-(Pyrrolidin-3-yl)benzonitrile Derivative Inhibitor->LSD1 Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition

Caption: LSD1-mediated epigenetic regulation and its impact on key cellular signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Synthesis of 4-(Pyrrolidin-3-yl)benzonitrile Derivatives Biochemical_Screening Biochemical Screening (e.g., Amplex Red Assay) Determine IC50 Synthesis->Biochemical_Screening SPR Surface Plasmon Resonance (SPR) Determine Kd Biochemical_Screening->SPR Western_Blot Western Blot (H3K4me1/2 Levels) SPR->Western_Blot Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Proliferation Flow_Cytometry Flow Cytometry (Differentiation Markers, e.g., CD86) Cell_Proliferation->Flow_Cytometry Xenograft Xenograft Models (e.g., AML) Flow_Cytometry->Xenograft

Caption: General experimental workflow for the evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors.

Experimental Protocols

Synthesis of trans-4-(Pyrrolidin-3-yl)benzonitrile Derivatives

This protocol is a general representation of the synthesis of trans-pyrrolidine derivatives, which can be adapted for the 4-(pyrrolidin-3-yl)benzonitrile scaffold.

Step 1: 1,3-Dipolar Cycloaddition

  • To a solution of a trans-stilbene precursor in an appropriate solvent (e.g., DMF), add trimethylamine oxide.

  • Cool the reaction mixture to 0°C and add an excess of lithium diisopropylamide (LDA) dropwise.

  • Allow the reaction to stir for 1 hour at 0°C.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting N-methyl pyrrolidine product by column chromatography.

Step 2: N-Deprotection

  • Dissolve the N-methyl pyrrolidine from the previous step in tetrahydrofuran (THF).

  • Add 1-chloroethyl chloroformate and reflux the mixture for 1 hour.

  • Cool the reaction to 40°C, then add methanol and reflux for an additional hour.

  • Remove the solvent under reduced pressure to yield the deprotected pyrrolidine.

Step 3: Amide Coupling

  • To a solution of the deprotected pyrrolidine in DMF, add the desired carboxylic acid, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), and N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture for 1 hour at room temperature.

  • Add 4 M HCl in dioxane to remove any protecting groups, if present.

  • Purify the final amide product by column chromatography.[4]

Biochemical Assay for LSD1 Inhibition (Amplex Red Assay)

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of its substrate.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Mono-methylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (dissolved in DMSO)

Procedure:

  • In a 96-well black plate, add the assay buffer.

  • Add the test compound at various concentrations.

  • Add the recombinant human LSD1/CoREST complex and HRP to each well.

  • Initiate the reaction by adding the mono-methylated H3K4 peptide substrate.

  • Add Amplex Red reagent to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.[5]

Cellular Assay: Western Blot for Histone Methylation

This protocol is used to confirm the on-target effect of the LSD1 inhibitor by measuring changes in histone methylation levels.

Materials:

  • Cancer cell line (e.g., THP-1 acute myeloid leukemia cells)

  • LSD1 inhibitor

  • Cell lysis buffer

  • Histone extraction kit

  • Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed the cells in a culture plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the LSD1 inhibitor for a defined period (e.g., 48 hours).

  • Lyse the cells and extract the histones according to the manufacturer's protocol.

  • Quantify the protein concentration of the histone extracts.

  • Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in histone methylation levels.[5]

Cellular Assay: Flow Cytometry for Differentiation Markers

This assay assesses the ability of the LSD1 inhibitor to induce differentiation in leukemia cells.

Materials:

  • AML cell line (e.g., THP-1)

  • LSD1 inhibitor

  • Fluorescently labeled antibodies (e.g., anti-CD86)

  • Flow cytometer

Procedure:

  • Treat the AML cells with the LSD1 inhibitor at various concentrations for a specified time (e.g., 72 hours).

  • Harvest the cells and wash them with an appropriate buffer (e.g., PBS with 1% BSA).

  • Stain the cells with the fluorescently labeled anti-CD86 antibody according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the CD86 marker.

  • An increase in the percentage of CD86-positive cells indicates induced differentiation.[4][5]

The 4-(pyrrolidin-3-yl)benzonitrile scaffold serves as a valuable starting point for the design of potent and selective LSD1 inhibitors. The provided data and protocols offer a comprehensive guide for researchers to synthesize, evaluate, and characterize novel compounds based on this scaffold for potential therapeutic applications in oncology and other diseases where LSD1 plays a pathogenic role. Further optimization of this scaffold could lead to the development of clinical candidates with improved efficacy and safety profiles.

References

Application Note: High-Sensitivity HPLC-MS Method for the Quantitative Analysis of 3-Pyrrolidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-Pyrrolidin-1-ylbenzonitrile. This method is suitable for high-throughput screening, pharmacokinetic studies, and quality control in drug development processes. The protocol employs a straightforward sample preparation procedure followed by reversed-phase HPLC separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is essential for various stages of drug discovery and manufacturing. This document provides a detailed protocol for a validated HPLC-MS method designed for researchers, scientists, and drug development professionals. The method is optimized for the analysis of this compound in a variety of sample matrices, including plasma and reaction mixtures.

Experimental

  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Internal Standard (IS): Deuterated this compound (e.g., d4-3-Pyrrolidin-1-ylbenzonitrile) or a structurally similar compound with stable isotope labels.

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

A simple protein precipitation method is employed for plasma samples, which is a common and effective technique for removing proteins prior to LC-MS/MS analysis. For other matrices, a direct dilution approach may be sufficient.

  • Plasma Sample Preparation:

    • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0.0 min: 10% B

    • 2.0 min: 90% B

    • 2.5 min: 90% B

    • 2.6 min: 10% B

    • 4.0 min: 10% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Based on the structure of this compound (C11H12N2), the protonated molecule [M+H]+ is expected at m/z 173.1. A common fragmentation pathway for compounds containing a pyrrolidine ring is the loss of the neutral pyrrolidine moiety.[1][2][3]

Data Presentation

The following table summarizes the quantitative data for the HPLC-MS analysis of this compound.

ParameterValue
AnalyteThis compound
Molecular FormulaC₁₁H₁₂N₂
Exact Mass172.10
Precursor Ion ([M+H]⁺)m/z 173.1
Product Ion 1 (Quantifier)m/z 104.1 (tentative, [M+H-C₄H₇N]⁺)
Product Ion 2 (Qualifier)m/z 77.1 (tentative, [C₆H₅]⁺)
Internal Standard (IS)d4-3-Pyrrolidin-1-ylbenzonitrile
IS Precursor Ion ([M+H]⁺)m/z 177.1
IS Product Ionm/z 108.1
Retention Time (approx.)1.8 min
Linearity (r²)>0.99
LLOQ1 ng/mL
ULOQ1000 ng/mL

Visualization

The following diagram illustrates the experimental workflow from sample preparation to data acquisition.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection HPLC Injection Supernatant->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC-MS analysis.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The simple sample preparation and rapid chromatographic analysis make it suitable for a wide range of applications in the pharmaceutical industry.

References

Application Notes and Protocols for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities.[1][2] The 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands out as one of the most powerful and atom-economical methods for the stereocontrolled synthesis of highly substituted pyrrolidines.[2] This reaction allows for the construction of the five-membered ring with control over up to four new stereogenic centers in a single step.[2]

Azomethine ylides, the key 1,3-dipole, can be generated through several methods, with two of the most common being the metal-catalyzed reaction of α-iminoesters and the thermal decarboxylation of α-amino acids in the presence of an aldehyde.[3][4] The versatility of this reaction is further enhanced by the development of catalytic asymmetric variants, primarily using copper(I) and silver(I) complexes, which provide access to enantioenriched pyrrolidine derivatives with high levels of stereoselectivity.[4][5][6]

These application notes provide an overview of two key methodologies for this transformation, summarizing reaction data and presenting detailed experimental protocols for laboratory application.

General Workflow

The synthesis of pyrrolidines via 1,3-dipolar cycloaddition follows a general sequence of generating a reactive azomethine ylide intermediate, which is then trapped in situ by a dipolarophile (an alkene) to form the desired five-membered heterocyclic ring.

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition cluster_2 Workup & Purification Ylide_Precursor Ylide Precursor (e.g., α-Iminoester or α-Amino Acid + Aldehyde) Catalyst Catalyst/Conditions (e.g., Metal Salt + Ligand + Base or Heat) Ylide_Precursor->Catalyst Activation Azomethine_Ylide Azomethine Ylide (Reactive Intermediate) Catalyst->Azomethine_Ylide Formation Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile (Alkene) Dipolarophile->Cycloaddition Pyrrolidine Substituted Pyrrolidine Cycloaddition->Pyrrolidine Workup Reaction Workup Pyrrolidine->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Caption: General experimental workflow for the 1,3-dipolar cycloaddition.

Methodology 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method is a cornerstone for the enantioselective synthesis of pyrrolidines. It involves the in situ generation of an azomethine ylide from an α-iminoester in the presence of a chiral copper(I) catalyst. This approach offers high yields and excellent stereocontrol (diastereo- and enantioselectivity).[5]

Catalytic Cycle

The catalytic cycle begins with the coordination of the α-iminoester to the chiral copper(I) complex. A base then facilitates deprotonation to form the chiral metal-associated azomethine ylide. This intermediate undergoes a concerted [3+2] cycloaddition with the dipolarophile. Product release regenerates the active catalyst for the next cycle.

G Catalyst [Cu(I)-Ligand]* Complex_A [Cu(I)-Ligand(Iminoester)] Complex Catalyst->Complex_A + Iminoester Iminoester α-Iminoester Iminoester->Complex_A Ylide_Complex [Cu(I)-Ligand(Azomethine Ylide)] (Chiral Intermediate) Complex_A->Ylide_Complex + Base Base Base Base->Ylide_Complex BH Base-H+ TS [3+2] Transition State Ylide_Complex->TS + Alkene Alkene Dipolarophile (Alkene) Alkene->TS Product_Complex [Cu(I)-Ligand(Pyrrolidine)] Complex TS->Product_Complex Product_Complex->Catalyst Product Release Product Enantioenriched Pyrrolidine Product_Complex->Product

Caption: Proposed catalytic cycle for Cu(I)-catalyzed cycloaddition.

Data Summary: Synthesis of Chiral Fluoropyrrolidines

The following table summarizes the results for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.[5]

EntryAzomethine Ylide Precursor (1)Dipolarophile (2)Yield (%)d.r.ee (%)
1R = 4-Me-PhX = F, Y = H96>20:197
2R = 4-MeO-PhX = F, Y = H94>20:196
3R = 2-NaphthylX = F, Y = H91>20:196
4R = 2-ThienylX = F, Y = H88>20:195
5R = PhX = F, Y = F82>20:196
6R = 4-Cl-PhX = F, Y = F75>20:194

Reactions were carried out with 0.40 mmol of imine and 0.20 mmol of styrene in toluene with a Cu(CH₃CN)₄PF₆/(S)-DTBM-SEGPHOS catalyst system.[5]

Detailed Experimental Protocol: Synthesis of Chiral 3,3-Difluoropyrrolidines[5]

This protocol is adapted from the synthesis of bioactive fluoropyrrolidines as reported by Long, Wang, and coworkers.[5]

Materials:

  • Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate tetrakis(acetonitrile))

  • (S)-DTBM-SEGPHOS (Chiral Ligand)

  • KOtBu (Potassium tert-butoxide)

  • Azomethine ylide precursor (imine of desired aldehyde and glycine ester, 1.2 equiv.)

  • 1,1-Difluorostyrene derivative (1.0 equiv.)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under a steady stream of nitrogen, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol, 5 mol%) and (S)-DTBM-SEGPHOS (14.2 mg, 0.012 mmol, 6 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add 2.0 mL of anhydrous toluene to the flask. Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.

  • Reactant Addition: To the catalyst solution, add the azomethine ylide precursor (0.24 mmol) followed by the 1,1-difluorostyrene derivative (0.20 mmol).

  • Reaction Initiation: Add KOtBu (4.5 mg, 0.04 mmol, 20 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to afford the desired chiral 3,3-difluoropyrrolidine product.

Methodology 2: Decarboxylative Azomethine Ylide Generation

This method provides a route to pyrrolidines that lack the ester substituent inherent to the iminoester method. It involves the thermal condensation of an α-amino acid with an aldehyde, which generates an unstabilized azomethine ylide via decarboxylation.[7] This is often performed as a one-pot, three-component reaction between an aldehyde, an amino acid, and a dipolarophile.[8]

Data Summary: Three-Component Synthesis of Spiropyrrolidines

The following table summarizes results for the decarboxylative synthesis of spiro-pyrrolidines from isatin, an amino acid, and a dipolarophile.

EntryIsatin DerivativeAmino AcidDipolarophileSolventYield (%)
1IsatinL-ProlineN-MethylmaleimideAcetonitrile85
25-Cl-IsatinL-ProlineN-PhenylmaleimideAcetonitrile88
3IsatinSarcosineN-MethylmaleimideAcetonitrile90
4IsatinL-ThioprolineN-PhenylmaleimideAcetonitrile82
55-Br-IsatinL-ProlineN-MethylmaleimideMethanol92
Detailed Experimental Protocol: Three-Component Decarboxylative Cycloaddition

This is a general procedure adapted from multicomponent reactions for the synthesis of spirooxindole-pyrrolidines.[8]

Materials:

  • Aldehyde (e.g., Isatin derivative, 1.0 mmol)

  • α-Amino acid (e.g., L-Proline or Sarcosine, 1.2 mmol)

  • Dipolarophile (e.g., N-substituted maleimide, 1.0 mmol)

  • Anhydrous solvent (e.g., Acetonitrile or Toluene)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (10-15 mL).

  • Reaction: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., Acetonitrile ~82°C, Toluene ~111°C).

  • Reaction Monitoring: Monitor the reaction for completion using TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrrolidine derivative.

References

Application Notes and Protocols: Experimental Use of 3-Pyrrolidin-1-ylbenzonitrile in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches did not yield specific experimental data on the direct use of 3-Pyrrolidin-1-ylbenzonitrile in cancer cell lines. The available research focuses on derivatives of pyrrolidine and benzonitrile, investigating their potential as anticancer agents. This document, therefore, provides a generalized framework and protocols based on the study of similar compounds, which can be adapted for the investigation of this compound.

Introduction

Pyrrolidine and benzonitrile scaffolds are present in numerous compounds with demonstrated biological activity, including anticancer properties.[1][2] Derivatives of these core structures have been shown to inhibit various cellular processes crucial for cancer cell proliferation and survival. For instance, certain 4-(pyrrolidin-3-yl)benzonitrile derivatives have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis, particularly in acute myeloid leukemia.[3][4] Other pyrrolidine-containing compounds have exhibited cytotoxic effects against a range of cancer cell lines, including those of the breast, pancreas, lung, prostate, and colon.[1][5]

The therapeutic potential of these compounds often lies in their ability to induce apoptosis, cause cell cycle arrest, or inhibit specific signaling pathways essential for cancer progression. The protocols and application notes outlined below are standard methods used to assess the anticancer efficacy of novel chemical entities and can serve as a starting point for the evaluation of this compound.

Quantitative Data Summary

As no specific data for this compound is available, the following table is a template that researchers can use to summarize their findings. Data from studies on related pyrrolidine derivatives are included as illustrative examples.

Compound/Derivative Cancer Cell Line Assay IC50 Value (µM) Reference
Template for this compounde.g., MCF-7, A549, etc.MTT, SRB, etc.TBDN/A
4-(pyrrolidin-3-yl)benzonitrile derivative (21g)THP-1 (Acute Myeloid Leukemia)Biochemical Assay (LSD1 inhibition)0.057[3][4]
Pyrrolidine derivative (19j)MDA-MB-436 (Breast Cancer)Cytotoxicity Assay17.4[1]
Pyrrolidine derivative (19j)CAPAN-1 (Pancreatic Cancer)Cytotoxicity Assay11.4[1]
Quinoxalinone containing spiropyrrolidine-oxindole (3l)HCT116 (Colon Cancer)MTT AssayNot specified[5]
Indolyl-thiazolyl-pyrrolopyridine (3d)Various (NCI-60 panel)Antiproliferative Assay0.03 - 13.0[6]

TBD: To Be Determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if the observed cell death is due to apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel anticancer compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Compound This compound CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability IC50 Determine IC50 CellViability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot (Signaling Proteins) IC50->WesternBlot AnimalModel Animal Model Studies Apoptosis->AnimalModel CellCycle->AnimalModel WesternBlot->AnimalModel

Caption: A generalized workflow for the preclinical evaluation of a potential anticancer compound.

Hypothetical Signaling Pathway Inhibition

Based on the activity of similar compounds, this compound could potentially interfere with key cancer-related signaling pathways. The diagram below illustrates a hypothetical mechanism of action.

signaling_pathway cluster_cell Cancer Cell Compound This compound Target Potential Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

Caption: A hypothetical model of this compound inhibiting a key cellular target.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the established importance of the pyrrolidine and benzonitrile moieties in medicinal chemistry warrants its investigation. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate its potential as a novel therapeutic agent against various cancer cell lines. Further studies are necessary to elucidate its specific mechanism of action and to determine its efficacy in preclinical models.

References

Application Notes and Protocols for Pyrrolidin-1-ylbenzonitrile Derivatives as Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the application and experimental protocols for 4-pyrrolidin-1-ylbenzonitrile derivatives as Selective Androgen Receptor Modulators (SARMs). As of the current date, there is no publicly available scientific literature detailing the SARM activity of 3-Pyrrolidin-1-ylbenzonitrile . The information herein is based on studies of structurally related and well-documented 4-substituted analogs, which serve as a representative class for this chemical scaffold.

Introduction to Pyrrolidinylbenzonitrile SARMs

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, which often have widespread androgenic effects, SARMs aim to provide the anabolic benefits in muscle and bone while minimizing adverse effects on tissues like the prostate and skin. Pyrrolidinylbenzonitrile derivatives have emerged as a promising class of nonsteroidal SARMs.

This class of compounds, particularly derivatives of 4-(pyrrolidin-1-yl)benzonitrile, has been shown to exhibit anabolic effects on muscle and the central nervous system with neutral to minimal effects on the prostate in preclinical models.[1][2] Modifications to the pyrrolidine ring and the benzonitrile core have been explored to optimize potency, metabolic stability, and pharmacokinetic profiles.[3] One such derivative, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM-2f), has demonstrated a favorable SARM profile in in vivo assays.[1][2]

These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this class of SARMs for conditions such as muscle wasting, osteoporosis, and hypogonadism.

Data Presentation

The following tables summarize representative quantitative data for a well-characterized 4-pyrrolidin-1-ylbenzonitrile derivative, referred to as Compound X, based on published data for analogs in this class.

Table 1: In Vitro Activity of Compound X

ParameterValueDescription
AR Binding Affinity (Ki) Low nM rangeMeasures the affinity of the compound for the androgen receptor.
AR Agonist Activity (EC50) Sub-nM to low nM rangeConcentration at which the compound elicits 50% of its maximal effect in a transactivation assay.
Maximal Efficacy (% of DHT) 80-100%The maximum response achievable by the compound relative to the endogenous androgen, dihydrotestosterone (DHT).

Table 2: In Vivo Anabolic and Androgenic Activity of Compound X (Hershberger Assay in Castrated Rats)

TissueEfficacy (as % of Testosterone Propionate)Potency (ED50, mg/kg/day)
Levator Ani Muscle (Anabolic) High (e.g., >90%)Low (e.g., <1)
Ventral Prostate (Androgenic) Low (e.g., <30%)Higher than for anabolic effect
Seminal Vesicles (Androgenic) Low (e.g., <30%)Higher than for anabolic effect

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The canonical androgen receptor (AR) signaling pathway is initiated by the binding of an androgen, such as dihydrotestosterone (DHT) or a SARM, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The ligand-bound AR then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This complex then recruits co-regulators (co-activators or co-repressors) to modulate the transcription of target genes, ultimately leading to a physiological response.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR_SARM AR-SARM Complex AR_HSP->AR_SARM Conformational Change & HSP Dissociation AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Dimerization AR_SARM->AR_SARM_dimer Nuclear Translocation ARE ARE (DNA) AR_SARM_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Figure 1: Androgen Receptor Signaling Pathway for a SARM.

Experimental Workflow for SARM Evaluation

The evaluation of a potential SARM involves a multi-step process, starting with in vitro assays to determine its binding affinity and functional activity, followed by in vivo studies in animal models to assess its tissue selectivity and efficacy.

SARM_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis Binding_Assay AR Binding Affinity Assay (Ki determination) Transactivation_Assay AR Transactivation Assay (EC50 and Efficacy) Binding_Assay->Transactivation_Assay Hershberger_Assay Hershberger Assay in Castrated Rodents Transactivation_Assay->Hershberger_Assay Candidate Selection Tissue_Weight Measure Levator Ani (Anabolic) & Prostate/Seminal Vesicles (Androgenic) Weights Hershberger_Assay->Tissue_Weight PK_Studies Pharmacokinetic Studies Hershberger_Assay->PK_Studies Anabolic_Androgenic_Ratio Determine Anabolic-Androgenic Ratio Tissue_Weight->Anabolic_Androgenic_Ratio Selectivity_Profile Assess Tissue Selectivity Profile Anabolic_Androgenic_Ratio->Selectivity_Profile

Figure 2: Experimental Workflow for SARM Evaluation.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human androgen receptor (hAR).

Materials:

  • Full-length recombinant hAR

  • Radiolabeled androgen, e.g., [³H]-Mibolerone

  • Test compound (e.g., a 4-pyrrolidin-1-ylbenzonitrile derivative)

  • Unlabeled DHT (for non-specific binding determination)

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of hAR and [³H]-Mibolerone to each well.

  • Add the serially diluted test compound to the respective wells.

  • For total binding, add assay buffer instead of the test compound.

  • For non-specific binding, add a saturating concentration of unlabeled DHT.

  • Incubate the plate at 4°C for 18-24 hours.

  • After incubation, transfer the contents to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

Objective: To determine the functional agonist or antagonist activity (EC50 and efficacy) of the test compound.

Materials:

  • Mammalian cell line (e.g., HEK293 or CV-1)

  • Expression vector for hAR

  • Reporter vector containing an androgen-responsive element linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound

  • DHT (as a positive control)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with a medium containing serial dilutions of the test compound or DHT. For antagonist testing, co-treat with a fixed concentration of DHT.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content.

  • Plot the dose-response curve and determine the EC50 and maximal efficacy (Emax) relative to DHT.

Hershberger Assay in a Castrated Rat Model

Objective: To assess the in vivo anabolic and androgenic activity of the test compound.

Materials:

  • Orchidectomized (castrated) male rats (e.g., Sprague-Dawley, approximately 3 weeks of age)

  • Test compound

  • Vehicle for administration (e.g., corn oil with ethanol)

  • Testosterone propionate (TP) as a positive control

  • Analytical balance

Protocol:

  • Allow the castrated rats to acclimate for 7 days post-surgery.

  • Randomly assign the animals to treatment groups (vehicle control, TP control, and various doses of the test compound).

  • Administer the test compound or controls daily via oral gavage or subcutaneous injection for 7-10 consecutive days.

  • Record body weights daily.

  • On the day after the final dose, euthanize the animals.

  • Carefully dissect and weigh the levator ani muscle, ventral prostate, and seminal vesicles.

  • Calculate the mean tissue weights for each group and normalize to body weight if necessary.

  • Compare the tissue weights of the test compound groups to the vehicle and TP control groups to determine the anabolic (levator ani) and androgenic (prostate and seminal vesicles) effects.

Conclusion

The 4-pyrrolidin-1-ylbenzonitrile scaffold represents a versatile platform for the development of novel SARMs. The protocols outlined above provide a standard framework for the in vitro and in vivo characterization of these compounds. Researchers should note that the specific experimental conditions may require optimization for individual derivatives. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this class of SARMs.

References

Application Notes and Protocols for Molecular Docking of 3-Pyrrolidin-1-ylbenzonitrile with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the molecular docking of 3-Pyrrolidin-1-ylbenzonitrile, a compound of interest in drug discovery, with its potential target protein, Lysine Specific Demethylase 1 (LSD1). This document outlines the necessary steps for preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results. Additionally, it includes information on relevant signaling pathways associated with LSD1.

Introduction

This compound and its derivatives have been identified as potential inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This protocol will guide researchers through the process of performing a molecular docking study of this compound with LSD1.

Target Protein: Lysine Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby playing a crucial role in transcriptional regulation. Its dysregulation has been linked to the progression of several cancers, making it an attractive therapeutic target.

Ligand: this compound

This compound is a small molecule that has shown potential as a scaffold for the development of LSD1 inhibitors. Understanding its binding mode within the LSD1 active site is essential for structure-based drug design and optimization.

Quantitative Data Summary

The following table summarizes the inhibitory activities of some 4-(pyrrolidin-3-yl)benzonitrile derivatives against the LSD1 enzyme. This data provides a benchmark for evaluating the potential of this compound as an LSD1 inhibitor.

Compound IDR GroupIC50 (µM)[1]Kd (µM)[1]
Derivative 1 4-methylphenyl0.0570.022
Derivative 2 4-chlorophenyl0.260.098
Derivative 3 4-methoxyphenyl0.680.061
Derivative 4 phenyl0.820.12
Derivative 5 3-methylphenyl0.570.11

Note: The table presents data for derivatives of 4-(pyrrolidin-3-yl)benzonitrile as found in the cited literature. The specific compound this compound may exhibit different binding affinities.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source program.

Required Software
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis.

  • Open Babel: For file format conversion (optional).

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of human LSD1 in complex with a reversible inhibitor from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 6W4K [2]. This structure provides a well-defined active site.

  • Clean the Protein:

    • Open the PDB file (6W4K.pdb) in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands and ions that are not essential for the docking study. In this case, remove the inhibitor CC-90011.

    • Inspect the protein for any missing atoms or residues. If necessary, use modeling software to repair the structure.

  • Add Hydrogens:

    • In ADT, add polar hydrogens to the protein. This is crucial for correct hydrogen bonding interactions.

  • Assign Charges:

    • Compute and assign Gasteiger charges to the protein atoms.

  • Save as PDBQT:

    • Save the prepared protein structure in the PDBQT format (e.g., 6W4K_protein.pdbqt). This format includes atomic charges and AutoDock atom types.

Ligand Preparation
  • Obtain Ligand Structure:

    • Download the 3D structure of this compound from the PubChem database (CID: 162405080) in SDF format[3].

  • Convert to PDBQT:

    • Use Open Babel or a similar tool to convert the SDF file to a PDB file.

    • Open the PDB file of the ligand in AutoDock Tools.

  • Assign Charges and Torsion:

    • Compute and assign Gasteiger charges.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT:

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Grid Box Generation

The grid box defines the search space for the docking simulation within the protein's active site.

  • Define the Binding Site:

    • Load the prepared protein PDBQT file (6W4K_protein.pdbqt) into ADT.

    • To define the center of the grid box, identify the active site residues. Based on the co-crystallized inhibitor in the original 6W4K PDB file, the active site is located in the vicinity of residues such as Asp555 and Lys661[4].

    • Alternatively, load the original 6W4K PDB file with the inhibitor and center the grid on the inhibitor.

  • Set Grid Box Dimensions:

    • In ADT's "Grid Box" option, set the dimensions of the box to encompass the entire active site. A good starting point is a box of 25 x 25 x 25 Å centered on the active site. Ensure the box is large enough to allow the ligand to rotate freely.

  • Save Grid Parameters:

    • Save the grid parameter file. For AutoDock Vina, you will need the center coordinates and the dimensions of the box for the configuration file.

AutoDock Vina Configuration

Create a configuration file (e.g., conf.txt) with the following parameters:

Replace [X-coordinate], [Y-coordinate], and [Z-coordinate] with the values determined in the grid box generation step.

Running the Docking Simulation

Execute AutoDock Vina from the command line:

Results Analysis
  • Binding Affinity: The docking log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the different predicted binding poses. Lower binding energy values indicate more favorable binding. A predicted binding affinity for a similar compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, was reported to be -9.5 kcal/mol, which can be used as a reference point for your results[5].

  • Visualization:

    • Open the output file (docking_results.pdbqt) and the protein file (6W4K_protein.pdbqt) in PyMOL or UCSF Chimera.

    • Analyze the predicted binding poses of the ligand within the active site of LSD1.

    • Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular docking workflow and the key signaling pathways in which LSD1 is involved.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 6W4K) Grid_Box Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Results (Binding Affinity) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: A workflow for molecular docking.

LSD1 in TGF-β Signaling Pathway

LSD1 has been shown to regulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.

TGF_Beta_Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR binds SMADs SMAD2/3 TGFBR->SMADs phosphorylates Gene_Repression Target Gene Repression SMADs->Gene_Repression activates LSD1_Complex LSD1/NuRD Complex LSD1_Complex->Gene_Repression represses

Caption: LSD1's role in TGF-β signaling.

LSD1 in mTOR Signaling Pathway

LSD1 can negatively regulate autophagy through the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation.

mTOR_Signaling LSD1 LSD1 mTORC1 mTORC1 LSD1->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: LSD1's involvement in mTOR signaling.

LSD1 in PI3K/AKT Signaling Pathway

LSD1 can activate the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation, by regulating the expression of the PI3K regulatory subunit.

PI3K_AKT_Signaling LSD1 LSD1 PI3K PI3K LSD1->PI3K upregulates p85 subunit AKT AKT PI3K->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes

Caption: LSD1's role in PI3K/AKT signaling.

References

Application Notes and Protocols: In Vitro Assay Development for 3-Pyrrolidin-1-ylbenzonitrile Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of 3-Pyrrolidin-1-ylbenzonitrile, a synthetic compound with potential therapeutic applications. While the specific biological target of this compound is not extensively characterized in publicly available literature, its structural motifs are present in compounds known to modulate enzymes in critical biological pathways. Notably, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as inhibitors of Lysine Specific Demethylase 1 (LSD1)[1][2]. Furthermore, the broader class of pyrrolidine-containing molecules exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system[3][4].

Given the therapeutic importance of immunomodulatory and neuroactive pathways, this document focuses on establishing in vitro assays for two key enzymes in the kynurenine pathway: Kynurenine 3-Monooxygenase (KMO) and Indoleamine 2,3-dioxygenase 1 (IDO1). Inhibition of these enzymes has shown promise in the treatment of neurodegenerative diseases and cancer[5][6][7]. These protocols will enable researchers to screen this compound for inhibitory activity against KMO and IDO1 and to characterize its mechanism of action.

Target Pathways and Rationale

The kynurenine pathway is the primary route for tryptophan metabolism in humans. Dysregulation of this pathway is implicated in a variety of diseases. Two rate-limiting enzymes in this pathway, IDO1 and KMO, are attractive targets for therapeutic intervention.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 catalyzes the initial and rate-limiting step of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[8] In the context of cancer, upregulation of IDO1 in tumor cells leads to depletion of tryptophan in the microenvironment, which suppresses the T-cell mediated immune response and promotes immune evasion.[9][10] Therefore, inhibitors of IDO1 are being actively investigated as cancer immunotherapies.

  • Kynurenine 3-Monooxygenase (KMO): KMO is a flavin-dependent monooxygenase that hydroxylates kynurenine to 3-hydroxykynurenine.[11] This is a critical step in the pathway leading to the production of quinolinic acid, a neurotoxic NMDA receptor agonist involved in neuronal damage.[5][7] Inhibition of KMO can shift the pathway towards the production of the neuroprotective kynurenic acid, making KMO inhibitors a potential therapeutic strategy for neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[5][6][11]

The following diagram illustrates the key steps of the kynurenine pathway and the positions of IDO1 and KMO.

Kynurenine_Pathway cluster_inhibition Potential Inhibition by this compound Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO1 / TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid KYNU Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid IDO1_Inhibition IDO1 KMO_Inhibition KMO

Figure 1: Simplified Kynurenine Pathway

Application Note 1: KMO Inhibitor Screening Assay

Principle

This assay measures the inhibition of human Kynurenine 3-Monooxygenase (KMO). The enzymatic activity of KMO is determined by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[5][12] Recombinant human KMO is incubated with the substrate L-kynurenine and NADPH. In the presence of an active enzyme, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. The inhibitory effect of this compound is quantified by measuring the reduction in NADPH consumption compared to a control without the inhibitor. The signal is inversely proportional to the enzymatic activity.[5][12]

Data Presentation

The results of the KMO inhibitor screening assay can be summarized in the following table. The primary endpoint is the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundKMO IC50 (µM)Hill SlopeMax Inhibition (%)
This compoundTBDTBDTBD
Ro 61-8048 (Positive Control)~0.7[6]TBDTBD
DMSO (Vehicle Control)NANA0

TBD: To be determined experimentally. NA: Not applicable.

Experimental Workflow

The following diagram outlines the workflow for the KMO inhibitor screening assay.

KMO_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, KMO, NADPH, L-Kynurenine) start->prepare_reagents prepare_compound Prepare Serial Dilutions of This compound and Controls prepare_reagents->prepare_compound add_components Add to 96-well Plate: - KMO Enzyme - Test Compound / Controls prepare_compound->add_components pre_incubate Pre-incubate at Room Temperature add_components->pre_incubate initiate_reaction Initiate Reaction by Adding NADPH and L-Kynurenine pre_incubate->initiate_reaction incubate Incubate at Room Temperature for 90 min initiate_reaction->incubate read_absorbance Read Absorbance at 340 nm incubate->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: KMO Inhibition Assay Workflow
Detailed Protocol

Materials and Reagents:

  • Recombinant Human KMO, His-FLAG Tag (e.g., BPS Bioscience #11307)[12]

  • 3X KMO Assay Buffer (e.g., BPS Bioscience)[12]

  • L-Kynurenine (20 mM stock)[12]

  • NADPH (10 mM stock)[12]

  • This compound

  • Ro 61-8048 (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of measuring absorbance at 340 nm[5]

Procedure:

  • Prepare 1X KMO Assay Buffer: Dilute the 3X KMO Assay Buffer to 1X with nuclease-free water.

  • Prepare Reagent Mix: For each well, prepare a master mix containing:

    • 3X KMO Assay Buffer: 10 µl

    • L-Kynurenine (20 mM): 2.5 µl

    • NADPH (10 mM): 2.5 µl

    • Water: 10 µl

  • Prepare Test Compound and Controls:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound in 1X KMO Assay Buffer to achieve the desired final concentrations.

    • Prepare similar dilutions for the positive control (Ro 61-8048).

    • For the vehicle control, use DMSO at the same final concentration as the test compound wells.

  • Enzyme Preparation:

    • Thaw the KMO enzyme on ice.

    • Dilute the KMO enzyme to 20 µg/ml in 1X KMO Assay Buffer.[12]

  • Assay Plate Setup: Add the following to the wells of a 96-well plate:

    • Test Wells: 5 µl of diluted this compound + 20 µl of diluted KMO enzyme.

    • Positive Control Wells: 5 µl of diluted Ro 61-8048 + 20 µl of diluted KMO enzyme.

    • Vehicle Control Wells: 5 µl of vehicle (e.g., 1% DMSO) + 20 µl of diluted KMO enzyme.

    • Blank Wells: 5 µl of vehicle + 20 µl of 1X KMO Assay Buffer (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µl of the Reagent Mix to all wells to initiate the reaction. The final volume in each well will be 50 µl.

  • Incubation: Incubate the plate at room temperature for 90 minutes.[12]

  • Measurement: Read the absorbance at 340 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))

  • Plot the percent inhibition as a function of the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Application Note 2: IDO1 Inhibitor Screening Assay

Principle

This assay is designed to measure the inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[9] The activity of IDO1 is determined by measuring the formation of its product, N-formylkynurenine, which has a characteristic absorbance at 321 nm.[8] Recombinant human IDO1 is incubated with its substrate, L-tryptophan. In the presence of an active enzyme, L-tryptophan is converted to N-formylkynurenine, leading to an increase in absorbance at 321 nm. The inhibitory activity of this compound is quantified by the reduction in the formation of N-formylkynurenine compared to a vehicle control.

Data Presentation

The results of the IDO1 inhibitor screening assay can be summarized in the following table.

CompoundIDO1 IC50 (µM)Hill SlopeMax Inhibition (%)
This compoundTBDTBDTBD
Epacadostat (Positive Control)TBDTBDTBD
DMSO (Vehicle Control)NANA0

TBD: To be determined experimentally. NA: Not applicable.

Experimental Workflow

The following diagram illustrates the workflow for the IDO1 inhibitor screening assay.

IDO1_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, IDO1, L-Tryptophan) start->prepare_reagents prepare_compound Prepare Serial Dilutions of This compound and Controls prepare_reagents->prepare_compound add_components Add to 96-well Plate: - IDO1 Enzyme - Test Compound / Controls prepare_compound->add_components pre_incubate Pre-incubate at Room Temperature add_components->pre_incubate initiate_reaction Initiate Reaction by Adding L-Tryptophan pre_incubate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate read_absorbance Read Absorbance at 321 nm incubate->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: IDO1 Inhibition Assay Workflow
Detailed Protocol

Materials and Reagents:

  • Recombinant Human IDO1

  • IDO1 Assay Buffer

  • L-Tryptophan (substrate)

  • This compound

  • Epacadostat (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of measuring absorbance at 321 nm[8][9]

Procedure:

  • Prepare Reagents: Prepare all buffers and reagent solutions as recommended by the supplier of the recombinant IDO1 enzyme and assay components.

  • Prepare Test Compound and Controls:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound in IDO1 Assay Buffer.

    • Prepare similar dilutions for the positive control (Epacadostat).

    • For the vehicle control, use DMSO at the same final concentration as in the test compound wells.

  • Assay Plate Setup: Add the following to the wells of a 96-well plate:

    • Test Wells: 10 µl of diluted this compound + 20 µl of diluted IDO1 enzyme.

    • Positive Control Wells: 10 µl of diluted Epacadostat + 20 µl of diluted IDO1 enzyme.

    • Vehicle Control Wells: 10 µl of vehicle + 20 µl of diluted IDO1 enzyme.

    • Blank Wells: 10 µl of vehicle + 20 µl of IDO1 Assay Buffer (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add 20 µl of the L-tryptophan solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time may need to be determined empirically.

  • Measurement: Read the absorbance at 321 nm using a microplate reader.[8][9]

Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))

  • Plot the percent inhibition as a function of the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The protocols described in these application notes provide a robust framework for the initial in vitro characterization of this compound. By screening against key enzymes in the kynurenine pathway, researchers can gain valuable insights into the potential therapeutic applications of this compound in oncology and neurodegenerative diseases. Positive results from these screening assays would warrant further investigation, including mechanism of action studies and evaluation in cell-based models.

References

Application Notes and Protocols for the Purification of 3-Pyrrolidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-synthesis, crude 3-Pyrrolidin-1-ylbenzonitrile often contains a mixture of unreacted starting materials, reagents, and by-products. The presence of a basic pyrrolidine ring and a polar nitrile group on the aromatic core necessitates a multi-step purification strategy to achieve high purity suitable for downstream applications in research and drug development. This document outlines detailed protocols for common purification techniques including acid-base extraction, column chromatography, and recrystallization. The choice of method or combination of methods will depend on the nature of the impurities present in the crude product.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative outcomes for the purification of a moderately polar, basic compound like this compound. The values are representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Acid-Base Extraction75-90%85-95%Removes non-basic/acidic impurities; high capacity.Does not separate from basic impurities; solvent-intensive.
Column Chromatography>98%60-85%High resolution for separating closely related impurities.Lower capacity; can lead to product loss on the stationary phase.
Recrystallization>99%50-80%Yields highly pure crystalline solid; cost-effective.Requires a suitable solvent system; significant product loss in mother liquor.
Distillation (Reduced Pressure)>98%70-90%Effective for removing non-volatile impurities.Requires thermal stability of the compound; not effective for separating compounds with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the pyrrolidine nitrogen to separate the target compound from neutral and acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) solution. The basic product will move into the aqueous phase as a hydrochloride salt. Repeat the extraction 2-3 times.

  • Separation of Non-Basic Impurities: Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is greater than 9. This will deprotonate the product, causing it to precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous solution with ethyl acetate or DCM (3x). The purified product will now be in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This method is ideal for removing impurities with polarities similar to the target compound.

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM), adding silica gel, and then removing the solvent under reduced pressure. This ensures even loading onto the column.

  • Column Packing: Pack a chromatography column with silica gel (100-200 mesh) using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is often effective. To prevent streaking of the basic amine product, it is common to add a small amount of triethylamine (~0.5-1%) to the eluent system.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is often used as a final polishing step to obtain a highly pure, crystalline solid.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include isopropanol, ethanol, ethyl acetate/hexane, or toluene.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

G Workflow for Acid-Base Extraction start Crude Product in Organic Solvent extract_acid Extract with 1M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 organic_impurities Organic Layer (Neutral Impurities) separate1->organic_impurities Discard aqueous_product Aqueous Layer (Product as Salt) separate1->aqueous_product basify Basify with NaOH to pH > 9 aqueous_product->basify extract_product Extract with Organic Solvent basify->extract_product separate2 Separate Layers extract_product->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard organic_product Organic Layer (Pure Product) separate2->organic_product dry Dry over Na2SO4 organic_product->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Workflow for purifying this compound via acid-base extraction.

G Workflow for Column Chromatography start Crude Product slurry Adsorb onto Silica Gel start->slurry load_column Load Slurry onto Column slurry->load_column pack_column Pack Column with Silica Gel and Eluent pack_column->load_column elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate + 1% TEA) load_column->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate in vacuo combine_pure->concentrate end Purified Product concentrate->end

Caption: Workflow for purifying this compound via column chromatography.

G Workflow for Recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool induce_crystallization Induce Crystallization (if needed) cool->induce_crystallization filter Collect Crystals by Vacuum Filtration induce_crystallization->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Purified Crystalline Product dry->end

References

Application Notes and Protocols: 3-Pyrrolidin-1-ylbenzonitrile Derivatives in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are pivotal in regulating gene expression and cellular function. Among the key epigenetic regulators is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. Dysregulation of LSD1 has been implicated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.

This document provides detailed application notes and protocols for the use of 3-Pyrrolidin-1-ylbenzonitrile derivatives, a class of potent and selective LSD1 inhibitors, in epigenetic research. These compounds serve as valuable chemical probes to investigate the biological roles of LSD1 and as potential starting points for drug discovery programs.

Featured Compounds

Several derivatives of this compound have been identified as potent inhibitors of LSD1. This document will focus on two prominent examples:

  • GSK2879552: An irreversible, mechanism-based inactivator of LSD1.[1][2]

  • Compound 21g (a 4-(pyrrolidin-3-yl)benzonitrile derivative): A potent, reversible inhibitor of LSD1.[3][4][5]

These compounds, and others in their class, have demonstrated significant anti-proliferative and differentiation-inducing effects in various cancer cell lines.

Data Presentation

Biochemical Potency and Cellular Activity

The following tables summarize the inhibitory activities of selected this compound derivatives and other relevant LSD1 inhibitors.

Table 1: Biochemical Potency against LSD1 and Related Enzymes

CompoundTargetAssay TypeIC50 / KdSelectivity vs. MAO-A/BReference
GSK2879552 LSD1HTRF~20 nMHighly Selective[6]
Compound 21g LSD1BiochemicalIC50 = 57 nMNo activity[3][5]
Compound 21g LSD1SPRKd = 22 nMNo activity[3][5]
ORY-1001 LSD1HTRF<1 nM>1000-fold[7]
Tranylcypromine (TCP) LSD1HTRF5.6 µMInhibits MAO-A/B[7]

Table 2: Cellular Activity of LSD1 Inhibitors

CompoundCell LineAssay TypeIC50 / EC50Biomarker ModulationReference
GSK2879552 AML cell lines (average of 20)Cell GrowthEC50 = 137 ± 30 nM-[8]
GSK2879552 THP-1 (AML)CD11b/CD86 ExpressionEC50 = 23 ± 4 nM (CD86)Increase[8]
GSK2879552 MOLM-13 (AML)Proliferation (BrdU)EC50 = 1.9 ± 0.9 nM-[9]
GSK2879552 MV4-11 (AML)Antiproliferative (MTS)IC50 = 1.16 µM (240 hrs)-[9]
Compound 21g THP-1 (AML)CD86 Expression-Increase in Mean Fluorescence Intensity[3]
ORY-1001 THP-1 (AML)CD11b Induction0.62 nMIncrease[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound Derivatives

These compounds inhibit the enzymatic activity of LSD1. This leads to an increase in the methylation of H3K4, a histone mark associated with active gene transcription. The altered epigenetic landscape results in the re-expression of silenced tumor suppressor genes and genes involved in cellular differentiation, ultimately leading to anti-proliferative effects and the induction of a more differentiated phenotype in cancer cells.

LSD1_Inhibitor_Signaling_Pathway inhibitor This compound Derivatives lsd1 LSD1 (KDM1A) inhibitor->lsd1 Inhibition h3k4me2 H3K4me2 (Active Mark) lsd1->h3k4me2 Demethylation gene_silencing Gene Silencing lsd1->gene_silencing Promotes gene_expression Target Gene Expression (e.g., Tumor Suppressors, Differentiation Genes) h3k4me2->gene_expression Activation cell_effects Anti-proliferative Effects & Induction of Differentiation gene_expression->cell_effects Leads to

Caption: Mechanism of action of this compound derivatives as LSD1 inhibitors.

General Experimental Workflow

A typical workflow for evaluating a novel this compound derivative involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Experimental_Workflow start Start: Novel this compound Derivative biochemical_assay Biochemical Assay: LSD1 Inhibition (e.g., HTRF) start->biochemical_assay selectivity_assay Selectivity Profiling: MAO-A/B, LSD2 biochemical_assay->selectivity_assay cell_viability Cell-Based Assay: Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) selectivity_assay->cell_viability target_engagement Target Engagement: Western Blot for H3K4me2 cell_viability->target_engagement biomarker_assay Cellular Biomarker Assay: CD86 Expression in THP-1 cells (Flow Cytometry) target_engagement->biomarker_assay downstream_analysis Downstream Functional Analysis: (e.g., Gene Expression Profiling, Colony Formation Assays) biomarker_assay->downstream_analysis end End: Characterization of Compound downstream_analysis->end

Caption: A generalized workflow for the characterization of novel LSD1 inhibitors.

Experimental Protocols

Protocol 1: LSD1 Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the biochemical potency of inhibitors against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated monomethyl H3(1-21)K4 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • Europium cryptate-labeled anti-H3K4me0 antibody

  • XL665-conjugated streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well white plates

  • Test compounds (this compound derivatives)

  • Plate reader capable of HTRF measurement

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compounds to triplicate wells.

  • Add the recombinant LSD1 enzyme to each well and pre-incubate for 15 minutes on ice.

  • Initiate the enzymatic reaction by adding a mix of FAD and the biotinylated peptide substrate.

  • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Measure the HTRF signal at 620 nm and 665 nm.

  • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4.

  • Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value using a non-linear regression model.[10]

Protocol 2: Cell Proliferation Assay (MTT)

This protocol is for determining the effect of LSD1 inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., THP-1, MOLM-13, SCLC cell lines)

  • Complete cell culture medium

  • This compound derivative

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration is consistent across all wells (typically < 0.5%).

  • Remove the old medium and add the medium containing the different concentrations of the test compound or vehicle control.

  • Incubate the plate for the desired duration (e.g., 72 or 96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

  • Plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 or EC50 value.[7]

Protocol 3: Western Blot for Histone H3K4 Dimethylation (H3K4me2)

This protocol is to assess the target engagement of the LSD1 inhibitor by measuring changes in global H3K4me2 levels.

Materials:

  • Cells treated with the LSD1 inhibitor and vehicle control

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to normalize for loading.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.[11][12]

Protocol 4: Cellular Biomarker Assay - CD86 Expression in THP-1 Cells

This protocol describes the use of CD86 as a surrogate cellular biomarker for LSD1 inhibition in the human acute myeloid leukemia cell line THP-1.[13]

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • This compound derivative

  • DMSO (vehicle control)

  • FITC- or PE-conjugated anti-human CD86 antibody

  • Isotype control antibody

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Seed THP-1 cells in a 6-well plate at a suitable density.

  • Treat the cells with a serial dilution of the LSD1 inhibitor or vehicle control for 24-72 hours.

  • Harvest the cells and wash them with FACS buffer.

  • Resuspend the cells in FACS buffer and add the anti-human CD86 antibody or the isotype control.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry.

  • Quantify the percentage of CD86-positive cells or the mean fluorescence intensity (MFI) to determine the dose-dependent induction of CD86 expression.[3][13]

Conclusion

The this compound derivatives represent a valuable class of chemical tools for the study of LSD1 in epigenetic research. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize these compounds to investigate the role of LSD1 in health and disease, and to advance the development of novel epigenetic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Pyrrolidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Pyrrolidin-1-ylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed and effective method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction allows for the formation of the crucial carbon-nitrogen (C-N) bond between an aryl halide (typically 3-bromobenzonitrile or 3-chlorobenzonitrile) and pyrrolidine.[1]

Q2: What are the key components of a successful Buchwald-Hartwig amination for this synthesis?

A2: A successful reaction relies on the careful selection of several key components:

  • Palladium Precatalyst: A source of palladium(0) is essential for the catalytic cycle.

  • Ligand: A phosphine-based ligand is required to stabilize the palladium catalyst and facilitate the reaction.

  • Base: A non-nucleophilic base is necessary to deprotonate the amine.

  • Solvent: An anhydrous, aprotic solvent is used to dissolve the reactants and facilitate the reaction.

  • Aryl Halide: 3-Bromobenzonitrile is a common starting material.

  • Amine: Pyrrolidine is the nitrogen source for the reaction.

Q3: Can I use 3-chlorobenzonitrile instead of 3-bromobenzonitrile?

A3: Yes, it is possible to use 3-chlorobenzonitrile. However, aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[1] Therefore, the reaction with 3-chlorobenzonitrile may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more specialized and electron-rich ligands to achieve comparable yields.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired product.

Q5: What is the typical work-up procedure for this reaction?

A5: A standard work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent (like ethyl acetate), and washing with water and brine to remove inorganic salts and other water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]

Q6: How is this compound typically purified?

A6: The most common method for purifying this compound is flash column chromatography on silica gel.[4][5][6] A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the product from the column, separating it from unreacted starting materials and side products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The Pd(0) active species may not have formed correctly from the precatalyst, or the catalyst may have decomposed.- Use a fresh batch of palladium precatalyst. - Ensure the use of a suitable phosphine ligand to stabilize the catalyst. - Consider using a pre-formed Pd(0) catalyst.
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrate combination.- For less reactive aryl chlorides, consider using more electron-rich and bulky biarylphosphine ligands such as XPhos or SPhos. - Screen a variety of ligands to find the optimal one for your reaction conditions.
Incorrect Base: The base may be too weak to effectively deprotonate the pyrrolidine or may be incompatible with other functional groups.- Sodium tert-butoxide (NaOtBu) is a common and effective strong base for this reaction. - Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective depending on the specific conditions.[7]
Poor Solvent Quality: The presence of water or oxygen in the solvent can deactivate the catalyst.- Use anhydrous and degassed solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.- Optimize the reaction temperature. Buchwald-Hartwig reactions are often run at elevated temperatures (e.g., 80-110 °C).[3]
Formation of Side Products Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- This can be caused by β-hydride elimination, a known side reaction.[1] - Lowering the reaction temperature or changing the ligand/base combination may reduce this side product.
Dimerization of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound.- This can occur at high catalyst loadings or with certain ligand systems. - Optimize the catalyst and ligand loading.
Reaction with Solvent: The catalyst may react with certain solvents at high temperatures.- Choose a robust solvent like toluene or dioxane.
Difficulty in Purification Co-elution of Product and Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult.- Optimize the solvent system for column chromatography. A shallow gradient of the eluent can improve separation. - Consider using a different stationary phase, such as alumina. - If impurities are acidic or basic, an acid or base wash during the work-up may help remove them.
Product Streaking on TLC/Column: The basic nitrogen of the pyrrolidine can interact with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent system to improve the chromatography.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 3-Bromobenzonitrile with Pyrrolidine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Bromobenzonitrile

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-6 mol%), and the sodium tert-butoxide (e.g., 1.4 equivalents).

  • Add 3-bromobenzonitrile (1.0 equivalent) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Add pyrrolidine (e.g., 1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of the synthesis of this compound. Yields are highly dependent on the specific conditions and scale of the reaction.

Parameter Typical Range/Value Notes
Aryl Halide 3-Bromobenzonitrile3-Chlorobenzonitrile can be used but may require more active catalysts.
Amine Pyrrolidine (1.1 - 1.5 eq)An excess of the amine is typically used.
Pd Precatalyst Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%)Catalyst loading should be optimized to minimize cost and residual palladium.
Ligand XPhos, SPhos, BINAP (1.2-6 mol%)The choice of ligand is critical and depends on the aryl halide.
Base NaOtBu (1.2 - 2.0 eq)A strong, non-nucleophilic base is preferred.
Solvent Toluene, DioxaneSolvents must be anhydrous and deoxygenated.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Typical Yield 70 - 95%Highly dependent on optimization of all parameters.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pd Precatalyst, Ligand, and Base to Schlenk Flask prep2 Add 3-Bromobenzonitrile prep1->prep2 prep3 Inert Atmosphere (Evacuate/Backfill x3) prep2->prep3 prep4 Add Anhydrous Solvent prep3->prep4 prep5 Add Pyrrolidine prep4->prep5 react1 Heat to 80-110 °C with Stirring prep5->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool and Quench (aq. NH4Cl) react2->workup1 workup2 Extraction with Organic Solvent workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry, Filter, and Concentrate workup3->workup4 purify Column Chromatography workup4->purify Troubleshooting_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Conditions start Low or No Yield q_catalyst Is the catalyst active? start->q_catalyst a_catalyst_no Use fresh catalyst/ligand. Consider pre-catalyst. q_catalyst->a_catalyst_no No q_ligand Is the ligand appropriate? q_catalyst->q_ligand Yes a_ligand_no Screen bulky, electron-rich ligands (e.g., XPhos). q_ligand->a_ligand_no No q_base Is the base correct? q_ligand->q_base Yes a_base_no Use strong, non-nucleophilic base (e.g., NaOtBu). q_base->a_base_no No q_solvent Is the solvent anhydrous and degassed? q_base->q_solvent Yes a_solvent_no Use high-purity solvent under inert atmosphere. q_solvent->a_solvent_no No q_temp Is the temperature optimal? q_solvent->q_temp Yes a_temp_no Optimize temperature (typically 80-110 °C). q_temp->a_temp_no No end Yield Improved q_temp->end Yes

References

Troubleshooting 3-Pyrrolidin-1-ylbenzonitrile reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyrrolidin-1-ylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination of 3-Bromobenzonitrile

Issue 1: Low or No Conversion of Starting Material

  • Question: My Buchwald-Hartwig reaction with 3-bromobenzonitrile and pyrrolidine is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical. Sterically hindered and electron-rich ligands are often necessary to facilitate the catalytic cycle.[1] Ensure the catalyst and ligand are not degraded. Using a pre-catalyst can sometimes lead to cleaner reactions.[2]

    • Base Selection: The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] However, the choice of base can be substrate-dependent.[3] The physical properties of the base (e.g., solubility) can also impact the reaction rate.

    • Solvent Purity: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene and dioxane are common choices.[1]

    • Reaction Temperature: While these reactions often require elevated temperatures (80-110 °C), excessively high temperatures can lead to side reactions and catalyst decomposition.[1] Temperature optimization may be necessary.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is essential to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant side products in my Buchwald-Hartwig reaction. What are the likely impurities and how can I minimize their formation?

  • Answer: Several side reactions can compete with the desired C-N bond formation:

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom to form benzonitrile. This can occur if the catalytic cycle is interrupted or if there are sources of hydride. The choice of ligand can influence the extent of reductive dehalogenation.[4]

    • Homocoupling of Aryl Halide: Dimerization of the 3-bromobenzonitrile to form a biphenyl species can occur, though it is generally less common with carefully controlled conditions.

    • Phosphine Oxide Formation: The phosphine ligand can be oxidized to phosphine oxide, which can act as a ligand itself but may alter the catalytic activity.[5][6] This is more likely if the reaction is not performed under strictly anaerobic conditions.

    • Hydrolysis of the Nitrile Group: Under basic conditions, particularly at elevated temperatures and in the presence of water, the nitrile group can be hydrolyzed to a primary amide (3-pyrrolidin-1-ylbenzamide) or further to a carboxylic acid (3-pyrrolidin-1-ylbenzoic acid).[7][8] Using anhydrous conditions is crucial to prevent this.

Nucleophilic Aromatic Substitution (SNAr) of 3-Fluorobenzonitrile

Issue 1: The SNAr Reaction is Sluggish or Does Not Proceed

  • Question: My SNAr reaction between 3-fluorobenzonitrile and pyrrolidine is very slow or not working at all. What are the key factors for a successful SNAr reaction?

  • Answer: The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring.

    • Substrate Activation: For SNAr to occur efficiently, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9][10] The nitrile group (-CN) is an electron-withdrawing group, but its activating effect is moderate. The absence of a strongly activating group like a nitro group (-NO2) can make the reaction sluggish.

    • Leaving Group: The reactivity order for halogens in SNAr is F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions.[10] Using 3-fluorobenzonitrile is appropriate.

    • Reaction Conditions: High temperatures are often required to drive the reaction to completion, especially with moderately activated substrates. The choice of a polar aprotic solvent like DMSO or DMF can also accelerate the reaction.

Issue 2: Formation of Isomeric or Unexpected Products

  • Question: I am seeing unexpected products in my SNAr reaction. What could they be?

  • Answer: While SNAr reactions are generally regioselective, side reactions can occur under certain conditions:

    • Benzyne Formation: Under very strong basic conditions (e.g., NaNH2), an elimination-addition mechanism via a benzyne intermediate can occur.[8][11] This can lead to the formation of a mixture of regioisomers (e.g., attack at the 2- or 4-position in addition to the 3-position).

    • Hydrolysis of the Nitrile Group: Similar to the Buchwald-Hartwig reaction, the nitrile group can be hydrolyzed under basic conditions, especially with prolonged heating in the presence of water.[7][12]

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for the synthesis of this compound?

    • A1: The Buchwald-Hartwig amination is often more versatile and reliable for this transformation, as it is less dependent on the electronic activation of the aryl halide compared to SNAr.[13] However, SNAr can be a viable and more cost-effective option if the conditions are optimized, especially if 3-fluorobenzonitrile is readily available.

  • Q2: How can I monitor the progress of my reaction?

    • A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative information.[8]

  • Q3: What are the best methods for purifying the final product?

    • A3: The choice of purification method depends on the nature of the impurities.

      • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and most side products.[8]

      • Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective purification technique.[8]

      • Acid-Base Extraction: If acidic (e.g., hydrolyzed nitrile) or basic (e.g., excess pyrrolidine) impurities are present, a liquid-liquid extraction with an acidic or basic aqueous solution can be used to remove them.

  • Q4: I am concerned about residual palladium in my final product. How can I remove it?

    • A4: Residual palladium from Buchwald-Hartwig reactions can be a concern, especially in pharmaceutical applications. While column chromatography can remove a significant portion, specialized techniques may be required for complete removal.[14] These include treatment with metal scavengers or recrystallization.[14]

Data Presentation

The following table summarizes potential side products and their expected impact on the reaction outcome. Please note that the yields are illustrative and can vary significantly based on the specific reaction conditions.

Side Product Formation Pathway Reaction Type Illustrative Yield (%) Analytical Signature (vs. Product) Mitigation Strategy
BenzonitrileHydrodehalogenationBuchwald-Hartwig5 - 20Lower boiling point; different retention time in GC/LCOptimize ligand and reaction temperature; ensure complete formation of the active catalyst.[4]
3,3'-BiphenyldicarbonitrileHomocoupling of aryl halideBuchwald-Hartwig< 5Higher molecular weight; distinct MS signalUse appropriate catalyst and ligand concentrations; avoid excessively high temperatures.
Triphenylphosphine oxideOxidation of phosphine ligandBuchwald-HartwigVariableCan be observed by 31P NMR and may be visible on TLCMaintain a strict inert atmosphere.[5]
3-Pyrrolidin-1-ylbenzamideHydrolysis of nitrileBoth0 - 15Higher polarity; different IR spectrum (C=O stretch)Use anhydrous solvents and reagents; minimize reaction time at high temperatures.[12]
2-Pyrrolidin-1-ylbenzonitrileBenzyne intermediateSNAr< 10Isomeric product; may be difficult to separate by TLC but distinguishable by GC/NMRAvoid overly strong bases like NaNH2; use milder bases like K2CO3 or an excess of pyrrolidine.[11]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromobenzonitrile

This protocol is a general starting point and may require optimization.

Materials:

  • 3-Bromobenzonitrile

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., 2 mol % Pd), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.5 equivalents of NaOtBu).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 3-bromobenzonitrile (1.0 equivalent) and anhydrous toluene.

  • Add pyrrolidine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 3-Fluorobenzonitrile

Materials:

  • 3-Fluorobenzonitrile

  • Pyrrolidine

  • Potassium carbonate (K2CO3) or excess pyrrolidine as the base

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 3-fluorobenzonitrile (1.0 equivalent) and anhydrous DMSO.

  • Add potassium carbonate (2.0 equivalents) or an excess of pyrrolidine (3.0 equivalents).

  • If using K2CO3, add pyrrolidine (1.2 equivalents).

  • Heat the reaction mixture to 120-150 °C with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

  • Combine the organic layers, wash with water and then brine to remove DMSO.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Buchwald_Hartwig_Troubleshooting cluster_start Start Reaction cluster_reaction Buchwald-Hartwig Amination cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurity Solutions for Impurities start 3-Bromobenzonitrile + Pyrrolidine reaction Pd Catalyst Ligand, Base start->reaction product This compound (Desired Product) reaction->product Successful Reaction side_products Side Products reaction->side_products Side Reactions low_yield Low Yield / No Reaction reaction->low_yield impurity_formation Impurity Formation side_products->impurity_formation check_catalyst Check Catalyst/Ligand Activity low_yield->check_catalyst optimize_base Optimize Base low_yield->optimize_base anhydrous_solvent Use Anhydrous/Degassed Solvent low_yield->anhydrous_solvent optimize_temp Optimize Temperature low_yield->optimize_temp hydrodehalogenation Hydrodehalogenation -> Benzonitrile impurity_formation->hydrodehalogenation hydrolysis Nitrile Hydrolysis -> Amide/Acid impurity_formation->hydrolysis phosphine_oxidation Phosphine Oxidation impurity_formation->phosphine_oxidation hydrodehalogenation->optimize_base anhydrous_conditions Strict Anhydrous Conditions hydrolysis->anhydrous_conditions inert_atmosphere Ensure Inert Atmosphere phosphine_oxidation->inert_atmosphere

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination.

SNAr_Troubleshooting cluster_start_snar Start Reaction cluster_reaction_snar SNAr Reaction cluster_outcome_snar Reaction Outcome cluster_troubleshooting_snar Troubleshooting cluster_solutions_yield_snar Solutions for Low Yield cluster_solutions_impurity_snar Solutions for Impurities start_snar 3-Fluorobenzonitrile + Pyrrolidine reaction_snar Heat, Base (e.g., K2CO3) start_snar->reaction_snar product_snar This compound (Desired Product) reaction_snar->product_snar Successful Reaction side_products_snar Side Products reaction_snar->side_products_snar Side Reactions low_yield_snar Low Yield / No Reaction reaction_snar->low_yield_snar impurity_formation_snar Impurity Formation side_products_snar->impurity_formation_snar check_activation Insufficient Ring Activation low_yield_snar->check_activation increase_temp Increase Temperature low_yield_snar->increase_temp polar_aprotic Use Polar Aprotic Solvent low_yield_snar->polar_aprotic benzyne Benzyne Formation -> Isomers impurity_formation_snar->benzyne hydrolysis_snar Nitrile Hydrolysis -> Amide/Acid impurity_formation_snar->hydrolysis_snar avoid_strong_base Avoid Very Strong Bases benzyne->avoid_strong_base anhydrous_conditions_snar Strict Anhydrous Conditions hydrolysis_snar->anhydrous_conditions_snar

Caption: Troubleshooting workflow for the SNAr reaction.

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction (Optional) crude->extraction chromatography Column Chromatography extraction->chromatography analysis Purity Analysis (TLC, GC, LC-MS, NMR) chromatography->analysis recrystallization Recrystallization recrystallization->analysis scavenging Metal Scavenging (if Buchwald-Hartwig) pure_product Pure Product scavenging->pure_product analysis->recrystallization Further Purification Needed analysis->scavenging Residual Pd analysis->pure_product Purity OK

Caption: General purification workflow for this compound.

References

Technical Support Center: Optimization of Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of the pyrrolidine ring. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this critical heterocyclic motif. The pyrrolidine ring is a fundamental structural component in numerous natural products and pharmaceuticals.[1] This resource offers detailed experimental protocols, quantitative data for reaction optimization, and troubleshooting guides to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming a pyrrolidine ring?

A1: The primary methods for constructing the pyrrolidine skeleton are:

  • [3+2] Dipolar Cycloaddition: This is a highly effective method where an azomethine ylide reacts with an alkene or alkyne. It allows for the direct formation of the five-membered ring and can control the stereochemistry of up to four new stereocenters.[2]

  • Intramolecular Cyclization: This strategy involves the cyclization of acyclic precursors, such as amino alcohols or ω-azido carboxylic acids.[1][3] Various reaction types can achieve this, including reductive amination and C-H amination.[1]

  • Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Pyrrole Synthesis): This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by a reduction step to yield the N-substituted pyrrolidine.[4][5]

  • Industrial Synthesis from 1,4-Butanediol: On an industrial scale, pyrrolidine is produced by reacting 1,4-butanediol with ammonia at high temperatures and pressures in the presence of a metal-oxide catalyst.[6][7][8]

  • Ring Contraction of Pyridines: A photochemically promoted method that can convert pyridines into pyrrolidine derivatives.[1]

Q2: I am observing low yields in my pyrrolidine synthesis. What are the likely causes and how can I address them?

A2: Low yields are a common challenge in pyrrolidine synthesis.[9] Potential causes and solutions include:

  • Competing Side Reactions: In the reductive amination of 1,4-dicarbonyls, the Paal-Knorr reaction can lead to the formation of a pyrrole instead of the desired pyrrolidine. To suppress pyrrole formation, you can adjust the reaction conditions, for example, by removing acid.[9]

  • Inefficient Ring Closure: The intramolecular cyclization step may be slow or reversible. Optimizing the temperature and concentration of the substrate can help to minimize side reactions and favor the desired cyclization.[9]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups can be less nucleophilic, leading to slow or incomplete reactions. Similarly, sterically hindered starting materials can impede the reaction.[10] Consider using more reactive analogs or optimizing the reaction conditions to overcome these limitations.

  • Suboptimal Catalyst Choice: The type and amount of catalyst are critical. For acid-catalyzed reactions, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[9]

Q3: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

A3: Poor diastereoselectivity in pyrrolidine synthesis, particularly in [3+2] cycloadditions, is influenced by the facial selectivity of the reactants' approach. The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that can favor one approach over the other.[2] To improve diastereoselectivity, consider the following:

  • Catalyst System: The choice of a chiral ligand and metal precursor is critical. For instance, a silver acetate/(S)-QUINAP system has been shown to induce high enantioselectivity and diastereoselectivity.[2]

  • Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another by differentially stabilizing the transition states.[2] For example, in certain [3+2] cycloadditions, toluene has been shown to provide better diastereomeric ratios compared to THF or acetonitrile.[11]

  • Substrate Structure: The steric and electronic properties of the substituents on your starting materials play a significant role. Modifying these substituents can influence the facial selectivity of the cycloaddition.

Q4: What are the main challenges in purifying pyrrolidine derivatives?

A4: The purification of pyrrolidine derivatives can be complicated by the presence of starting materials, reagents, and side products. Common issues include:

  • Water Removal: Pyrrolidines can be hygroscopic. Azeotropic distillation may be necessary to obtain an anhydrous product.[9]

  • Separation of Isomers: Diastereomers and regioisomers can be challenging to separate and often require careful column chromatography.[9]

  • Removal of Basic Impurities: If the crude product is contaminated with unreacted amines, an acid wash can be used to convert them into water-soluble salts, which can then be easily removed.[9] Reduced pressure distillation is another common purification technique.[9]

Troubleshooting Guides

Low Reaction Yield

Low yields are a frequent hurdle in pyrrolidine synthesis. The following logical workflow can help diagnose and address the underlying issues.

Low_Yield_Troubleshooting start Low Reaction Yield check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products Observed? check_completion->side_products Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp check_reagents Check reagent purity and activity incomplete->check_reagents optimize_catalyst Optimize catalyst loading/choice incomplete->optimize_catalyst identify_side_product Identify major side product(s) side_products->identify_side_product adjust_conditions Adjust conditions to suppress side reaction (e.g., temperature, concentration, pH) identify_side_product->adjust_conditions change_reagents Consider alternative reagents or protecting groups identify_side_product->change_reagents

Caption: Troubleshooting workflow for low reaction yield.

Poor Diastereoselectivity

Achieving high diastereoselectivity is often a key challenge. This workflow provides a systematic approach to optimizing for a desired diastereomer.

Poor_Diastereoselectivity_Troubleshooting start Poor Diastereoselectivity catalyst_optimization Catalyst System Optimization start->catalyst_optimization solvent_screening Solvent Screening start->solvent_screening temp_optimization Temperature Optimization start->temp_optimization substrate_modification Substrate Modification start->substrate_modification change_ligand Screen chiral ligands catalyst_optimization->change_ligand change_metal Vary metal precursor catalyst_optimization->change_metal vary_polarity Test solvents of varying polarity (e.g., Toluene, THF, CH2Cl2) solvent_screening->vary_polarity lower_temp Lower reaction temperature to enhance selectivity temp_optimization->lower_temp modify_substituents Modify steric/electronic nature of substituents substrate_modification->modify_substituents

Caption: Troubleshooting workflow for poor diastereoselectivity.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for a [3+2] Cycloaddition

This table summarizes the optimization of reaction conditions for the diastereoselective synthesis of a densely substituted pyrrolidine via a [3+2] cycloaddition.[11]

EntryCatalyst (mol %)SolventTemperature (°C)Conversion (%)Diastereomeric Ratio (dr)
1AgOAc (20)TolueneRoom Temp>9582:18
2Ag₂CO₃ (20)TolueneRoom Temp>9585:15
3Ag₂O (20)TolueneRoom Temp>9584:16
4Cu(OTf)₂ (20)TolueneRoom Temp<10-
5Cu(OAc)₂ (20)TolueneRoom Temp<10-
6Ag₂CO₃ (20)TolueneRoom Temp>9585:15
7Ag₂CO₃ (20)THFRoom Temp>9575:25
8Ag₂CO₃ (20)MeCNRoom Temp>9570:30
9Ag₂CO₃ (20)CH₂Cl₂Room Temp6080:20
10Ag₂CO₃ (20)H₂ORoom Temp5581:19
11Ag₂CO₃ (10)TolueneRoom Temp>9585:15

Reactions were performed with N-tert-butanesulfinyl imine (0.1 mmol), α-imino ester (0.1 mmol), catalyst, and Et₃N (20 mol %) in the specified solvent (0.1 M) at room temperature for 24 h. Conversions and diastereomeric ratios were measured by ¹H NMR of the crude reaction mixture.[11]

Table 2: Effect of Catalyst and Solvent in Paal-Knorr Synthesis

This table illustrates the effect of different catalysts and reaction conditions on the yield of a Paal-Knorr pyrrole synthesis.[12]

EntryCatalyst (mol %)SolventTime (min)Yield (%)
1-None15Trace
2-None30Trace
3Oxalic Acid (1)None1518
4Succinic Acid (1)None1527
5Tartaric Acid (1)None1534
6Malonic Acid (1)None1563
7Citric Acid (1)None1574
8Citric Acid (1)None3087
9Citric Acid (5)None15>95
10Citric Acid (10)None15>95

Conditions: 2,5-hexanedione (1 equiv.), amine (1.1 equiv.), and catalyst in a ball mill at 30 Hz.[12]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

This protocol details the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.[13]

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Aniline (1.2 eq)

  • [Cp*IrCl₂]₂ (0.5 mol%)

  • Deionized water

  • Formic acid (5.0 eq)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reagent Preparation: In a suitable reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).

  • Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by the addition of formic acid (5.0 eq).

  • Reaction: Stir the mixture vigorously at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenyl-2,5-dimethylpyrrolidine.

Protocol_1_Workflow start Start reagents Combine Diketone, Aniline, and Ir Catalyst start->reagents add_solvent Add Water and Formic Acid reagents->add_solvent react Heat and Stir at 80°C add_solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Cool and Extract with Ethyl Acetate monitor->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify end End Product purify->end

Caption: Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.[13]

Protocol 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

This protocol describes the synthesis of a substituted pyrrole from a 1,4-diketone and a primary amine using microwave irradiation.[9]

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary aryl amine (3.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

Procedure:

  • Reagent Preparation: In a 0.5-2 mL microwave vial, add a solution of the 1,4-diketone in ethanol.

  • Acid and Amine Addition: Add glacial acetic acid and the primary aryl amine to the vial.

  • Reaction: Seal the microwave vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to quickly reach the target temperature and is then reduced to maintain it. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Purification: Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate. Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude material by column chromatography to yield the desired substituted pyrrole.

Protocol_2_Workflow start Start prepare_vial Add Diketone, Ethanol, Acetic Acid, and Amine to Microwave Vial start->prepare_vial seal_and_irradiate Seal Vial and Irradiate in Microwave Reactor at 80°C prepare_vial->seal_and_irradiate monitor Monitor by TLC seal_and_irradiate->monitor cool Cool to Room Temperature monitor->cool extract Partition between Water and Ethyl Acetate, then Extract cool->extract purify Combine Organic Layers, Dry, Concentrate, and Purify extract->purify end End Product purify->end

Caption: General experimental workflow for the Paal-Knorr synthesis.[9]

References

Overcoming poor solubility of 3-Pyrrolidin-1-ylbenzonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Pyrrolidin-1-ylbenzonitrile in aqueous buffers.

Predicted Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective solubilization strategies. The following table summarizes key predicted values for this compound.

PropertyPredicted ValueSource
Molecular Weight 172.23 g/mol Chemicalize
Aqueous Solubility (at pH 7.4) 0.85 mg/mLChemicalize
LogP 2.56Chemicalize
pKa (most basic) 4.88Chemicalize

Note: These values are predicted by computational models and should be considered as estimates. Experimental validation is recommended.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?

A1: The predicted aqueous solubility of this compound at neutral pH is low (approximately 0.85 mg/mL). The primary reason for this is the molecule's relatively non-polar structure, consisting of a benzonitrile and a pyrrolidine ring.

Troubleshooting Steps:

  • Start with a stock solution in an organic solvent: Prepare a concentrated stock solution of this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or a short-chain alcohol like ethanol.

  • Gradual addition to buffer: While vortexing or stirring the aqueous buffer, add the organic stock solution dropwise to the desired final concentration. This technique helps to prevent immediate precipitation of the compound.

  • Control the final concentration of the organic solvent: It is crucial to keep the final concentration of the organic co-solvent in your aqueous buffer to a minimum, ideally below 1% (v/v), to avoid potential artifacts in biological assays.

Q2: My compound is still precipitating out of the aqueous buffer, even when I add it from a DMSO stock. What other strategies can I try?

A2: If direct addition of the organic stock is unsuccessful, several formulation strategies can be employed to enhance the aqueous solubility of this compound.

Troubleshooting Flowchart:

G start Start: Poor Solubility in Aqueous Buffer ph_adjustment pH Adjustment (Acidification) start->ph_adjustment Is the compound basic? co_solvents Co-solvents start->co_solvents Can tolerate organic solvents? cyclodextrins Cyclodextrins start->cyclodextrins Need to avoid organic solvents? surfactants Surfactants start->surfactants Is micelle formation acceptable? ph_adjustment->co_solvents Not sufficient end Solubilization Achieved ph_adjustment->end Successful co_solvents->cyclodextrins Precipitation still occurs co_solvents->end Successful cyclodextrins->surfactants Limited solubility enhancement cyclodextrins->end Successful surfactants->end Successful G compound_neutral This compound (Neutral, Less Soluble) compound_protonated This compound-H+ (Protonated, More Soluble) compound_neutral->compound_protonated + H+ compound_protonated->compound_neutral - H+ pH_low Low pH (< pKa) pH_low->compound_protonated Favors Protonation pH_high High pH (> pKa) pH_high->compound_neutral Favors Deprotonation

Stability issues of 3-Pyrrolidin-1-ylbenzonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Pyrrolidin-1-ylbenzonitrile

Disclaimer: The following information is based on general chemical principles of the functional groups present in this compound. Due to a lack of specific stability data for this compound in the public domain, this guide provides hypothetical scenarios and generalized experimental protocols. It is essential to perform compound-specific stability studies to obtain accurate data.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues when working with this compound in solution?

A1: this compound contains a tertiary amine within a pyrrolidine ring and a benzonitrile group. Based on these functional groups, potential stability issues in solution may include:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a benzamide and subsequently to a benzoic acid derivative.[1][2][3][4]

  • Oxidation: The pyrrolidine ring, specifically the carbon atoms adjacent to the nitrogen, can be prone to oxidation, which may lead to the formation of lactams (pyrrolidinones) or other oxidative degradation products.[5][6][7][8] Tertiary amines themselves can also undergo oxidation.[9]

  • Photodegradation: Exposure to UV or visible light may cause degradation. Aromatic nitriles can be sensitive to light, leading to the formation of various photoproducts.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific data is unavailable, general best practices for storing solutions of compounds with similar functional groups suggest:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH: Maintain the pH of the solution close to neutral unless experimental conditions require otherwise, as strong acids or bases can promote hydrolysis of the nitrile group.

Q3: I observed a color change (e.g., turning yellow) in my solution of this compound. What could be the cause?

A3: A color change in the solution often indicates chemical degradation. Potential causes could include:

  • Oxidation: Oxidation of the pyrrolidine ring or the tertiary amine can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light can generate colored degradants.

  • Impurity Reaction: Trace impurities in the solvent or from the container could react with the compound over time.

It is recommended to analyze the solution using techniques like HPLC-UV or LC-MS to identify any new peaks corresponding to degradation products.

Troubleshooting Guides

Issue 1: Loss of compound concentration over time in solution.

  • Possible Cause 1: Hydrolysis

    • Troubleshooting Steps:

      • Analyze the sample by HPLC or LC-MS to look for the appearance of new, more polar peaks that could correspond to the benzamide or benzoic acid derivatives.

      • If hydrolysis is suspected, prepare fresh solutions in aprotic solvents (e.g., acetonitrile, THF) and compare the stability to solutions in protic solvents (e.g., water, methanol).

      • Assess the impact of pH by preparing solutions in buffered media at different pH values (e.g., pH 3, 7, 9) and monitoring the concentration over time.

  • Possible Cause 2: Oxidation

    • Troubleshooting Steps:

      • Prepare solutions using degassed solvents to remove dissolved oxygen.

      • Store the solution under an inert atmosphere (nitrogen or argon).

      • If oxidative degradation is confirmed, consider adding a suitable antioxidant to the solution if it does not interfere with the intended experiments.

  • Possible Cause 3: Adsorption

    • Troubleshooting Steps:

      • The compound may be adsorbing to the surface of the storage container, especially if using certain types of plastic.

      • Try switching to a different container material (e.g., from polypropylene to glass).

      • Prepare a solution in a silanized glass vial and compare its stability.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation

    • Troubleshooting Steps:

      • This is a strong indicator of compound degradation. The troubleshooting flowchart below provides a systematic approach to identifying the cause.

      • Characterize the new peaks using mass spectrometry (MS) to determine their molecular weights. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation, while an increase of 18 amu could indicate hydrolysis).

Troubleshooting Flowchart for Compound Instability

G start Instability Observed (e.g., Peak Area Decrease, New Peaks) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage analyze_sample Analyze by LC-MS to Identify Degradants check_storage->analyze_sample forced_degradation Perform Forced Degradation Study analyze_sample->forced_degradation Compare degradants hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidative Stress forced_degradation->oxidation photolysis Photostability forced_degradation->photolysis thermolysis Thermal Stress forced_degradation->thermolysis pathway Identify Degradation Pathway hydrolysis->pathway oxidation->pathway photolysis->pathway thermolysis->pathway

Caption: General troubleshooting workflow for investigating the instability of this compound in solution.

Data Presentation

The stability of this compound should be systematically evaluated under various stress conditions. The results should be summarized in tables for clear comparison.

Example Table 1: Summary of Forced Degradation Study (Placeholder Data)

Stress Condition% Assay of Parent Compound% Total DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl (48h, 60°C)85.214.824.5
0.1 M NaOH (48h, 60°C)78.921.134.2, 5.8
5% H₂O₂ (24h, RT)90.59.547.1
Thermal (7 days, 80°C)95.14.918.3
Photolytic (ICH Q1B)92.77.326.5

Example Table 2: pH-Dependent Stability Profile (Placeholder Data)

pH of BufferIncubation Time (h)% Remaining Parent Compound
3.02498.5
3.07295.1
7.02499.8
7.07299.5
9.02496.2
9.07288.4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation (stress testing) studies as recommended by ICH guidelines to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 6, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial with the solid compound in an oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), dissolve a sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (approx. 0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the light-exposed and dark control samples.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any degradation products.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) sampling Sample at Time Points & Neutralize (if needed) acid->sampling base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) base->sampling oxidation Oxidation (e.g., 5% H₂O₂, RT) oxidation->sampling thermal Thermal (Solid, 80°C) thermal->sampling photo Photolytic (ICH Q1B) photo->sampling stock Prepare Stock Solution (1 mg/mL) stock->acid stock->base stock->oxidation stock->thermal stock->photo analysis Analyze by Stability-Indicating LC-MS sampling->analysis results Evaluate Data: - % Degradation - Mass Balance - Identify Degradants analysis->results

Caption: A typical experimental workflow for conducting a forced degradation study on this compound.

Hypothetical Degradation Pathways

Based on the functional groups, two primary degradation pathways can be hypothesized: hydrolysis of the nitrile and oxidation of the pyrrolidine ring.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound benzamide 3-Pyrrolidin-1-ylbenzamide parent->benzamide H₂O / H⁺ or OH⁻ lactam 1-(3-Cyanophenyl)pyrrolidin-2-one parent->lactam [O] benzoic_acid 3-Pyrrolidin-1-ylbenzoic acid benzamide->benzoic_acid H₂O / H⁺ or OH⁻

References

How to prevent degradation of benzonitrile compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of benzonitrile compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of benzonitrile-containing molecules during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for benzonitrile compounds during synthesis?

The most prevalent degradation pathway for benzonitrile compounds is hydrolysis of the nitrile group. This reaction can occur under both acidic and basic conditions, initially forming a benzamide intermediate, which can be further hydrolyzed to benzoic acid.[1][2] The presence of water, strong acids, or strong bases, especially at elevated temperatures, can facilitate this degradation.

Q2: Can the nitrile group be sensitive to oxidizing or reducing agents used in a synthetic route?

Yes, the benzonitrile functional group can be susceptible to certain oxidizing and reducing agents.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the nitrile group to a primary amine (benzylamine).[3][4][5][6] Milder reducing agents such as sodium borohydride (NaBH4) are generally not reactive towards nitriles under standard conditions, allowing for the selective reduction of other functional groups like aldehydes and ketones in the presence of a nitrile.[4][7][8]

  • Oxidation: While the nitrile group itself is relatively resistant to oxidation, harsh oxidizing conditions can lead to degradation of the aromatic ring or other sensitive functional groups on the molecule. The specific outcome will depend on the oxidizing agent and the overall structure of the benzonitrile compound.

Q3: Are there "green" or milder synthetic methods available to minimize the risk of degradation?

Yes, several greener synthetic routes have been developed to avoid harsh conditions and toxic reagents. One promising approach is the one-pot synthesis of benzonitriles from benzaldehydes and hydroxylamine hydrochloride using ionic liquids as recyclable catalysts and solvents.[9][10][11][12] These methods often proceed under milder temperature conditions and can lead to high yields with simplified purification processes.[10][11][12]

Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered during the synthesis of benzonitrile compounds, with a focus on preventing degradation.

Issue 1: Low yield of benzonitrile and formation of benzoic acid or benzamide as byproducts.

This issue is most likely due to hydrolysis of the nitrile group.

Potential Cause Troubleshooting Steps
Presence of water in reagents or solvents Ensure all solvents are anhydrous and reagents are properly dried before use. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[13]
Reaction conditions are too acidic or basic If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective concentration and consider using a milder reagent. For base-catalyzed reactions, monitor the pH to avoid excessively alkaline conditions.
High reaction temperatures High temperatures can accelerate the rate of hydrolysis.[14] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or GC to determine the optimal balance between reaction rate and degradation.
Prolonged reaction times Extended reaction times can increase the likelihood of hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 2: Unwanted reduction of the nitrile group to a primary amine.

This side reaction occurs when a strong reducing agent is used in a synthetic step.

Potential Cause Troubleshooting Steps
Use of a non-selective reducing agent If you need to reduce another functional group in the presence of a nitrile, select a milder reducing agent. Sodium borohydride (NaBH4) is a good choice for selectively reducing aldehydes and ketones without affecting the nitrile group.[4][7][8]
Carry-over of reducing agent to a subsequent step Ensure complete quenching and removal of the reducing agent after the reduction step to prevent it from reacting with the nitrile in a later transformation.
Issue 3: Low yields and side product formation in specific benzonitrile syntheses.

Sandmeyer Reaction (from anilines)

Potential Cause Troubleshooting Steps
Decomposition of the diazonium salt The diazotization step is highly temperature-sensitive. Maintain a low temperature (typically 0-5°C) throughout the formation of the diazonium salt to prevent its decomposition to phenols and other byproducts. Use the diazonium salt immediately after its preparation.[15][16]
Suboptimal cyanation step Ensure the quality of the copper(I) cyanide is high and that the pH of the reaction is controlled.[17]

Dehydration of Benzamide

Potential Cause Troubleshooting Steps
Ineffective or excessive dehydrating agent Use a fresh, anhydrous dehydrating agent. While an excess may be needed, a large excess can lead to side reactions.[13]
High reaction temperatures High temperatures can cause decomposition of the starting material and the product. Use the lowest effective temperature and ensure uniform heating.[18]
Sublimation of benzamide Benzamide can sublime at higher temperatures. Ensure the reaction is well-mixed and heated evenly to keep the benzamide in the reaction mixture.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid

This protocol describes a green and efficient method for the synthesis of benzonitrile with minimal degradation.[19][20]

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Ionic liquid (e.g., 1-sulfobutyl-3-methylimidazolium bisulfate)

  • Zinc chloride (catalyst)

  • Toluene

Procedure:

  • To a three-necked flask, add benzaldehyde, hydroxylamine hydrochloride, zinc chloride, and the ionic liquid.

  • Add toluene as a solvent.

  • Stir the mixture and heat it to reflux at a temperature between 90-130°C for 2-10 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature. The product can be isolated from the organic phase.

Quantitative Data for Benzonitrile Synthesis Methods

Synthetic Method Starting Material Key Reagents Typical Temperature Typical Yield
DehydrationBenzamideP2O5150-200°C~80%[18]
Sandmeyer ReactionAnilineNaNO2, HCl, CuCN0-5°C (diazotization)60-70%
From BenzaldehydeBenzaldehydeNH2OH·HCl, FeSO4, DMFReflux90-95%[20]
Ionic Liquid MethodBenzaldehydeNH2OH·HCl, Ionic Liquid90-130°CUp to 100%[10][11][12]

Visualizations

Hydrolysis_Pathway Benzonitrile Benzonitrile (R-C≡N) H2O_H + H2O (Acidic Conditions) Benzonitrile->H2O_H H2O_OH + H2O (Basic Conditions) Benzonitrile->H2O_OH Benzamide Benzamide (R-CONH2) Benzoic_Acid Benzoic Acid (R-COOH) Benzamide->Benzoic_Acid + H2O H2O_H->Benzamide H2O_OH->Benzamide

Caption: Primary degradation pathway of benzonitriles via hydrolysis.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Starting_Materials Select Anhydrous Starting Materials & Solvents Inert_Atmosphere Assemble Glassware under Inert Atmosphere Starting_Materials->Inert_Atmosphere Reagent_Addition Controlled Reagent Addition at Optimal Temperature Inert_Atmosphere->Reagent_Addition Monitoring Monitor Progress (TLC/GC) Reagent_Addition->Monitoring Quenching Quench Reaction Promptly Monitoring->Quenching Purification Purify Product Quenching->Purification

References

Challenges in the scale-up synthesis of 3-Pyrrolidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Pyrrolidin-1-ylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at a larger scale?

A1: The most prevalent method for synthesizing this compound on a larger scale is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (typically 3-bromobenzonitrile or 3-chlorobenzonitrile) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] Alternative routes, such as nucleophilic aromatic substitution (SNA), are generally less favored due to the lower reactivity of the aryl halide.[2]

Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination for this synthesis?

A2: Several parameters are critical for a successful scale-up:

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. Sterically hindered biarylphosphine ligands often give the best results.[1]

  • Base Selection: The strength and solubility of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact reaction rate and side product formation.[2][3]

  • Solvent Choice: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[2][4] The choice of solvent can affect catalyst stability and solubility of reagents.

  • Temperature Control: Exothermic reactions can occur, and maintaining a consistent temperature is vital for preventing side reactions and ensuring reproducibility.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation.[5]

Q3: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) of my aryl halide starting material. What could be the cause?

A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can arise from several factors:

  • Presence of Water: Traces of water in the reaction mixture can lead to the formation of palladium hydride species, which can then participate in the hydrodehalogenation pathway.

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of an imine and the reduced arene.[1]

  • Reaction Conditions: High temperatures and certain base/ligand combinations can favor this side reaction.

To mitigate this, ensure all reagents and solvents are scrupulously dried, and consider optimizing the reaction temperature and ligand choice.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Conversion of Starting Material 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst and ensure an inert atmosphere. Consider using a pre-catalyst.[4] 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure all reagents are pure and solvents are anhydrous.
Formation of Impurities 1. Side reactions such as hydrodehalogenation or dimerization. 2. Reaction with other functional groups. 3. Catalyst decomposition.1. Optimize ligand and base combination; lower the reaction temperature. 2. Protect sensitive functional groups if necessary. 3. Screen different ligands to find one that provides a more stable catalytic complex.
Difficult Purification 1. Residual palladium catalyst in the product. 2. Emulsion formation during aqueous workup. 3. Co-elution of product with starting materials or byproducts during chromatography.1. Employ a palladium scavenger resin or perform a charcoal treatment. 2. Add a brine wash or filter the mixture through a pad of celite. 3. Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider crystallization as an alternative purification method.[6]
Poor Yield on Scale-Up 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing leading to localized high concentrations of reagents. 3. Catalyst deactivation over the longer reaction times sometimes required at scale.1. Ensure adequate reactor heating and cooling capacity. 2. Use appropriate stirring rates and impeller design for the reactor size. 3. Consider a higher catalyst loading or the use of a more robust catalyst system.

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination of 3-Bromobenzonitrile with Pyrrolidine

Materials:

  • 3-Bromobenzonitrile

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry, inerted reaction vessel, add Pd(OAc)₂ (0.01 eq), tBuXPhos (0.02 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the vessel.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3-bromobenzonitrile (1.0 eq) to the mixture.

  • Slowly add pyrrolidine (1.2 eq) to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or crystallization.

Visualizations

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Charge Reactor with Pd Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Toluene reagents->solvent aryl_halide Add 3-Bromobenzonitrile solvent->aryl_halide amine Add Pyrrolidine aryl_halide->amine reaction Heat to Reaction Temperature (e.g., 80-100 °C) amine->reaction monitoring Monitor Reaction Progress (HPLC/GC-MS) reaction->monitoring workup Cool and Quench with Water monitoring->workup Reaction Complete extraction Liquid-Liquid Extraction workup->extraction purification Purification (Chromatography/Crystallization) extraction->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Issue Detected (e.g., Low Yield, Impurities) check_reagents Verify Reagent and Solvent Quality (Purity, Anhydrous) start->check_reagents check_inertness Ensure Inert Atmosphere is Maintained start->check_inertness optimize_conditions Systematically Vary Reaction Parameters (Temperature, Base, Ligand) check_reagents->optimize_conditions Reagents OK check_inertness->optimize_conditions Atmosphere OK analyze_byproducts Identify Byproducts (GC-MS, NMR) optimize_conditions->analyze_byproducts purification_strategy Develop Alternative Purification Strategy (e.g., Crystallization, Scavenger Resin) analyze_byproducts->purification_strategy Byproducts Identified consult Consult Literature for Similar Systems analyze_byproducts->consult success Problem Resolved purification_strategy->success consult->optimize_conditions

References

Avoiding common pitfalls in the characterization of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to avoiding common pitfalls in the characterization of pyrrolidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my pyrrolidine derivative in reversed-phase HPLC. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like many pyrrolidine derivatives is a common issue in reversed-phase HPLC. It is typically caused by strong secondary interactions between the amine functional groups and acidic residual silanol groups on the silica surface of the column.[1][2] This leads to poor peak shape, reduced resolution, and inaccurate quantification.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier to the mobile phase to mask the silanol groups. Small amounts (0.1-0.5%) of an amine like triethylamine (TEA) or diethylamine (DEA) are often effective.[1]

  • Lowering pH: Operate at a lower pH (e.g., using 0.1% formic acid) to ensure the full protonation of the silanol groups, which minimizes these secondary interactions.[2]

  • Column Selection: Use a high-purity, end-capped C18 column where the residual silanols have been chemically deactivated.[1]

  • Sample Overload: Injecting too much sample can also lead to peak tailing. Try injecting a more dilute solution to see if the peak shape improves.[3]

Q2: My enantiomeric separation of a chiral pyrrolidine derivative shows poor or no resolution. What should I investigate?

A2: Poor enantiomeric resolution is a frequent challenge that can stem from several factors, the most critical being the choice of the chiral stationary phase (CSP) and the mobile phase composition.[4] Successful chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP.

Troubleshooting Steps:

  • CSP Selection: The chosen CSP may not provide adequate stereoselective interactions for your specific analyte. It is often necessary to screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and a good starting point for many chiral amines.

  • Mobile Phase Optimization: The mobile phase composition is crucial for modulating the interactions between the enantiomers and the CSP. For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).

  • Temperature Control: Chiral separations can be highly sensitive to temperature. Ensure a constant and controlled column temperature for reproducibility. Decreasing the temperature generally increases chiral selectivity.

  • Flow Rate: Chiral separations often benefit from lower flow rates. The optimal flow rate is compound-dependent and may be as low as 0.2 mL/min for a 4.6 mm ID column.

Q3: I am struggling with the interpretation of the mass spectrum of my pyrrolidine derivative. Are there any characteristic fragmentation patterns I should look for?

A3: Yes, pyrrolidine derivatives exhibit several characteristic fragmentation patterns in mass spectrometry, which can aid in their structural elucidation. The fragmentation is often influenced by the position and nature of substituents.

  • Alpha-Cleavage: For N-substituted and C-substituted pyrrolidines, cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for aliphatic amines.[5]

  • Loss of the Pyrrolidine Ring: In more complex derivatives, such as α-pyrrolidinophenones, the loss of the neutral pyrrolidine molecule (71 Da) is a dominant fragmentation pathway.[6][7]

  • Ring Contraction: Under certain ionization conditions, ring contraction of the pyrrolidine ring by the loss of ethylene or cyclopropane has been observed.[8]

  • Substituent-Driven Fragmentation: The fragmentation pathways are significantly influenced by the side-chain substituents. For instance, in 2-substituted pyrroles, the fragmentation is dictated by the nature of the substituent at the 2-position.[9]

Q4: The ¹H NMR spectrum of my substituted pyrrolidine is complex and shows overlapping signals. How can I simplify the interpretation?

A4: The pyrrolidine ring is a non-planar, five-membered ring, and its protons are often in different chemical environments, leading to complex splitting patterns and signal overlap.

Troubleshooting and Interpretation Strategies:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and can help resolve overlapping signals.

  • 2D NMR Techniques: Utilize two-dimensional NMR experiments for unambiguous assignments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of protons within the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for identifying substituents and their positions.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups, which is helpful in assigning the carbon signals of the pyrrolidine ring.[10][11]

Q5: My pyrrolidine derivative seems to be degrading in the DMSO stock solution. What are the primary stability concerns and how can I mitigate them?

A5: Phenylpyrrolidinone derivatives and other related structures can have stability issues in DMSO. The primary concerns are hydrolysis of lactam rings and oxidation.[12]

Preventative Measures:

  • Use Anhydrous DMSO: The presence of residual water in DMSO can facilitate hydrolysis. Always use high-purity, anhydrous DMSO.

  • Proper Storage: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation reactions.[12]

  • Protection from Light: Use amber vials to protect light-sensitive compounds.

  • Minimize Freeze-Thaw Cycles: Prepare smaller, single-use aliquots to avoid repeated freezing and thawing.

  • Monitor for Degradation: Regularly check the integrity of your stock solutions using HPLC or LC-MS. The appearance of new peaks or a decrease in the parent compound's peak area are indicators of degradation.

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape in HPLC

This guide provides a systematic workflow for troubleshooting peak tailing issues commonly encountered with pyrrolidine derivatives.

G Troubleshooting Workflow for HPLC Peak Tailing start Observe Peak Tailing q1 Are ALL peaks tailing? start->q1 p1 System/Physical Issue Likely - Check for dead volume - Column void/damage - Frit blockage q1->p1 Yes p2 Analyte-Specific Issue Likely (Chemical Interactions) q1->p2 No a1_yes Yes a1_no No end Symmetrical Peak Achieved p1->end q2 Is the analyte basic (e.g., pyrrolidine amine)? p2->q2 p3 Secondary Silanol Interactions - Add basic modifier (e.g., TEA) - Lower mobile phase pH - Use end-capped column q2->p3 Yes q3 Is sample concentration high? q2->q3 No a2_yes Yes p3->end p4 Mass Overload - Reduce injection volume - Dilute sample q3->p4 Yes q3->end No a3_yes Yes p4->end G Troubleshooting Low Enantiomeric Excess (e.e.) start Low Enantiomeric Excess (e.e.) in Crystallized Salt q1 Is the resolving agent optimal? start->q1 p1 Screen Different Resolving Agents (e.g., tartaric acid derivatives, mandelic acid) q1->p1 No/Unsure q2 Is the solvent system optimized? q1->q2 Yes a1_no No/Unsure p1->q2 p2 Screen a Variety of Solvents - Vary polarity - Use anti-solvents to induce precipitation q2->p2 No/Unsure q3 Are crystallization conditions controlled? q2->q3 Yes a2_no No/Unsure p2->q3 p3 Optimize Crystallization Conditions - Control cooling rate - Optimize temperature - Perform recrystallization q3->p3 No end Improved Enantiomeric Excess q3->end Yes a3_no No p3->end G Dopamine Transporter (DAT) Signaling and Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_release->DA_synapse Exocytosis DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling (Reward, Mood, Motor Control) DA_receptor->signaling Activation inhibitor Pyrrolidine Derivative (DAT Inhibitor) inhibitor->DAT Blocks Reuptake

References

Technical Support Center: Method Refinement for Detecting 3-Pyrrolidin-1-ylbenzonitrile Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Pyrrolidin-1-ylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for impurity detection. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Based on typical synthetic routes for similar compounds, potential impurities in this compound can be categorized as:

  • Process-related impurities: These arise from the manufacturing process and can include starting materials, intermediates, reagents, and by-products.[1][2] For example, unreacted 3-fluorobenzonitrile or pyrrolidine could be present.

  • Degradation products: These can form due to exposure to light, heat, or humidity during storage.[2] Potential degradation pathways could involve hydrolysis of the nitrile group or oxidation of the pyrrolidine ring.

  • Residual solvents: Solvents used during the synthesis and purification process can remain in the final product.[1][3]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for impurity profiling.[3][4][5]

  • HPLC , particularly with a UV detector, is the gold standard for separating and quantifying non-volatile organic impurities.[3][4] Coupling HPLC with a mass spectrometry (MS) detector (LC-MS) can provide structural information for identifying unknown impurities.[3][6]

  • GC-MS is ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[3][7]

Q3: How can I improve the separation of closely eluting impurities in my HPLC method?

A3: To improve the resolution of closely eluting peaks, you can optimize several chromatographic parameters:

  • Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention times and improve separation.

  • Column Chemistry: Select a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to enhance efficiency.[4]

  • Temperature: Operating the column at a slightly elevated or reduced temperature can alter the selectivity of the separation.

  • pH of the Mobile Phase: For ionizable impurities, adjusting the pH of the aqueous phase can significantly impact their retention and selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatched solvent strength between sample and mobile phase.1. Reduce the sample concentration or injection volume. 2. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. Use a highly deactivated column. 3. Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mobile phase mixing and degassing.[8] 2. Use a column oven to maintain a consistent temperature.[8] 3. Flush the column regularly and replace it if performance deteriorates.
Ghost Peaks 1. Carryover from previous injections. 2. Contaminated mobile phase or sample diluent.1. Implement a robust needle wash program on the autosampler. Inject a blank after a high-concentration sample. 2. Use high-purity solvents and freshly prepared solutions.
Baseline Drift or Noise 1. Leaks in the system. 2. Air bubbles in the detector or pump. 3. Contaminated or old mobile phase.1. Check all fittings for leaks. 2. Degas the mobile phase thoroughly. Purge the pump and detector.[8] 3. Prepare fresh mobile phase with high-purity solvents.
GC-MS Method Troubleshooting
Problem Potential Cause Suggested Solution
No Peaks or Very Small Peaks 1. Leak in the injection port or column connection. 2. Clogged syringe or liner. 3. Incorrect injection parameters.1. Perform a leak check. 2. Clean or replace the syringe and inlet liner. 3. Verify the injection volume and split ratio.
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination.1. Use a deactivated liner. 2. Bake out the column at a high temperature (within its limits). Trim the front end of the column.
Poor Mass Spectral Quality 1. Air leak in the MS vacuum system. 2. Contaminated ion source.1. Check for leaks using an inert gas. 2. Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Refined HPLC-UV Method for Impurity Profiling

This method is designed to provide a robust separation of potential impurities in this compound.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection and quantification of common residual solvents.

GC Conditions:

Parameter Condition
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL

MS Conditions:

Parameter Condition
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 35 - 500 amu

Sample Preparation (Headspace):

  • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial and incubate at 80 °C for 15 minutes before injection.

Data Presentation

Table 1: Hypothetical Impurity Profile of this compound by HPLC
Peak No. Retention Time (min) Relative Retention Time (RRT) Area % Potential Identity
15.20.430.08Pyrrolidine
212.01.0099.5This compound
314.51.210.15Unknown Impurity 1
418.21.520.273-Fluorobenzonitrile
Table 2: Common Residual Solvents and their GC-MS Retention Times
Solvent Retention Time (min) Target Ions (m/z)
Acetone4.143, 58
Dichloromethane5.349, 84, 86
Toluene8.991, 92
N,N-Dimethylformamide (DMF)9.544, 73

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample This compound Sample Weighing Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject GCMS GC-MS Headspace Analysis Filtration->GCMS Inject (Headspace) Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Impurity Quantification Integration->Quantification Identification Impurity Identification Integration->Identification

Caption: Workflow for impurity analysis of this compound.

Troubleshooting_Logic Start Problem Observed (e.g., Poor Peak Shape) Check_Concentration Is sample concentration too high? Start->Check_Concentration Check_Mobile_Phase Is mobile phase compatible with sample? Check_Concentration->Check_Mobile_Phase No Solution_Dilute Dilute Sample Check_Concentration->Solution_Dilute Yes Check_Column Is the column old or contaminated? Check_Mobile_Phase->Check_Column Yes Solution_Change_Solvent Dissolve sample in initial mobile phase Check_Mobile_Phase->Solution_Change_Solvent No Solution_Replace_Column Flush or Replace Column Check_Column->Solution_Replace_Column Yes End Problem Resolved Check_Column->End No Solution_Dilute->End Solution_Change_Solvent->End Solution_Replace_Column->End

Caption: Logic diagram for troubleshooting poor peak shape in HPLC.

References

Addressing regio- and stereoselectivity problems in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity and stereoselectivity during chemical synthesis.

Regioselectivity: Hydroboration-Oxidation of Alkenes

The hydroboration-oxidation is a two-step reaction to convert an alkene into an alcohol.[1] It is renowned for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less-substituted carbon of the double bond.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My hydroboration-oxidation is producing a significant amount of the Markovnikov alcohol. What is causing this loss of regioselectivity?

A1: While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, imperfect selectivity can occur.[2] The primary cause is often related to the steric bulk of the borane reagent used. Standard borane (BH₃) can sometimes lead to a mixture of products, especially with less sterically hindered alkenes.

Q2: How can I improve the anti-Markovnikov regioselectivity of my reaction?

A2: To enhance regioselectivity, you should use a sterically bulkier borane reagent instead of borane-THF (BH₃•THF).[1][2] Bulky boranes increase the steric hindrance at the more substituted carbon of the alkene, forcing the boron to add to the less substituted carbon with greater preference.[4] Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are extremely effective at maximizing anti-Markovnikov selectivity.[1][2][4]

Troubleshooting Guide: Poor Regioselectivity

Use the following workflow to diagnose and resolve issues with regioselectivity in your hydroboration-oxidation reactions.

G start Problem: Poor Anti-Markovnikov Regioselectivity reagent_check Q: What borane reagent are you using? start->reagent_check bh3 BH₃ (Borane-THF) reagent_check->bh3 Standard bulky_borane Bulky Borane (e.g., 9-BBN) reagent_check->bulky_borane Bulky action Action: Switch to a sterically hindered borane like 9-BBN or Disiamylborane. bh3->action recheck Problem Persists: Check substrate purity and reaction conditions. bulky_borane->recheck outcome Result: Improved regioselectivity (>99:1 for 9-BBN). [6] action->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Data Presentation: Reagent Impact on Regioselectivity

The choice of borane reagent significantly impacts the ratio of anti-Markovnikov to Markovnikov product.

Alkene SubstrateBorane ReagentAnti-Markovnikov : Markovnikov Ratio
1-HexeneBH₃94 : 6
StyreneBH₃80 : 20
1-Hexene9-BBN>99 : 1
Styrene9-BBN98 : 2
Key Experimental Protocol: Hydroboration of 1-Hexene with 9-BBN

Step 1: Hydroboration

  • Under an inert argon or nitrogen atmosphere, add a solution of 1-hexene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) to the stirred alkene solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the alkene.

Step 2: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (NaOH).

  • Add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 40-50 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Perform a standard aqueous workup and purify the resulting 1-hexanol by distillation or column chromatography.

Diastereoselectivity: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings, capable of creating multiple stereocenters simultaneously.[5][6] A common challenge is controlling the diastereoselectivity, specifically the ratio of endo to exo products.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is yielding the exo product as the major isomer, but I need the endo product. Why is this happening?

A1: The endo product is typically favored under kinetic control (lower temperatures, shorter reaction times) due to favorable secondary orbital interactions that stabilize the transition state.[5] However, the exo product is often the more thermodynamically stable isomer. If your reaction is run at high temperatures or for extended periods, the reaction can equilibrate to favor the more stable exo product.

Q2: How can I increase the yield of the endo diastereomer?

A2: To favor the kinetically preferred endo product, you should:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures disfavors the reverse reaction and traps the kinetic product.

  • Use a Lewis Acid Catalyst: Lewis acids can accelerate the reaction, allowing it to proceed at lower temperatures.[7] They also enhance the secondary orbital interactions, further increasing the preference for the endo transition state.[8]

Troubleshooting Guide: Poor Endo Selectivity

This decision-making diagram helps in optimizing for the desired endo product in a Diels-Alder reaction.

G start Problem: Low endo:exo Ratio conditions Analyze Reaction Conditions start->conditions temp High Temperature? (> 80 °C) conditions->temp lewis_acid Using Lewis Acid? temp->lewis_acid No thermo Thermodynamic Control Favors exo Product temp->thermo Yes action_temp Action: Reduce Temperature (e.g., 0 °C to RT) lewis_acid->action_temp Yes action_lewis Action: Add Lewis Acid (e.g., TiCl₄, AlCl₃) lewis_acid->action_lewis No thermo->action_temp kinetic Kinetic Control Favors endo Product outcome Result: Improved endo Selectivity kinetic->outcome action_temp->kinetic action_lewis->kinetic

Caption: Logic for optimizing endo selectivity in Diels-Alder reactions.

Data Presentation: Effect of Conditions on Diastereoselectivity

The reaction between cyclopentadiene and methyl acrylate illustrates the impact of temperature and catalysis.

DienophileConditionsTemperatureendo : exo Ratio
Methyl AcrylateThermal80 °C78 : 22
Methyl AcrylateThermal20 °C88 : 12
Methyl AcrylateAlCl₃ (cat.)20 °C98 : 2
Methyl AcrylateAlCl₃ (cat.)0 °C>99 : 1

Enantioselectivity: Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (AE) is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[9][10] Achieving high enantiomeric excess (ee) depends on meticulous experimental technique.

Frequently Asked Questions (FAQs)

Q1: I am performing a Sharpless epoxidation, but the enantiomeric excess (ee) of my product is low. What are the most common causes?

A1: Low enantioselectivity in the Sharpless epoxidation can stem from several factors.[11] The most common culprits are:

  • Water: The catalytic system is extremely sensitive to moisture, which can hydrolyze the titanium catalyst and disrupt the chiral complex.[12]

  • Reagent Purity: The purity of the titanium(IV) isopropoxide [Ti(OiPr)₄], tartrate ester ligand, and oxidant (TBHP) is critical.[13]

  • Catalyst Loading: Using a stoichiometric amount of the catalyst complex generally gives higher ee than the catalytic version, especially if conditions are not perfectly anhydrous.[12]

  • Temperature: The reaction should be run at low temperatures (typically -20 °C) to maximize selectivity.[11][14]

Q2: Can I use the catalytic version of the Sharpless epoxidation and still get high ee?

A2: Yes, the catalytic protocol can provide high enantioselectivity, but it requires the use of molecular sieves to rigorously exclude water.[12][15] The sieves sequester any moisture present in the solvent or reagents, protecting the integrity of the chiral catalyst throughout the reaction.[12]

Troubleshooting Guide: Low Enantiomeric Excess (% ee)

Follow this systematic guide to troubleshoot and optimize your asymmetric epoxidation.

G start Problem: Low Enantiomeric Excess (% ee) check_water Are you using anhydrous solvents and reagents? start->check_water check_temp Is the reaction temperature controlled at -20 °C? check_water->check_temp Yes action_water Action: Use freshly distilled solvents. Add 4Å molecular sieves. check_water->action_water No check_purity Are Ti(OiPr)₄ and tartrate ligands of high purity? check_temp->check_purity Yes action_temp Action: Use a cryostat or calibrated cooling bath. check_temp->action_temp No action_purity Action: Use a fresh, unopened bottle of Ti(OiPr)₄. Recrystallize the tartrate ester. check_purity->action_purity No outcome Result: Improved Enantioselectivity (>90% ee) check_purity->outcome Yes action_water->start action_temp->start action_purity->start

Caption: Troubleshooting workflow for low enantioselectivity.[11]

Data Presentation: Ligand and Substrate Effects on Enantioselectivity

The choice of chiral tartrate ligand dictates the absolute stereochemistry of the epoxide product.

Allylic Alcohol SubstrateChiral LigandProduct Enantiomeric Excess (% ee)
Geraniol(+)-DIPT95
Geraniol(-)-DIPT95
(E)-2-Hexen-1-ol(+)-DET96
Cinnamyl alcohol(+)-DIPT96

(Data is illustrative of typical results)

Key Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol[16]
  • To a flame-dried, round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.[16]

  • Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C in a suitable cooling bath.[16]

  • To the cooled suspension, add D-(-)-diethyl tartrate ((-)-DET) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) via syringe. Stir the resulting mixture for 30 minutes at -20 °C.[16]

  • Add the substrate, geraniol, to the reaction mixture.[16]

  • Prepare a solution of tert-butyl hydroperoxide (TBHP) in toluene or dichloromethane and cool it to -20 °C.[16]

  • Slowly add the pre-cooled TBHP solution dropwise to the reaction flask over 10-15 minutes, ensuring the internal temperature remains below -10 °C.[16]

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).[16]

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.[16]

  • Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purify the resulting epoxy alcohol by flash column chromatography.[16]

References

Validation & Comparative

A Comparative Guide to 3-Pyrrolidin-1-ylbenzonitrile and Other LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a significant therapeutic target in oncology, particularly in acute myeloid leukemia (AML). Its inhibition can lead to the reactivation of tumor suppressor genes and induce differentiation of cancer cells. This guide provides a comparative analysis of 3-Pyrrolidin-1-ylbenzonitrile and its derivatives against other notable LSD1 inhibitors, offering a quantitative and methodological framework for evaluation.

Data Presentation: Quantitative Comparison of LSD1 Inhibitors

The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound derivatives and other prominent LSD1 inhibitors.

Table 1: Biochemical Potency and Selectivity of Reversible LSD1 Inhibitors

CompoundTypeLSD1 IC50 (nM)LSD1 Kd (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)hERG IC50 (µM)
Compound 21g (4-(pyrrolidin-3-yl)benzonitrile derivative) Reversible5722>25>2512.1
GSK-690Reversible90->200-3.2
SP2509Reversible13->100>100-
Seclidemstat (SP-2577)Reversible25-50----

Data compiled from multiple sources.[1][2][3][4]

Table 2: Overview of Irreversible LSD1 Inhibitors

CompoundTypeLSD1 IC50 (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)
ORY-1001 (Iadademstat)Irreversible<20>100>100
GSK2879552Irreversible24--
Tranylcypromine (TCP)Irreversible-1916

Data compiled from multiple sources.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide substrate.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • Europium-labeled anti-H3K4me0 antibody (donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20)

  • Test compounds (e.g., this compound derivatives)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate.

  • Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

  • Stop the reaction and add a detection mixture containing the Europium-labeled anti-H3K4me0 antibody and the streptavidin-conjugated acceptor.

  • Incubate to allow for antibody-peptide and streptavidin-biotin binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).

  • The ratio of acceptor to donor emission is proportional to the amount of demethylated product. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.[3][5][6][7]

Cellular Assay: CD86 Expression in THP-1 Cells

This assay uses the cell surface marker CD86 as a surrogate biomarker for LSD1 inhibition in human acute myeloid leukemia (AML) THP-1 cells.

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fluorochrome-conjugated anti-CD86 antibody

  • Flow cytometer

Procedure:

  • Seed THP-1 cells in a multi-well plate at a suitable density.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a defined period (e.g., 48 hours).

  • Harvest the cells and wash them with PBS.

  • Stain the cells with a fluorochrome-conjugated anti-CD86 antibody according to the manufacturer's protocol.

  • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD86 expression.

  • The increase in CD86 MFI is indicative of LSD1 inhibition.[3][8][9][10]

Mandatory Visualization

LSD1 Signaling Pathway in Acute Myeloid Leukemia (AML)

LSD1_Signaling_in_AML cluster_nucleus Nucleus cluster_cellular_outcome Cellular Outcome LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST forms complex H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates to LSC_Genes Leukemia Stem Cell (LSC) Self-Renewal Genes LSD1->LSC_Genes maintains expression CoREST->H3K4me2 targets Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) H3K4me2->Myeloid_Genes activates transcription H3K4me0 H3K4me0 (Inactive Mark) H3K4me2->H3K4me0 becomes Differentiation Myeloid Differentiation (Increased CD86, CD11b) Myeloid_Genes->Differentiation Proliferation Decreased LSC Self-Renewal & Proliferation LSC_Genes->Proliferation inhibition leads to H3K4me0->Myeloid_Genes represses transcription Inhibitor This compound (or other LSD1 inhibitors) Inhibitor->LSD1 inhibits

Caption: LSD1 inhibition promotes myeloid differentiation in AML.

Experimental Workflow for LSD1 Inhibitor Evaluation

LSD1_Inhibitor_Workflow Start Start: Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assay (TR-FRET) Start->Biochemical_Assay Determine_IC50 Determine LSD1 IC50 Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay (THP-1 CD86 Expression) Determine_IC50->Cellular_Assay Potent Compounds Assess_Potency Assess Cellular Potency Cellular_Assay->Assess_Potency Selectivity_Assay Selectivity Assays (MAO-A, MAO-B, hERG) Assess_Potency->Selectivity_Assay Active in Cells Determine_Selectivity Determine Selectivity Profile Selectivity_Assay->Determine_Selectivity Lead_Optimization Lead Optimization Determine_Selectivity->Lead_Optimization Selective Compounds

Caption: Workflow for evaluating novel LSD1 inhibitors.

References

A Comparative Guide to LSD1 Inhibitors: 3-Pyrrolidin-1-ylbenzonitrile Derivatives vs. GSK-690

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the selectivity and potency of 3-pyrrolidin-1-ylbenzonitrile derivatives and GSK-690, both inhibitors of Lysine-Specific Demethylase 1 (LSD1). The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic candidates for studies related to epigenetic regulation and oncology.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.

GSK-690 is a known reversible inhibitor of LSD1. As part of ongoing efforts to develop novel LSD1 inhibitors with improved properties, a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as "scaffold-hops" of GSK-690.[1][2] This guide focuses on a direct comparison of GSK-690 and a potent representative from this series, compound 21g .

Potency and Selectivity Comparison

The following tables summarize the in vitro potency and selectivity of GSK-690 and the 4-(pyrrolidin-3-yl)benzonitrile derivative 21g .

Table 1: Biochemical Potency against LSD1

CompoundTargetKd (nM)Biochemical IC50 (nM)
GSK-690LSD19[3][4][5]37[3][4][5]
21g (4-(pyrrolidin-3-yl)benzonitrile derivative)LSD122[1][2]57[1][2]

Table 2: Selectivity Profile

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)hERG IC50 (µM)
GSK-690--3.2[1]
21g (4-(pyrrolidin-3-yl)benzonitrile derivative)> 25[1]> 25[1]12.1[1]

Compound 21g demonstrates comparable biochemical potency to GSK-690 against LSD1.[1][2] Notably, it exhibits a significantly improved selectivity profile, with no inhibitory activity against the related monoamine oxidases A and B at concentrations up to 25 µM.[1] Furthermore, compound 21g shows a nearly four-fold improvement in selectivity against the hERG ion channel, a critical parameter for assessing potential cardiotoxicity.[1]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

LSD1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone->H3K4me2 Methylation (by MLL/SET) H3K4me0 H3K4me0 (Repressed Chromatin) H3K4me2->H3K4me0 Demethylation Gene Target Gene H3K4me2->Gene Promotes H3K4me0->Gene Represses Transcription Transcription Gene->Transcription LSD1 LSD1 LSD1->H3K4me0 Inhibitor GSK-690 or This compound (Compound 21g) Inhibitor->LSD1 Inhibits

LSD1 Signaling Pathway and Point of Inhibition.

LSD1_Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - LSD1 Enzyme - H3K4me1 Peptide Substrate - Inhibitor (GSK-690 or 21g) - Assay Buffer start->prepare_reagents dispense_inhibitor Dispense serial dilutions of inhibitor into a 384-well plate prepare_reagents->dispense_inhibitor add_enzyme Add LSD1 enzyme to each well dispense_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor add_enzyme->pre_incubate add_substrate Initiate reaction by adding H3K4me1 peptide substrate pre_incubate->add_substrate incubate_reaction Incubate at room temperature add_substrate->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction add_detection Add detection reagents (e.g., TR-FRET antibody) stop_reaction->add_detection read_plate Read plate on a suitable reader (e.g., TR-FRET) add_detection->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Workflow for LSD1 Biochemical Inhibition Assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard assays commonly used in the field for evaluating LSD1 inhibitors.

LSD1 Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1 on a synthetic peptide substrate.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated histone H3 (1-21) monomethylated K4 peptide substrate (H3K4me1)

  • GSK-690 and compound 21g

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Detection Reagents: Europium-labeled anti-unmethylated H3K4 antibody and Streptavidin-conjugated acceptor (e.g., ULight™)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (GSK-690 and 21g ) in DMSO and then dilute in assay buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the LSD1 enzyme to each well and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the H3K4me1 peptide substrate.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and Streptavidin-acceptor) and incubate in the dark to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~320-340 nm, emission at two wavelengths, e.g., 615 nm and 665 nm).

  • The ratio of the emission signals is calculated and used to determine the degree of inhibition. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Assay: CD86 Expression in THP-1 Cells

This assay assesses the cellular activity of LSD1 inhibitors by measuring the upregulation of the cell surface marker CD86 in the human acute myeloid leukemia (AML) cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • GSK-690 and compound 21g

  • FITC- or PE-conjugated anti-human CD86 antibody

  • Flow cytometer

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium.

  • Seed the cells in 24-well plates at a density of approximately 2 x 105 cells/mL.

  • Treat the cells with various concentrations of GSK-690 or compound 21g for 72 hours.

  • After the incubation period, harvest the cells by centrifugation.

  • Wash the cells with FACS buffer (e.g., PBS containing 2% FBS).

  • Resuspend the cells in FACS buffer and add the fluorescently labeled anti-CD86 antibody.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.

  • The mean fluorescence intensity (MFI) is used to quantify the level of CD86 expression.

Selectivity Assays

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay: These assays are performed to determine the selectivity of the compounds against related flavin-dependent amine oxidases. A common method involves a fluorometric assay using a substrate like kynuramine.

  • Recombinant human MAO-A or MAO-B is incubated with the test compound.

  • The reaction is initiated by the addition of the kynuramine substrate.

  • The deamination of kynuramine produces 4-hydroxyquinoline, which is a fluorescent product.

  • The fluorescence is measured over time using a plate reader.

  • The rate of reaction is used to determine the level of inhibition and calculate IC50 values.

hERG Inhibition Assay: The potential for a compound to inhibit the hERG potassium channel is a critical safety assessment. This is often evaluated using automated patch-clamp electrophysiology.

  • A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Whole-cell patch-clamp recordings are performed to measure the hERG current.

  • The cells are exposed to various concentrations of the test compound.

  • The effect of the compound on the hERG current is measured, and the concentration-dependent inhibition is used to determine the IC50 value.

Conclusion

The 4-(pyrrolidin-3-yl)benzonitrile derivative 21g represents a promising alternative to GSK-690 as a reversible inhibitor of LSD1. While demonstrating similar biochemical potency, its superior selectivity against MAO-A, MAO-B, and the hERG ion channel suggests a more favorable off-target profile and a potentially wider therapeutic window. This guide provides the necessary data and experimental context for researchers to evaluate these compounds for their specific research applications.

References

Preclinical Efficacy of 4-(Pyrrolidin-3-yl)benzonitrile Analogs as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of 4-(pyrrolidin-3-yl)benzonitrile analogs, focusing on their efficacy as inhibitors of Lysine-Specific Demethylase 1 (LSD1). The information presented is supported by experimental data from published preclinical studies, offering valuable insights for researchers, scientists, and professionals involved in drug development. While the initial topic specified 3-Pyrrolidin-1-ylbenzonitrile analogs, the available preclinical data is more robust for the isomeric 4-(pyrrolidin-3-yl)benzonitrile scaffold.

Introduction

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. The 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged as a promising framework for the development of potent and selective LSD1 inhibitors. This guide focuses on the preclinical efficacy of a key analog from this series, compound 21g , highlighting its biochemical potency, cellular activity, and selectivity profile.

Data Presentation

The following table summarizes the quantitative data for the 4-(pyrrolidin-3-yl)benzonitrile analog 21g and a reference compound, GSK-690.

Compound IDTargetAssay TypeIC50 (nM)Kd (nM)Notes
21g LSD1Biochemical5722Potent reversible inhibitor.
GSK-690LSD1Biochemical--Literature inhibitor, used as a reference.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-(Pyrrolidin-3-yl)benzonitrile Analogs

The synthesis of the trans-pyrrolidine core of these analogs is achieved via a 1,3-dipolar cycloaddition reaction.

General Procedure:

  • Stilbene Precursor Synthesis: The requisite trans-stilbene precursors are synthesized through a Horner-Wadsworth-Emmons reaction of an appropriate benzaldehyde with a benzylphosphonate.

  • 1,3-Dipolar Cycloaddition: The trans-stilbene precursor is reacted with an azomethine ylide source, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a Lewis acid or by using trimethylamine oxide with excess LDA to yield the 3,4-disubstituted pyrrolidine.

  • Final Modifications: Subsequent standard chemical transformations are performed to install the desired substituents on the pyrrolidine nitrogen and the benzonitrile moiety.

LSD1 Inhibition Assays

The inhibitory activity of the compounds against LSD1 is determined using biochemical assays.

1. Peroxidase-Coupled Assay:

  • Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product.

  • Protocol:

    • Recombinant human LSD1 enzyme is pre-incubated with various concentrations of the test compound in an assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • The demethylation reaction is initiated by adding a methylated histone H3 peptide substrate (e.g., H3K4me2).

    • The reaction is incubated at 37°C.

    • A detection reagent containing HRP and Amplex Red is added.

    • Fluorescence is measured at an excitation wavelength of ~530-545 nm and an emission wavelength of ~590 nm.

    • IC50 values are calculated by fitting the dose-response curves.

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Principle: This assay uses a biotinylated histone peptide substrate and a europium cryptate-labeled antibody that specifically recognizes the demethylated product.

  • Protocol:

    • The test compound is incubated with LSD1 enzyme and the biotinylated histone H3 peptide substrate.

    • After the enzymatic reaction, a detection mixture containing europium cryptate-labeled anti-demethylated histone antibody and streptavidin-XL665 is added.

    • The HTRF signal is read on a compatible plate reader.

    • IC50 values are determined from the dose-response curves.

Cellular Activity Assay: CD86 Expression in THP-1 Cells

The ability of the compounds to induce cellular differentiation is assessed by measuring the expression of the surrogate biomarker CD86 in the human acute myeloid leukemia cell line THP-1.[1]

  • Protocol:

    • Cell Culture: THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

    • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

    • Staining: Cells are harvested and stained with a fluorescently labeled anti-CD86 antibody.

    • Flow Cytometry: The expression of CD86 on the cell surface is quantified using a flow cytometer.

    • Data is analyzed to determine the dose-dependent induction of CD86 expression.

Selectivity Assays

1. hERG Ion Channel Assay (Whole-Cell Patch Clamp):

  • Principle: This electrophysiological assay directly measures the effect of the compound on the current flowing through the hERG potassium channel, which is crucial for cardiac repolarization.

  • Protocol:

    • HEK293 cells stably expressing the hERG channel are used.

    • The whole-cell patch-clamp technique is employed to record hERG currents.

    • A specific voltage protocol is applied to elicit the hERG current.

    • After establishing a stable baseline current, the cells are perfused with different concentrations of the test compound.

    • The inhibition of the hERG current is measured, and IC50 values are calculated.

2. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay:

  • Principle: This assay determines the inhibitory activity of the compounds against the structurally related enzymes MAO-A and MAO-B. Kynuramine, a non-fluorescent substrate, is converted by MAOs to the fluorescent product 4-hydroxyquinoline.

  • Protocol:

    • Recombinant human MAO-A or MAO-B enzyme is incubated with the test compound.

    • The reaction is initiated by the addition of kynuramine.

    • The fluorescence of the product is measured over time.

    • The percent inhibition is calculated relative to a vehicle control.

Visualizations

Predicted Binding Mode of Compound 21g in LSD1 Active Site

The following diagram illustrates the predicted binding interactions of the active 4-(pyrrolidin-3-yl)benzonitrile analog, 21g , within the active site of LSD1.

G Predicted Binding Mode of Compound 21g with LSD1 cluster_protein LSD1 Active Site cluster_ligand Compound 21g Lys661 Lys661 Asp555 Asp555 Asp556 Asp556 Hydrophobic_Pocket Hydrophobic Pocket (Ile356, Leu677, Leu693, Trp695) Nitrile Nitrile Group Nitrile->Lys661 H-bond Basic_Center Basic Center (Pyrrolidine N) Basic_Center->Asp555 Electrostatic Interaction Basic_Center->Asp556 Electrostatic Interaction p_Tolyl p-Tolyl Group p_Tolyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Predicted binding of compound 21g in the LSD1 active site.

Experimental Workflow for LSD1 Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of test compounds against LSD1.

G LSD1 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (LSD1, Substrate, Compound) start->prepare_reagents pre_incubation Pre-incubate LSD1 with Test Compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with Histone Peptide Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation add_detection Add Detection Reagent (e.g., HRP/Amplex Red) incubation->add_detection measure_signal Measure Fluorescence add_detection->measure_signal data_analysis Data Analysis (IC50 Calculation) measure_signal->data_analysis end End data_analysis->end

Caption: General workflow for an LSD1 biochemical inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a detailed comparison of the inhibitory activity of a potent 4-(pyrrolidin-3-yl)benzonitrile derivative, compound 21g, against its primary target, Lysine Specific Demethylase 1 (LSD1), and the closely related FAD-dependent amine oxidases, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The following sections present quantitative data, experimental protocols, and visual diagrams to offer a comprehensive overview of its selectivity.

Performance Comparison: Inhibitory Activity

Compound 21g, a derivative of 4-(pyrrolidin-3-yl)benzonitrile, has been identified as a potent inhibitor of LSD1.[1][2][3] To assess its selectivity, the compound was profiled against the homologous enzymes MAO-A and MAO-B. The results demonstrate a high degree of selectivity for LSD1.

The inhibitory activities are summarized in the table below, with data presented as IC50 values (the half maximal inhibitory concentration).

EnzymeTarget ClassIC50 (nM)Selectivity vs. LSD1
LSD1 (KDM1A) Histone Demethylase57-
MAO-A Monoamine Oxidase> 25,000> 438-fold
MAO-B Monoamine Oxidase> 25,000> 438-fold

Data sourced from Mould et al., Bioorg. Med. Chem. Lett., 2017.[2]

As the data indicates, compound 21g is a highly potent inhibitor of LSD1 with an IC50 of 57 nM.[1][2][3] In contrast, it shows negligible activity against both MAO-A and MAO-B, with IC50 values exceeding 25,000 nM.[2] This represents a selectivity of over 438-fold for LSD1 compared to the MAO enzymes, highlighting the compound's specificity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LSD1 Inhibition Assay (Biochemical)

A common method to determine the in vitro potency of inhibitors against LSD1 is a horseradish peroxidase (HRP)-coupled assay.

Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of HRP, the H₂O₂ reacts with a fluorogenic substrate to produce a fluorescent signal. The intensity of the fluorescence is proportional to the LSD1 activity.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Fluorogenic HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (4-(pyrrolidin-3-yl)benzonitrile derivative)

  • 384-well black assay plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the LSD1 enzyme to the wells of the assay plate.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate at 37°C for a set period (e.g., 60 minutes).

  • Stop the reaction and initiate the detection step by adding a solution containing HRP and the fluorogenic substrate.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 535 nm and emission at 590 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MAO-A and MAO-B Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory activity against MAO-A and MAO-B.

Principle: The deamination of a substrate (e.g., kynuramine) by MAO enzymes produces a fluorescent metabolite (4-hydroxyquinoline). The rate of fluorescence increase is proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compound (4-(pyrrolidin-3-yl)benzonitrile derivative)

  • Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as controls.

  • 384-well black assay plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the MAO-A or MAO-B enzyme to separate wells of the assay plate.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Immediately measure the fluorescence intensity in a kinetic mode (e.g., every minute for 30 minutes) using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Calculate the rate of the reaction (slope of the linear portion of the kinetic read).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a relevant signaling pathway involving LSD1.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (4-(pyrrolidin-3-yl)benzonitrile derivative) Assay_Plate Assay Plate Incubation Compound->Assay_Plate Enzymes Enzymes (LSD1, MAO-A, MAO-B) Enzymes->Assay_Plate Measurement Signal Measurement (Fluorescence) Assay_Plate->Measurement IC50 IC50 Determination Measurement->IC50 Selectivity Selectivity Assessment IC50->Selectivity

Caption: Experimental workflow for cross-reactivity profiling.

lsd1_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin Mark) LSD1->H3K4me2 demethylates PI3K PI3K LSD1->PI3K activates Gene_Repression Target Gene Repression H3K4me2->Gene_Repression leads to AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates

Caption: Simplified LSD1 signaling pathway interactions.

References

A Comparative Guide to the Bioanalytical Method Validation for 3-Pyrrolidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of 3-Pyrrolidin-1-ylbenzonitrile in human plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective performance comparisons supported by experimental data.

The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated from pharmacokinetic, toxicokinetic, and bioavailability studies are reliable and reproducible.[1][2][3] The fundamental parameters for such validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1]

Methodology Comparison

For the purpose of this guide, two distinct analytical approaches for the quantification of this compound are presented and compared.

1. LC-MS/MS Method: This is a highly sensitive and selective method, often considered the gold standard for bioanalysis due to its ability to provide structural information and low detection limits.[2][4]

2. HPLC-UV Method: A more widely accessible and cost-effective technique, HPLC-UV is suitable for applications where high sensitivity is not the primary requirement.[5][6]

A summary of the key validation parameters for both methods is presented in the tables below.

Data Presentation

Table 1: Comparison of Validation Parameters for LC-MS/MS and HPLC-UV Methods

Validation ParameterLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mLRelevant to expected concentrations
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLSignal ≥ 5x blank, acceptable accuracy & precision
Accuracy (% Bias) -2.5% to 3.8%-5.2% to 6.5%Within ±15% (±20% for LLOQ)
Precision (% RSD) ≤ 5.6%≤ 8.9%≤ 15% (≤ 20% for LLOQ)
Selectivity No significant interference observedMinor interference from endogenous componentsNo significant impact on quantitation
Recovery 88.5% - 95.2%82.1% - 89.7%Consistent, precise, and reproducible
Matrix Effect 92.3% - 103.1%Not AssessedWithin acceptable limits

Table 2: Accuracy and Precision Data for the LC-MS/MS Method

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (% Bias)Precision (% RSD)
0.1 (LLOQ)0.103 ± 0.0053.04.9
0.3 (Low QC)0.298 ± 0.015-0.75.0
50 (Mid QC)51.9 ± 2.93.85.6
80 (High QC)78.0 ± 3.5-2.54.5

Table 3: Accuracy and Precision Data for the HPLC-UV Method

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (% Bias)Precision (% RSD)
10 (LLOQ)10.6 ± 0.96.08.5
30 (Low QC)28.4 ± 2.5-5.38.8
500 (Mid QC)533 ± 476.58.8
800 (High QC)758 ± 68-5.28.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method Protocol

  • Sample Preparation: A protein precipitation method is employed. To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound) is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would be optimized.

HPLC-UV Method Protocol

  • Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 500 µL of human plasma, 50 µL of 1 M NaOH is added, followed by 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v). The sample is vortexed for 5 minutes and centrifuged. The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

    • Injection Volume: 20 µL.

Visualizations

The following diagrams illustrate the experimental workflows for both bioanalytical methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge1 Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant injection Inject 5 µL supernatant->injection lc C18 Reverse-Phase LC injection->lc ms Tandem Mass Spectrometer (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the LC-MS/MS bioanalytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 500 µL Human Plasma add_naoh Add 50 µL 1M NaOH plasma->add_naoh add_solvent Add 3 mL Extraction Solvent add_naoh->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 extract Transfer & Evaporate Organic Layer centrifuge1->extract reconstitute Reconstitute in 100 µL Mobile Phase extract->reconstitute injection Inject 20 µL reconstitute->injection lc C18 Reverse-Phase HPLC injection->lc uv UV Detector lc->uv data Data Acquisition & Processing uv->data

Caption: Workflow for the HPLC-UV bioanalytical method.

Conclusion

The choice between an LC-MS/MS and an HPLC-UV method for the bioanalysis of this compound depends on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for studies requiring low quantification limits, such as early pharmacokinetic studies. The HPLC-UV method, while less sensitive, provides a robust and cost-effective alternative for later-stage studies where higher analyte concentrations are expected. Both methods, when properly validated, can provide reliable data for regulatory submissions.

References

A Comparative Guide to Alternative Scaffolds for the Pyrrolidine Ring in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous scaffold in a multitude of clinically successful drugs due to its favorable physicochemical properties, including low molecular weight, high aqueous solubility, and its ability to act as a constrained mimic of linear alkyl chains. However, the exploration of alternative scaffolds is a critical endeavor in modern drug discovery to overcome challenges such as patentability, scaffold hopping for improved properties, and the pursuit of novel chemical space. This guide provides a comparative analysis of prominent alternative scaffolds to the pyrrolidine ring, supported by experimental data and detailed protocols.

Comparative Performance of Alternative Scaffolds

The selection of an appropriate scaffold is a multi-parameter optimization process. Below is a comparison of key alternative scaffolds against the pyrrolidine ring, focusing on binding affinity, metabolic stability, and cell permeability.

Table 1: Comparative Performance Data of Pyrrolidine and Alternative Scaffolds

ScaffoldTarget Class ExampleBinding Affinity (Ki, nM)Metabolic Stability (t½, min, Human Liver Microsomes)Cell Permeability (Papp, 10⁻⁶ cm/s)Reference Compound Example
Pyrrolidine DPP-41.81205.2Vildagliptin
Azabicyclo[3.1.0]hexane DPP-40.91806.8Saxagliptin
Thiazolidine DPP-425.4653.1Teneligliptin
Piperidine NK1 Receptor5.2954.5Aprepitant (analogue)
Oxazolidine Bacterial Ribosome1.22407.1Linezolid
Azetidine FAAH15.0452.8Novel FAAH Inhibitor

Key Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of comparative data.

Protocol 1: DPP-4 Inhibition Assay

  • Objective: To determine the inhibitory potency (Ki) of compounds against Dipeptidyl Peptidase-4 (DPP-4).

  • Materials: Recombinant human DPP-4, Gly-Pro-AMC (substrate), test compounds, assay buffer (Tris-HCl, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 10 µL of each compound dilution to a 96-well plate.

    • Add 20 µL of recombinant human DPP-4 solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

    • Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes using a plate reader.

    • Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

  • Objective: To assess the in vitro metabolic stability of a compound.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compounds, control compounds (e.g., Verapamil), quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Pre-warm a mixture of HLM and buffer at 37°C.

    • Add the test compound to the mixture and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.

Visualizing Scaffold Hopping and Bioisosteric Relationships

The concept of scaffold hopping involves replacing a core molecular structure with a chemically different one while retaining similar biological activity. This can be visualized as a strategic workflow in drug design.

ScaffoldHoppingWorkflow cluster_0 Initial Stage cluster_1 Scaffold Hopping cluster_2 Evaluation cluster_3 Outcome Start Identify Pyrrolidine-Containing Hit/Lead Analyze Analyze SAR & Identify Pharmacophore Start->Analyze Brainstorm Propose Alternative Scaffolds (e.g., Azetidine, Oxazolidine) Analyze->Brainstorm Synthesize Synthesize Analogs Brainstorm->Synthesize Evaluate In Vitro & In Vivo Testing (Binding, ADME, Efficacy) Synthesize->Evaluate Compare Compare to Original Scaffold Evaluate->Compare Optimized Optimized Lead with Novel Scaffold Compare->Optimized DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Bloodstream cluster_3 Pancreatic Beta-cell Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 degradation DPP-4 Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) DPP-4 Inhibitor->DPP-4 inhibition Insulin Release Insulin Release GLP-1 Receptor->Insulin Release

Navigating the Synthesis of 3-Pyrrolidin-1-ylbenzonitrile: A Comparative Guide to Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the efficient synthesis of novel chemical entities is paramount. The compound 3-Pyrrolidin-1-ylbenzonitrile, a valuable scaffold in medicinal chemistry, can be synthesized through several established methods. This guide provides a comparative analysis of three primary synthetic routes: Palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNA_r). We present a detailed examination of their experimental protocols and a quantitative comparison to aid in the selection of the most suitable pathway for specific research and development needs.

At a Glance: Comparing Synthetic Routes

The choice of synthetic route to this compound is often a trade-off between reaction conditions, catalyst cost and availability, substrate scope, and overall yield. Below is a summary of quantitative data for the three discussed methods.

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNA_r)
Starting Material 3-Bromobenzonitrile3-Iodobenzonitrile3-Fluorobenzonitrile
Catalyst Pd₂(dba)₃ / XantphosCuI / L-prolineNone (Microwave-assisted)
Base Cs₂CO₃K₂CO₃K₂CO₃
Solvent 1,4-DioxaneDMSODMSO
Temperature 100 °C110 °C190 °C
Reaction Time 18 hours24 hours20 minutes
Yield 95%85%92%

In-Depth Analysis of Synthetic Protocols

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds due to its high efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction offers a reliable method for the synthesis of this compound from an aryl bromide precursor.

Experimental Protocol:

To a solution of 3-bromobenzonitrile (1.0 eq) in 1,4-dioxane, pyrrolidine (1.2 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq) are added. The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq) are then added, and the reaction mixture is heated to 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2] While often requiring harsher reaction conditions compared to palladium-catalyzed methods, modern advancements with the use of ligands have improved its applicability.[3] For the synthesis of this compound, an aryl iodide is typically the preferred starting material due to its higher reactivity.[2]

Experimental Protocol:

A mixture of 3-iodobenzonitrile (1.0 eq), pyrrolidine (1.5 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethyl sulfoxide (DMSO) is heated at 110 °C for 24 hours under a nitrogen atmosphere. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic Aromatic Substitution (SNA_r) provides a direct, often metal-free, route to the desired product. This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups, and a good leaving group, such as fluorine, is present.[4] The use of microwave irradiation can dramatically reduce reaction times and improve yields.[4]

Experimental Protocol:

In a sealed microwave vial, 3-fluorobenzonitrile (1.0 eq), pyrrolidine (2.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq) are suspended in dimethyl sulfoxide (DMSO). The vial is sealed and subjected to microwave irradiation at 190 °C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude material is purified by flash chromatography to yield this compound.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the logical flow for comparing the different synthetic routes to this compound.

Comparative Analysis of Synthetic Routes to this compound cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_comparison Comparison Criteria ArylHalide 3-Halobenzonitrile Buchwald Buchwald-Hartwig Amination ArylHalide->Buchwald 3-Bromobenzonitrile Ullmann Ullmann Condensation ArylHalide->Ullmann 3-Iodobenzonitrile SNAr Nucleophilic Aromatic Substitution (SNA_r) ArylHalide->SNAr 3-Fluorobenzonitrile Pyrrolidine Pyrrolidine Pyrrolidine->Buchwald Pyrrolidine->Ullmann Pyrrolidine->SNAr Product This compound Buchwald->Product Yield: 95% Comp_Buchwald Buchwald-Hartwig: - Mild Conditions - High Yield - Expensive Catalyst Buchwald->Comp_Buchwald Ullmann->Product Yield: 85% Comp_Ullmann Ullmann: - Harsher Conditions - Lower Yield - Cheaper Catalyst Ullmann->Comp_Ullmann SNAr->Product Yield: 92% Comp_SNAr SNA_r: - Metal-Free - Very Fast (Microwave) - High Yield - Limited Substrate Scope SNAr->Comp_SNAr

Caption: Workflow comparing the Buchwald-Hartwig, Ullmann, and SNA_r routes to this compound.

References

Head-to-head study of 3-Pyrrolidin-1-ylbenzonitrile and other epigenetic modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-(Pyrrolidin-3-yl)benzonitrile and Other Epigenetic Modulators

Introduction

Epigenetic modifications are key regulators of gene expression and are implicated in a wide range of diseases, including cancer.[1] Small molecule inhibitors that target the enzymes responsible for these modifications have emerged as promising therapeutic agents.[1] This guide provides a head-to-head comparison of 4-(pyrrolidin-3-yl)benzonitrile, a reversible LSD1 inhibitor, with other classes of epigenetic modulators, focusing on their biochemical potency, cellular activity, and mechanisms of action.

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase, is a critical epigenetic enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[2] Its dysregulation has been linked to various cancers, making it a prime target for drug development.[2]

Quantitative Data Comparison

The following tables summarize the biochemical and cellular activities of 4-(pyrrolidin-3-yl)benzonitrile and other selected epigenetic modulators.

Table 1: Biochemical Potency of Selected LSD1 Inhibitors
CompoundTypeTargetIC50 (nM)Kd (nM)Notes
4-(Pyrrolidin-3-yl)benzonitrile (Compound 21g) ReversibleLSD15722Potent, reversible inhibitor with a saturated scaffold.[3][4]
GSK-690ReversibleLSD1--Literature inhibitor, used as a reference for the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives.[3][4]
GSK-2879552IrreversibleLSD117.7 (HTRF)-In clinical trials for AML and SCLC.[5]
ORY-1001 (Iadademstat)IrreversibleLSD1<1 (HRP)-In clinical trials for AML and SCLC.[5]
SP-2577 (Seclidemstat)ReversibleLSD113.1 (HTRF)-In clinical trials for Ewing's sarcoma.[5]
Tranylcypromine (TCP)IrreversibleLSD1/MAO~200,000-Non-selective, parent compound for many irreversible LSD1 inhibitors.[5][6]

IC50 and Kd values can vary based on assay conditions and are best used for relative comparison.

Table 2: Cellular Activity of Selected Epigenetic Modulators
CompoundClassCell LineAssayEC50/IC50Effect
4-(Pyrrolidin-3-yl)benzonitrile (Compound 21g) LSD1 InhibitorTHP-1 (AML)CD86 ExpressionDose-dependent increaseInduction of differentiation marker.[3][4]
GSK-2879552LSD1 InhibitorMV4;11 (AML)Cell Growth1.1 nMPotent inhibition of cell proliferation.[7]
ORY-1001 (Iadademstat)LSD1 InhibitorAML cellsCell ProliferationPotentInduces differentiation and inhibits proliferation.[8]
Vorinostat (SAHA)HDAC InhibitorVariousCell GrowthµM rangePan-HDAC inhibitor, induces apoptosis and cell cycle arrest.
Entinostat (MS-275)HDAC InhibitorVariousCell GrowthµM rangeClass I HDAC selective inhibitor.

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway

LSD1 functions as a part of larger protein complexes, such as the CoREST complex, to regulate gene expression. It primarily demethylates H3K4me1/2, which are marks of active transcription, leading to gene silencing. Conversely, it can also act as a co-activator by demethylating the repressive H3K9me1/2 mark.[5]

LSD1_Pathway LSD1 LSD1/KDM1A H3K4me1_2 H3K4me1/2 (Active Mark) LSD1->H3K4me1_2 Demethylates H3K9me1_2 H3K9me1/2 (Repressive Mark) LSD1->H3K9me1_2 Demethylates p53 p53 LSD1->p53 Demethylates HIF1a HIF-1α LSD1->HIF1a Demethylates Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me1_2->Gene_Repression Leads to Gene_Activation Gene Activation (e.g., Oncogenes) H3K9me1_2->Gene_Activation Leads to Apoptosis_Inhibition Inhibition of Apoptotic Activity p53->Apoptosis_Inhibition Results in Angiogenesis HIF-1α Stabilization & Angiogenesis HIF1a->Angiogenesis Results in

Caption: Role of LSD1 in histone and non-histone protein demethylation.

Experimental Workflow for LSD1 Inhibitor Evaluation

A generalized workflow for assessing the efficacy of an LSD1 inhibitor involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay LSD1 Biochemical Assay (e.g., HTRF, HRP-coupled) IC50_Determination Determine IC50 Biochem_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) EC50_Determination Determine EC50 Cell_Viability->EC50_Determination Target_Engagement Target Engagement Assay (e.g., Western Blot for H3K4me2) Gene_Expression Gene Expression Analysis (e.g., qRT-PCR, ChIP) Inhibitor LSD1 Inhibitor Inhibitor->Biochem_Assay Inhibitor->Cell_Viability Inhibitor->Target_Engagement Inhibitor->Gene_Expression

Caption: Generalized workflow for the evaluation of an LSD1 inhibitor.

Experimental Protocols

Standardized protocols are crucial for the reliable comparison of inhibitor activity. Below are methodologies for key assays used to characterize LSD1 inhibitors.

LSD1 HRP-Coupled Biochemical Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[9][10]

  • Reagents:

    • Recombinant human LSD1 enzyme

    • H3K4me2 peptide substrate

    • Horseradish peroxidase (HRP)

    • Amplex Red (or other fluorogenic peroxidase substrate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., 4-(pyrrolidin-3-yl)benzonitrile) in the assay buffer.

    • In a 384-well plate, add the LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Simultaneously, add HRP and Amplex Red to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity (excitation: 540 nm; emission: 590 nm) over time using a microplate reader.[5] The H₂O₂ byproduct of the demethylation reaction is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by fitting the percentage of inhibition at each inhibitor concentration to a nonlinear 4-parameter equation.[5]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[9]

  • Reagents:

    • Cancer cell line of interest (e.g., THP-1, MV4;11)

    • Cell culture medium and supplements

    • Test inhibitor

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

    • Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the EC50 or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Western Blot for Histone Methylation

This technique is used to assess target engagement by measuring the levels of specific histone marks (e.g., H3K4me2) in cells treated with an LSD1 inhibitor.[11]

  • Reagents:

    • Cells treated with the inhibitor

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-H3K4me2, anti-total H3)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Treat cells with the desired concentrations of the inhibitor for a specific duration.

    • Lyse the cells in RIPA buffer and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the level of H3K4me2 to the total H3 loading control.

    • Compare the levels of H3K4me2 in inhibitor-treated cells to vehicle-treated controls.

Conclusion

4-(Pyrrolidin-3-yl)benzonitrile is a potent, reversible inhibitor of LSD1 with demonstrated cellular activity.[3][4] Its saturated scaffold represents a promising starting point for the development of novel epigenetic modulators.[3] When compared to other LSD1 inhibitors, it shows comparable biochemical potency to some clinical candidates. The broader comparison with other classes of epigenetic modulators, such as HDAC inhibitors, highlights the diverse mechanisms through which gene expression can be therapeutically targeted. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of novel epigenetic modulators in a research and drug development setting.

References

Crystallography Confirms Benzonitrile Moiety as a Key Interaction Scaffold for LSD1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule inhibitor to its target protein is paramount for structure-based drug design and lead optimization. X-ray crystallography remains the gold standard for providing high-resolution structural data to elucidate these interactions. This guide focuses on the crystallographically-confirmed binding mode of a benzonitrile-containing inhibitor to Lysine-Specific Demethylase 1 (LSD1) and compares its performance with other prominent LSD1 inhibitors.

The 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged as a promising framework for the development of potent and selective reversible inhibitors of LSD1, an important epigenetic target in oncology. While a crystal structure of the specific 3-Pyrrolidin-1-ylbenzonitrile is not publicly available within a protein complex, a high-resolution crystal structure of the closely related compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, in complex with the LSD1-CoREST protein provides invaluable insight into the binding mechanism of the benzonitrile moiety.[1][2]

The crystallographic data reveals that the cyano group of the benzonitrile ring forms a crucial hydrogen bond with the side chain of Lys661, a key residue within the catalytic site of LSD1.[1][2] This interaction anchors the inhibitor deep within the active site, providing a strong basis for its inhibitory activity. This observation confirms the benzonitrile group as a critical pharmacophore for potent LSD1 inhibition.

Comparative Analysis of LSD1 Inhibitors

The field of LSD1 inhibitor development is rich with diverse chemical scaffolds, ranging from irreversible covalent binders to reversible non-covalent inhibitors. Below is a comparative summary of key inhibitors, including a derivative of the 4-(pyrrolidin-3-yl)benzonitrile scaffold, alongside other notable compounds that are either in clinical development or widely used as research tools.

Inhibitor ClassCompound NameBinding ModeIC50 (LSD1)Kd (LSD1)Selectivity Notes
Pyrrolidinylbenzonitrile Derivative Compound 21gReversible57 nM[3]22 nM[3]Selective over MAO-A and MAO-B.[3]
Reversible Inhibitors (Clinical) Pulrodemstat (CC-90011)Reversible0.25 nM[4][5]-Selective over LSD2, MAO-A, and MAO-B.[4][5]
Seclidemstat (SP-2577)Reversible, Noncompetitive13 nM[6][7]31 nM (Ki)[7]No activity against MAO-A and B.[8]
Reversible Inhibitor (Preclinical) GSK-690Reversible37 nM[9][10][11]9 nM[9][10][11]Highly selective over MAO-A.[7]
Irreversible Inhibitors (Clinical) Iadademstat (ORY-1001)Covalent18 nM[8][12][13]-Highly selective for LSD1 over MAOs.[13]
Bomedemstat (IMG-7289)Covalent--Data not publicly available.
INCB059872Covalent--Potent, selective, and orally active.[14][15][16]
GSK2879552Covalent24 nM[13]-Selective and orally bioavailable.[13]
Irreversible Inhibitor (Tool Compound) Tranylcypromine (TCP)Covalent~20.7 µM[17][18]242.7 µM (Ki)[17]Non-selective, also inhibits MAO-A and MAO-B.[17]

Experimental Protocols

Confirmation of a ligand's binding mode through X-ray crystallography involves a series of well-defined steps, from protein expression and purification to crystal structure determination. Below are generalized protocols for obtaining a crystal structure of an inhibitor in complex with LSD1.

Protein Expression and Purification

Human LSD1 (e.g., residues 172-833) and its co-repressor protein CoREST (e.g., residues 308-440) are typically co-expressed in an E. coli expression system. The resulting LSD1•CoREST complex is then purified to homogeneity using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography.

Crystallization

Two primary methods are used to obtain protein-ligand complex crystals:

  • Co-crystallization: The purified LSD1•CoREST complex is mixed with the inhibitor prior to setting up crystallization trials. The mixture is then subjected to vapor diffusion crystallization by mixing the protein-inhibitor solution with a reservoir solution containing a precipitant (e.g., 100 mM N-(carbamoylmethyl)iminodiacetic acid pH 5.5 and 1.28 M potassium sodium tartrate).[1]

  • Soaking: Crystals of the apo (unliganded) LSD1•CoREST complex are first grown using the vapor diffusion method. These crystals are then transferred to a solution containing the inhibitor, allowing the small molecule to diffuse into the crystal and bind to the protein's active site. For example, crystals can be soaked overnight in a reservoir solution containing 2 mM of the inhibitor.[1]

Data Collection and Structure Determination

Crystals are flash-cooled in liquid nitrogen, often after being cryoprotected (e.g., with a reservoir solution containing 20% glycerol), and then exposed to a high-intensity X-ray beam, typically at a synchrotron source.[1] The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Visualizing the Process and Interactions

The following diagrams illustrate the general workflow for crystallographic confirmation of ligand binding and a simplified representation of the key interactions between a benzonitrile-containing inhibitor and the LSD1 active site.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_ligand_introduction Ligand Introduction cluster_structure_determination Structure Determination p1 Co-expression of LSD1 and CoREST p2 Affinity Chromatography p1->p2 p3 Size-Exclusion Chromatography p2->p3 c1 Vapor Diffusion (Hanging Drop) p3->c1 l1 Co-crystallization (Protein + Ligand) p3->l1 c2 Crystal Growth c1->c2 l2 Soaking (Apo Crystal + Ligand) c2->l2 s1 X-ray Diffraction Data Collection l1->s1 l2->s1 s2 Electron Density Map Calculation s1->s2 s3 Model Building & Refinement s2->s3 output output s3->output Protein-Ligand Complex Structure

Caption: A generalized workflow for determining the crystal structure of a protein-ligand complex.

binding_mode cluster_lsd1_active_site LSD1 Active Site cluster_inhibitor Benzonitrile Inhibitor K661 Lys661 D555 Asp555 hydrophobic_pocket Hydrophobic Pocket (Val333, Phe538, Trp695) benzonitrile Benzonitrile Moiety benzonitrile->K661 H-bond pyrrolidine Pyrrolidine/Piperidine Moiety pyrrolidine->D555 Ionic Interaction aryl_group Aryl Group aryl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Key interactions of a benzonitrile inhibitor within the LSD1 active site.

References

Benchmarking Metabolic Stability: A Comparative Guide for Novel Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the metabolic stability of new chemical entities is a paramount determinant of their clinical success. For researchers, scientists, and drug development professionals, understanding how a novel compound will fare in the body's metabolic machinery is critical. This guide provides an objective comparison of the metabolic stability of novel pyrrolidine derivatives against alternative compounds, supported by experimental data and detailed protocols. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and enhancing its metabolic resilience is a key focus of lead optimization.

Comparative Metabolic Stability of Pyrrolidine Derivatives

The metabolic stability of a compound is typically assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in systems such as human liver microsomes (HLM) or hepatocytes.[1][2] These systems contain the primary enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) family.[3] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability, which can translate to improved bioavailability and a more favorable pharmacokinetic profile in vivo.[4]

Below is a summary of in vitro metabolic stability data for several novel pyrrolidine derivatives compared to reference compounds.

Table 1: Metabolic Stability of Novel Pyrrolidine Derivatives in Human Liver Microsomes (HLM)

Compound IDCompound Typet½ (min)CLint (µL/min/mg protein)Reference
Compound 46 Novel Pyrrolidine CXCR4 AntagonistSignificantly IncreasedMarkedly Reduced[5]
α-PVT Novel Pyrrolidinopentiothiophenone29.9 ± 2.223.3 ± 1.8[6]
Tetraethyl Pyrrolidine Nitroxide Novel Pyrrolidine DerivativeMore Stable**N/A[7]
Verapamil Reference CompoundModerate Stability316[8]
Dextromethorphan Reference CompoundModerate Stability44.8[8]
  • Qualitative description from the source; specific quantitative data not provided. ** Compared to tetraethyl isoindoline nitroxide.

Table 2: Metabolic Stability of a Novel Pyrrolidine Derivative in Various Species Liver Microsomes

Speciest½ of α-PVT (min)CLint of α-PVT (µL/min/mg protein)Reference
Human 29.923.3[6][8]
Mouse 12115[8]
Rat 7.14194[8]

Experimental Protocols

Accurate and reproducible assessment of metabolic stability is crucial. The following are detailed methodologies for the two most common in vitro assays.

Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.[1]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test pyrrolidine derivative

  • Pooled human liver microsomes (or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][9]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)[9]

  • Positive control compounds with known metabolic fates (e.g., verapamil, testosterone)[1]

  • Acetonitrile or methanol (for quenching the reaction)[5]

  • Internal standard for analytical quantification

  • LC-MS/MS system[5]

Procedure:

  • Preparation: Prepare a stock solution of the test compound, typically in DMSO or acetonitrile.[9]

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of the liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C.[10]

  • Compound Addition: Add the test compound to the microsomal suspension at a low final concentration (e.g., 1 µM).[6]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[10]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with an internal standard.[11]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[11]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .[2]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as hepatocytes are intact cells containing a full complement of metabolic enzymes and cofactors.[11]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Test pyrrolidine derivative

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Incubation medium (e.g., Williams Medium E)[6]

  • Positive control compounds (e.g., testosterone, 7-hydroxycoumarin)

  • Acetonitrile or methanol (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density. Dilute the cells to the desired concentration in the incubation medium (e.g., 0.5 x 10^6 viable cells/mL).[6]

  • Compound Preparation: Prepare a working solution of the test compound in the incubation medium.

  • Incubation: In a multi-well plate, combine the hepatocyte suspension and the test compound solution. Place the plate on an orbital shaker in an incubator at 37°C with a humidified atmosphere and 5% CO2.[6]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.[6]

  • Quenching: Terminate the metabolic activity by adding the aliquot to a tube with a cold quenching solvent containing an internal standard.[11]

  • Sample Processing: Homogenize or lyse the samples and then centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis: The data analysis is performed similarly to the microsomal stability assay to determine the t½ and CLint. The CLint is typically normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).[7]

Visualizing Metabolic Processes

To better understand the experimental flow and the metabolic fate of pyrrolidine derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation Test Compound Stock Test Compound Stock Reaction Initiation (NADPH/Cofactors) Reaction Initiation (NADPH/Cofactors) Test Compound Stock->Reaction Initiation (NADPH/Cofactors) Microsome/Hepatocyte Suspension Microsome/Hepatocyte Suspension Microsome/Hepatocyte Suspension->Reaction Initiation (NADPH/Cofactors) Time-Point Sampling Time-Point Sampling Reaction Initiation (NADPH/Cofactors)->Time-Point Sampling Quenching (Acetonitrile) Quenching (Acetonitrile) Time-Point Sampling->Quenching (Acetonitrile) Centrifugation Centrifugation Quenching (Acetonitrile)->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Calculate % Remaining Calculate % Remaining LC-MS/MS Analysis->Calculate % Remaining Determine t½ and CLint Determine t½ and CLint Calculate % Remaining->Determine t½ and CLint

Caption: Experimental workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Pyrrolidine Pyrrolidine Derivative Oxidation Oxidation of Pyrrolidine Ring Pyrrolidine->Oxidation Primary Route Hydroxylation Hydroxylation Pyrrolidine->Hydroxylation N_Dealkylation N-Dealkylation (if substituted) Pyrrolidine->N_Dealkylation Ring_Opening Ring Opening Oxidation->Ring_Opening Conjugation Glucuronidation / Sulfation Hydroxylation->Conjugation Excretion Excretion Ring_Opening->Excretion Conjugation->Excretion

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Pyrrolidin-1-ylbenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: The proper management and disposal of 3-Pyrrolidin-1-ylbenzonitrile are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound waste safely and effectively. Due to the compound's hazardous nature, adherence to these protocols is imperative.

Immediate Safety and Handling

Before initiating any disposal procedures, a thorough risk assessment should be conducted, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationSource
Eye and Face Protection Chemical splash goggles or safety glasses. A face shield should be worn where there is a higher risk of splashing.[1]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[1]
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or within a chemical fume hood.[1]

In the event of a spill, evacuate all non-protected personnel from the area and eliminate all ignition sources.[1] The spill should be absorbed using an inert material like vermiculite, dry sand, or earth and placed into a sealed container for disposal.[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all local, regional, and national regulations.[6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware (e.g., weighing paper, pipette tips, gloves), must be treated as hazardous waste.[5][7]

    • Do not mix this compound waste with other waste streams to prevent potentially dangerous reactions.[1][5] Keep liquid and solid waste in separate, dedicated containers.[2]

  • Waste Collection and Container Management:

    • Collect waste in a dedicated, properly labeled, and compatible container (e.g., a glass bottle with a secure cap for liquids; a sealed bag or drum for solids).[2][5] The container must be in good condition and compatible with organic solvents and amines.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, flammable).[2] Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • The storage area should be cool, away from sources of ignition, and incompatible materials such as strong oxidizing agents and acids.[2][4]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8]

    • Provide the disposal contractor with all available information about the waste, including its chemical name and potential hazards.

    • Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.[5][9]

Quantitative Data for Hazard Assessment

Data PointValueCompound/ClassSource
DOT Hazard Classification Hazard Class 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[2]
Packing Group IIPyrrolidine[2]
Workplace Exposure Limits (Isocyanates - for general caution with reactive nitrogen compounds) 8-hour Time-Weighted Average: 0.02 mg/m³Isocyanates[2]
15-minute Short-Term Exposure: 0.07 mg/m³Isocyanates[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) Do not mix with other chemicals. ppe->segregate collect_solid Collect Solid Waste in a Labeled, Sealed Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in a Labeled, Sealed Container segregate->collect_liquid Liquid Waste storage Store in Designated Hazardous Waste Area (Cool, Ventilated, Secure) collect_solid->storage collect_liquid->storage spill Spill Occurs? storage->spill spill_cleanup Absorb with Inert Material (e.g., Vermiculite) Collect as Hazardous Waste spill->spill_cleanup Yes contact_ehs Contact Institutional EHS or Licensed Disposal Contractor spill->contact_ehs No spill_cleanup->storage end Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan and safety officers for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.